molecular formula C19H19N3O B3422447 Tris(p-aminophenyl)methanol CAS No. 25620-78-4

Tris(p-aminophenyl)methanol

Cat. No.: B3422447
CAS No.: 25620-78-4
M. Wt: 305.4 g/mol
InChI Key: KRVRUAYUNOQMOV-UHFFFAOYSA-N
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Description

Tris(p-aminophenyl)methanol is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.152812238 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(4-aminophenyl)methanol
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InChI

InChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2
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InChI Key

KRVRUAYUNOQMOV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N
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Molecular Formula

C19H19N3O
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DSSTOX Substance ID

DTXSID7060049
Record name Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)-
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Molecular Weight

305.4 g/mol
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Physical Description

Powder; [MSDSonline]
Record name Tris(p-aminophenyl)methanol
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CAS No.

467-62-9, 25620-78-4
Record name Tris(4-aminophenyl)methanol
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Record name Tris(p-aminophenyl)methanol
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Record name Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)-
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Record name 4,4',4''-triaminotrityl alcohol
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Record name TRIS(P-AMINOPHENYL)METHANOL
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Record name TRIS(P-AMINOPHENYL)METHANOL
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Melting Point

Melting point with decomposition - 205 °C
Record name TRIS(P-AMINOPHENYL)METHANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tris(p-aminophenyl)methanol, also known as pararosaniline base or tris(4-aminophenyl)methanol, is a triarylmethane compound of significant interest in various fields of research and development.[1] Structurally, it features a central methanol core bonded to three p-aminophenyl groups.[2] This molecule serves as the leuco base of the intensely colored pararosaniline dye, a component of basic fuchsin, which has widespread applications in textile dyeing, as a biological stain, and in analytical chemistry for the Schiff test.[1][3] The presence of three primary aromatic amine functionalities makes this compound a versatile precursor for the synthesis of more complex molecules, including polymers and functional materials.[4][5] This guide provides a comprehensive overview of a robust protocol for the synthesis of this compound, delving into the underlying chemical principles, safety considerations, and characterization of the final product.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the acid-catalyzed condensation of aniline with formaldehyde to produce 4,4'-diaminodiphenylmethane. This intermediate is then subjected to an oxidative condensation with aniline to furnish the final product. This approach is favored for its utilization of readily available and cost-effective starting materials.

Step 1: Synthesis of 4,4'-Diaminodiphenylmethane

The initial step involves the reaction of aniline with formaldehyde in the presence of a mineral acid, such as hydrochloric acid.[6] The acid protonates the formaldehyde, increasing its electrophilicity and facilitating the electrophilic attack on the electron-rich aniline ring, primarily at the para position due to steric hindrance at the ortho positions. This is followed by a second electrophilic substitution reaction with another molecule of aniline to yield 4,4'-diaminodiphenylmethane.

Step 2: Oxidative Condensation to this compound

In the subsequent step, the prepared 4,4'-diaminodiphenylmethane is reacted with aniline in the presence of an oxidizing agent. This process leads to the formation of the triphenylmethane scaffold. The central carbon of the final product originates from the formaldehyde used in the first step.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
AnilineC₆H₅NH₂93.13
Formaldehyde (37% aq. solution)CH₂O30.03
Hydrochloric Acid (concentrated)HCl36.46
Sodium HydroxideNaOH40.00
TolueneC₇H₈92.14
EthanolC₂H₅OH46.07
Synthesis of 4,4'-Diaminodiphenylmethane
  • Reaction Setup: In a well-ventilated fume hood, a mixture of aniline and concentrated hydrochloric acid is prepared in a suitable reaction vessel equipped with a stirrer and a dropping funnel. The molar ratio of aniline to hydrochloric acid should be approximately 1.8:1.[6]

  • Premixing: An aqueous solution of formaldehyde is separately prepared.

  • Reaction: The formaldehyde solution is added dropwise to the aniline-hydrochloric acid mixture while maintaining the temperature between 60-90°C.[6] The reaction is exothermic and requires careful monitoring and control of the addition rate.

  • Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The mixture is then neutralized with an aqueous solution of sodium hydroxide to precipitate the crude 4,4'-diaminodiphenylmethane.

  • Purification: The precipitate is collected by filtration, washed with water to remove inorganic salts, and then recrystallized from a suitable solvent such as ethanol to yield pure 4,4'-diaminodiphenylmethane.

Synthesis of this compound

A more direct, albeit less detailed in publicly available literature, method involves the condensation of aniline with p-aminobenzaldehyde.[3] A detailed protocol for the synthesis of p-aminobenzaldehyde from p-nitrotoluene is available and involves reduction with sodium polysulfide.[7]

Representative Protocol (based on analogous reactions):

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, a mixture of 4,4'-diaminodiphenylmethane and a molar excess of aniline is prepared.

  • Oxidizing Agent: A suitable oxidizing agent is added portion-wise to the reaction mixture.

  • Heating: The reaction mixture is heated to a temperature typically in the range of 100-150°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: Upon completion, the excess aniline is removed by steam distillation or vacuum distillation. The residue is then treated with a dilute acid to dissolve the product, followed by filtration to remove any insoluble impurities.

  • Purification: The acidic solution is then neutralized with a base, such as sodium hydroxide, to precipitate the crude this compound. The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Safety and Handling

Aniline is a toxic substance that can be absorbed through the skin and is a suspected carcinogen.[8] All handling of aniline and its derivatives must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Concentrated acids and bases are corrosive and should be handled with care.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is expected to show signals corresponding to the aromatic protons on the aminophenyl rings and the hydroxyl proton. The aromatic protons will likely appear as doublets in the aromatic region of the spectrum. The amino protons will appear as a broad singlet.[9][10]

    • ¹³C NMR spectroscopy will show distinct signals for the different carbon environments in the molecule, including the central carbinol carbon and the aromatic carbons.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically two bands in the region of 3300-3500 cm⁻¹), the O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), and C-N stretching vibrations.[9][10]

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound (305.37 g/mol ).[1][2]

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. Pararosaniline base has a reported melting point of 205°C (with decomposition).

Diagrams

Reaction Scheme

reaction_scheme cluster_step1 Step 1: Synthesis of 4,4'-Diaminodiphenylmethane cluster_step2 Step 2: Oxidative Condensation aniline1 Aniline ddm 4,4'-Diaminodiphenylmethane aniline1->ddm formaldehyde Formaldehyde formaldehyde->ddm hcl HCl (catalyst) hcl->ddm ddm2 4,4'-Diaminodiphenylmethane product This compound ddm2->product aniline2 Aniline aniline2->product oxidant Oxidizing Agent oxidant->product

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

workflow start Start step1 Step 1: Synthesize 4,4'-Diaminodiphenylmethane start->step1 purify1 Purify DDM (Recrystallization) step1->purify1 step2 Step 2: Oxidative Condensation of DDM with Aniline purify1->step2 workup Workup and Purification (Neutralization, Filtration, Recrystallization) step2->workup characterization Characterization (NMR, IR, MS, MP) workup->characterization end End Product: This compound characterization->end

Caption: Experimental workflow for the synthesis of this compound.

References

  • GSRS. This compound. [Link]

  • Gutierrez, L., Orrego, A.V., & Ferretti, C.A. (2022). Synthesis of Functionalized Pararosaniline over Mild Conditions. Chem. Proc., 8, 9. [Link]

  • PubChem. This compound. [Link]

  • Organic Syntheses. p-AMINOBENZALDEHYDE. [Link]

  • ResearchGate. (2022). Synthesis of Functionalized Pararosaniline over Mild Conditions. [Link]

  • Lawrence Berkeley Laboratory - UNIVERSITY OF CALIFORNIA. Formaldehyde. [Link]

  • Organic Syntheses. benzalaniline. [Link]

  • Wikipedia. Pararosaniline. [Link]

  • Google Patents.
  • Scribd. Absorbance and Pararosaniline. [Link]

  • Google Patents.
  • PMC - NIH. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]

  • ResearchGate. (2016). An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • TSI Journals. Efficient synthesis of 4,4 Diamino diphenyl methanes in a water suspension medium. [Link]

  • ResearchGate. (2020). The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol). [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Simple synthetic route to 4-aminobenzaldehydes from anilines. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Tris(p-aminophenyl)methanol, also known by synonyms such as tris(4-aminophenyl)methanol and pararosaniline base, is a triarylmethane compound of significant interest in various scientific and industrial domains.[1][2] With the chemical formula C₁₉H₁₉N₃O, this molecule features a central methanol carbon atom bonded to three p-aminophenyl groups.[2] This unique structure, possessing both reactive amino groups and a hydroxyl functionality, makes it a versatile building block in organic synthesis, particularly in the manufacturing of dyes and polymers.[3] Furthermore, its derivatives have been explored for applications in medicinal chemistry. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its chemical behavior, designed to empower researchers in their scientific endeavors.

Molecular Structure and Identification

The structural integrity of a compound is fundamental to understanding its properties and reactivity. This compound is an achiral molecule with a triphenylmethane core.[2]

Key Identifiers:

  • IUPAC Name: Tris(4-aminophenyl)methanol[1]

  • CAS Number: 467-62-9[1]

  • Molecular Formula: C₁₉H₁₉N₃O[2]

  • Molecular Weight: 305.37 g/mol [2]

  • Synonyms: Pararosaniline base, this compound, Fuchsin dye base, Parafuchsin carbiol[1]

Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application. It typically presents as a powder.[1]

PropertyValueSource(s)
Appearance White to off-white or slightly pink solid/powder[3]
Melting Point 205 °C (with decomposition)[1]
Solubility Soluble in organic solvents like alcohol, ether, and benzene. Partially soluble in water.[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the aromatic rings, the primary amino groups (-NH₂), and the tertiary hydroxyl group (-OH).

1. Reactivity of the Amino Groups: The presence of three primary aromatic amine functionalities makes the molecule susceptible to a range of reactions. These groups can undergo diazotization to form highly reactive diazonium salts, which are versatile intermediates in organic synthesis. They can also participate in nucleophilic substitution and coupling reactions, allowing for the facile introduction of various substituents to the aromatic rings.[3] For instance, the amino groups can be acylated to form amides.

2. Role of the Hydroxyl Group: The tertiary hydroxyl group can participate in hydrogen bonding, which influences the compound's solubility and physical properties.[3] It can also be a target for substitution reactions under specific conditions, although the steric hindrance from the three bulky phenyl groups can limit its reactivity.

3. Formation of the Triarylmethane Dye: In the presence of acid, this compound readily loses the hydroxyl group to form a resonance-stabilized carbocation. This cation is the chromophore responsible for the intense magenta color of pararosaniline dyes. The equilibrium between the colorless carbinol base and the colored dye form is pH-dependent.

Synthesis of this compound

This compound is typically prepared from its corresponding hydrochloride salt, pararosaniline hydrochloride, which is a common triarylmethane dye. The synthesis involves the conversion of the colored salt to the colorless carbinol base by treatment with a base.

Experimental Protocol: Synthesis of Pararosaniline Carbinol Base

This protocol is adapted from established methods for the preparation of pararosaniline base.[4]

Materials:

  • Pararosaniline nitrate (or hydrochloride)

  • Aniline

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Toluene

  • Distilled water

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve pararosaniline nitrate in aniline at approximately 80 °C. The aniline acts as a solvent and a reaction medium.

  • Basification: Slowly add a 50% aqueous sodium hydroxide solution to the reaction mixture while stirring. The addition of a strong base is crucial to deprotonate the amino groups and facilitate the conversion of the dye to its carbinol base. Monitor the pH and adjust it to a range of 11.5 to 12.5.

  • Phase Separation: Allow the aqueous and organic layers to separate. The aqueous layer, containing inorganic salts, can be drawn off.

  • Crystallization: Allow the organic layer to cool. Crystals of the pararosaniline carbinol base will precipitate out of the aniline solution.

  • Isolation and Purification: Isolate the crystals by filtration. The resulting filter cake will still contain residual aniline.

  • Washing: Wash the filter cake with toluene to remove any remaining aniline. Toluene is a good solvent for aniline but a poor solvent for the desired product.

  • Drying: Dry the purified, slightly pink carbinol base to obtain the final product with high purity.

Causality Behind Experimental Choices:

  • Elevated Temperature: The initial dissolution at 80 °C ensures the complete solubility of the starting material in aniline, facilitating a homogeneous reaction.

  • Strong Base: The use of a concentrated NaOH solution ensures a sufficiently high pH to drive the equilibrium from the colored salt form to the colorless carbinol base.

  • Aniline as Solvent: Aniline is an effective solvent for both the starting material and the product at elevated temperatures, but allows for the crystallization of the product upon cooling.

  • Toluene Wash: The final wash with toluene is a critical purification step to remove the high-boiling point aniline, which would otherwise contaminate the product.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Start: Pararosaniline Nitrate dissolve Dissolve in Aniline (80°C) start->dissolve basify Add 50% NaOH (pH 11.5-12.5) dissolve->basify separate Separate Aqueous Layer basify->separate cool Cool to Crystallize separate->cool filtrate Filter Crystals cool->filtrate wash Wash with Toluene filtrate->wash dry Dry Product wash->dry end_product End: this compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-N, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3300N-H stretchTwo bands for primary amine (symmetric and asymmetric)
3400-3200O-H stretchBroad band due to hydrogen bonding
3100-3000Aromatic C-H stretchSharp, medium intensity bands
1650-1580Aromatic C=C stretchMedium to strong intensity bands
1650-1550N-H bendMedium intensity band
1350-1250Aromatic C-N stretchStrong intensity band
1260-1000C-O stretchStrong intensity band

Note: The broadness of the O-H and N-H stretching bands is indicative of intermolecular hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Expected Chemical Shifts):

Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to be relatively simple.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2Doublet6HAromatic protons ortho to the central carbon
~6.5-6.7Doublet6HAromatic protons meta to the central carbon
~4.8-5.0Singlet3H-NH₂ protons
~2.5-3.0Singlet1H-OH proton

Note: The chemical shifts of the -NH₂ and -OH protons can vary depending on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy (Expected Chemical Shifts):

Chemical Shift (δ, ppm)Assignment
~145-150C-NH₂ (aromatic)
~130-135C-C(OH)(Ar)₂ (aromatic)
~128-130CH (aromatic)
~115-120CH (aromatic)
~80-85C-OH (central carbon)

Experimental Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and its distinct solvent peaks.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction to obtain the final spectra for analysis.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis. As a member of the triarylmethane dye family, methods developed for related compounds can be adapted.

Experimental Protocol: HPLC Analysis

This protocol provides a starting point for the HPLC analysis of this compound.[3][5][6]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: A mixed-mode stationary phase column, such as a Primesep 100 (4.6 x 150 mm, 5 µm), is suitable for separating basic dyes.[3][5] A standard C18 column can also be used.[6]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v) with a buffer, such as 0.2% sulfuric acid or phosphoric acid, can be effective.[3][5] The acidic buffer helps to protonate the basic analytes, leading to better peak shape and retention on a mixed-mode column.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 280 nm for the colorless form or in the visible region if analyzing the colored form). A DAD allows for the acquisition of the full UV-Vis spectrum for peak identification.

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as methanol or the mobile phase.

  • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Rationale for Methodological Choices:

  • Mixed-Mode Column: This type of column offers multiple modes of interaction (e.g., reversed-phase and ion-exchange), which can be advantageous for the separation of polar and ionizable compounds like this compound.

  • Acidic Mobile Phase: The addition of an acid to the mobile phase suppresses the ionization of silanol groups on the stationary phase and ensures that the basic analyte is in a consistent protonation state, leading to improved peak symmetry and reproducibility.

  • UV-Vis Detection: this compound contains chromophores that absorb in the UV region, making UV-Vis detection a sensitive and reliable method for its quantification.

Diagram of Analytical Workflow:

AnalyticalWorkflow cluster_analysis Analytical Workflow for this compound sample This compound Sample dissolve Dissolve in Methanol/Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc separation Separation on Mixed-Mode Column hplc->separation detection UV-Vis Detection separation->detection data Data Analysis: Purity & Quantification detection->data

Caption: A typical workflow for the HPLC analysis of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a general guideline, wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

This compound is a molecule with a rich chemistry and a broad range of potential applications. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide has provided a detailed overview of its key characteristics, along with practical, step-by-step protocols for its synthesis and analysis. By leveraging this information, researchers can confidently work with this versatile compound and unlock its full potential in their respective fields.

References

Discovery and history of pararosaniline base

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pararosaniline Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pararosaniline, a foundational molecule in the history of synthetic chemistry, represents a pivotal link between the nascent dye industry of the 19th century and the development of modern histochemistry. Initially prized for its vibrant magenta hue, its true significance was later realized in its capacity as a precise chemical reagent for the detection of aldehydes, most notably in the staining of biological tissues. This guide provides a comprehensive exploration of the discovery of pararosaniline, tracing its origins from the "mauve measles" era of aniline dyes to its elucidation as a distinct chemical entity. We will examine its chemical properties, synthesis, and the mechanistic underpinnings of its most critical applications, including the Schiff test and the Feulgen stain for DNA. This document is intended for scientific professionals, offering expert-driven insights into the causality behind its discovery and the self-validating nature of its application in key experimental protocols.

The Dawn of the Synthetic Dye Industry: A Prelude to Discovery

Until the mid-19th century, the world of color was beholden to nature. Dyes were painstakingly extracted from plants, insects, and minerals, often yielding colors that were fugitive and difficult to produce consistently.[1] This landscape was irrevocably altered in 1856 by an 18-year-old chemist named William Henry Perkin. While attempting to synthesize the anti-malarial drug quinine from coal tar derivatives, Perkin serendipitously produced a brilliant purple substance.[2] This dye, which he named "mauveine," was the first mass-produced synthetic dye and ignited a chemical revolution.[1][2]

Perkin's discovery, born from a failed experiment, demonstrated that valuable, vibrant dyes could be created from aniline, a readily available and inexpensive byproduct of coal tar processing.[3][4] This sparked an intense period of research and commercialization, with chemists across Europe racing to create a rainbow of new colors from this simple aromatic amine.[2] The era of "aniline dyes" had begun, characterized by an explosion of chromatic vibrancy that transformed fashion and industry.[4][5] Shortly after Perkin's mauve, a brilliant red dye called fuchsine (later magenta) was introduced in 1858, setting the stage for the next chapter in this story.[2]

The Discovery of Magenta and the Pararosaniline Puzzle

The commercial success of fuchsine was immediate, but its chemical identity was a mystery. It was produced by various methods, often yielding inconsistent mixtures. The key scientific challenge was to isolate and identify the fundamental molecule responsible for the coveted magenta color. This task fell to the eminent German chemist August Wilhelm von Hofmann.[6]

Hofmann, a former mentor to Perkin, had initially been critical of his student's departure from pure research into commercial dye manufacturing.[4] However, the scientific and industrial importance of these new compounds was undeniable. Through meticulous research, Hofmann established that the commercial fuchsine was not a single substance but a mixture. In 1858, his work on rosaniline began to unravel the chemical basis of these dyes.[6] He demonstrated that the formation of these dyes required not just aniline, but a mixture of aniline with its methylated relatives, toluidine.

Crucially, Hofmann identified that the foundational molecule, the colorless base of the magenta dye, was a specific triaminotriphenylmethane compound. He named this compound pararosaniline . It is one of the four main components of basic fuchsine, and its structure forms the chromophoric heart of the magenta dye.[7] Hofmann's work transformed dye-making from a somewhat empirical art into a structured science, laying the groundwork for the massive German dye industry.[3]

Chemical Characterization and Synthesis

Pararosaniline is a triarylmethane dye.[8] The molecule exists as a colorless leuco base, but it is its hydrochloride salt form that appears as a green crystalline solid which dissolves to produce the characteristic intense magenta solution.[7][8]

Chemical Structure and Properties

The core structure of pararosaniline consists of a central carbon atom bonded to three aminophenyl rings. The positive charge in the salt form is delocalized across the molecule's extended pi-electron system, which is responsible for its strong absorption of visible light and thus its vibrant color.

Table 1: Physicochemical Properties of Pararosaniline

PropertyValueSource(s)
IUPAC Name 4-[(4-aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline[9]
Chemical Formula C₁₉H₁₇N₃ (Base) / C₁₉H₁₈N₃Cl (Hydrochloride)[7]
Molar Mass 287.36 g/mol (Base) / 323.82 g/mol (Hydrochloride)[7]
Appearance Green to very dark green crystalline solid (Hydrochloride)[7]
CAS Number 467-62-9 (Base) / 569-61-9 (Hydrochloride)
Melting Point 268-270 °C (decomposes)[7]
Solubility Slightly soluble in water; 1 mg/mL in ethanol[7][10]
C.I. Number 42500 (Basic Red 9)[7][11]
Synthesis of Pararosaniline

Historically, pararosaniline was synthesized through the oxidation of a mixture of aniline and p-toluidine. A common modern laboratory preparation involves the condensation of aniline with p-aminobenzaldehyde.[7] Another route is the oxidation of 4,4'-bis(aminophenyl)methane in the presence of aniline.[7] The reaction illustrates the formation of the central carbon atom which links the three aromatic rings, a defining feature of triarylmethane dyes.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aniline Aniline (2 eq.) Pararosaniline Pararosaniline (Hydrochloride Salt) Aniline->Pararosaniline pToluidine p-Toluidine (1 eq.) pToluidine->Pararosaniline Oxidant Oxidizing Agent (e.g., SnCl₄ or As₂O₅) Oxidant->Pararosaniline + Heat

Caption: Generalized reaction scheme for the synthesis of Pararosaniline.

From Dye to Diagnostic Tool: The Rise of Pararosaniline in Histochemistry

While its initial application was in the textile industry, the most enduring legacy of pararosaniline lies in its use in biological staining and diagnostics.[11] It is the primary component of "basic fuchsin" suitable for making Schiff's reagent, a cornerstone of histochemistry.[7][10]

The Schiff Reagent: A Gateway to Cellular Chemistry

In 1866, the chemist Hugo Schiff discovered that when the magenta-colored pararosaniline (as fuchsin) is treated with sulfurous acid, it is decolorized.[12] This colorless solution, known as Schiff's reagent , remains stable until it encounters an aldehyde. In the presence of an aldehyde, a complex chemical reaction occurs, restoring a vibrant magenta or purple color.[12][13]

This high specificity for aldehydes made the Schiff test an invaluable qualitative tool in organic chemistry.[12] Its true power, however, was unleashed in biology. Since aldehydes are not typically found free in tissues, their controlled generation from specific macromolecules allows for precise visualization.[14]

G A Pararosaniline (Colored) B Schiff Reagent (Colorless Leuco form) A->B + Sulfurous Acid (H₂SO₃) D Aldehyde-Schiff Complex (Magenta Colored) B->D C Tissue Aldehyde (R-CHO) C->D + Complex Reaction

Caption: Logical workflow of the Schiff Test for aldehyde detection.

The mechanism involves the reaction of the free amine groups of the decolorized pararosaniline with the aldehyde to form an aldimine, which then reacts further to produce the final colored adduct.[13][15]

The Feulgen Stain: Visualizing DNA

A landmark application of the Schiff reagent is the Feulgen reaction, developed by Feulgen and Rossenbeck in 1924.[16] This method allows for the specific staining and quantification of DNA within cell nuclei. The procedure involves a two-step process:

  • Acid Hydrolysis: The tissue is treated with a mild acid (e.g., hydrochloric acid). This selectively breaks the bond between purine bases (adenine and guanine) and the deoxyribose sugar of DNA, without affecting RNA.[16] This process unmasks the aldehyde groups of the sugar molecules.[16]

  • Schiff Staining: The tissue is then exposed to Schiff's reagent. The reagent reacts specifically with the newly exposed aldehyde groups on the DNA, producing a characteristic purple-magenta color precisely at the location of the nuclear DNA.[16]

The Feulgen stain was revolutionary, providing a chemical method to visualize and localize the genetic material within chromosomes, and it remains a fundamental technique in cytology and pathology.[16][17][18] Pararosaniline is considered the best component of basic fuchsin for this purpose, yielding reliable and quantifiable results.[10][19]

Protocol: Preparation of Schiff's Reagent

The reliability of the Schiff and Feulgen stains is critically dependent on the correct preparation of the Schiff reagent. The following protocol is a standard method.

Materials:

  • Basic Fuchsin (Pararosaniline hydrochloride is preferred): 1.0 g

  • Distilled Water: 200 mL

  • 1M Hydrochloric Acid (HCl): 20 mL

  • Potassium Metabisulfite (K₂S₂O₅) or Sodium Metabisulfite (Na₂S₂O₅): 2.0 g

  • Activated Charcoal: 0.5 - 1.0 g

Methodology:

  • Dissolve Dye: Bring 200 mL of distilled water to a boil. Remove from heat and immediately add 1.0 g of basic fuchsin. Dissolve by stirring.[20]

  • Cool: Cool the solution to 50°C.[20]

  • Acidify: Slowly add 20 mL of 1M HCl. Mix well.

  • Cool Further: Cool the solution to room temperature (25°C).[20]

  • Add Bisulfite: Add 2.0 g of potassium or sodium metabisulfite.[20] Stopper the flask tightly.

  • Decolorize: Store the solution in the dark at room temperature for 24 hours. The solution should turn a pale straw or yellow color.[20]

  • Clarify: Add 0.5 - 1.0 g of activated charcoal to the solution. Shake vigorously for 1 minute.[20]

  • Filter: Filter the solution through coarse filter paper. The resulting filtrate should be completely colorless. If any color remains, repeat the charcoal treatment and filtration.[20]

  • Storage: Store the final reagent in a tightly stoppered, dark bottle at 4°C. The reagent is stable for several weeks.[20]

Self-Validation Note: A properly prepared Schiff's reagent must be colorless. A faint pink or purple hue indicates incomplete reaction or degradation, and the reagent will not yield reliable results.

Modern Significance and Applications

Beyond its historical importance, pararosaniline continues to be a relevant compound in modern science.

  • Histology and Cytology: It remains the key reagent for the Periodic acid-Schiff (PAS) stain, which detects glycogen and other polysaccharides, and the Feulgen stain for DNA analysis.[8][18]

  • Analytical Chemistry: It is used in colorimetric tests for the detection of aldehydes and for the spectrophotometric analysis of sulfur dioxide.[7][8]

  • Other Uses: It has found applications as a dye for certain synthetic fibers like polyacrylonitrile and has been investigated for potential antischistosomal (anti-parasitic) properties.[7]

Conclusion

The journey of pararosaniline base from a component of a fashionable 19th-century dye to a precise tool in molecular biology is a testament to the unpredictable and powerful evolution of scientific discovery. Born from the industrial fervor for synthetic color, its true value was unlocked through the careful investigation of its chemical properties by pioneers like Hofmann and Schiff. The principles established through its use—specifically, the targeted chemical generation of an analyte (aldehyde) for subsequent visualization—are a foundational concept in histochemistry. For researchers today, pararosaniline is not merely a reagent; it is a molecule with a rich history that bridges the gap between the foundational discoveries of organic chemistry and the intricate analysis of the cellular world.

References

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  • TRC Leiden. (2017, May 10). Aniline. [Link]

  • MDPI. Synthesis of Functionalized Pararosaniline over Mild Conditions. [Link]

  • PrepChem.com. Synthesis of pararosaniline carbinol. [Link]

  • Grokipedia. Pararosaniline. [Link]

  • The Dreamstress. (2013, September 19). Terminology: What are aniline dyes? (or, the history of mauve and mauveine). [Link]

  • Chemsrc. Pararosaniline Hydrochloride | CAS#:569-61-9. [Link]

  • Careers360. Schiff Reagent and Test - Composition, Preparation, Structure, Reaction, FAQs. [Link]

  • Fashion History Timeline. (2019, August 9). aniline dyes. [Link]

  • PubMed. Further observations on the chemistry of pararosaniline-Feulgen staining. [Link]

  • Science Museum. (2019, April 9). The colourful chemistry of artificial dyes. [Link]

  • PubMed Central. (2024, April 12). A brief history of the Feulgen reaction. [Link]

  • ResearchGate. Synthesis and chemical structure of hexazonium pararosaniline. The chemistry of fixation and staining by this reagent. [Link]

  • The Ohio State University. Manufacturing a Rainbow: The Development of Synthetic Dye. [Link]

  • SIELC Technologies. Pararosaniline Hydrochloride. [Link]

  • Google Patents.
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  • PubMed. The interaction of apurinic acid aldehyde groups with pararosaniline in the Feulgen-Schiff and related staining procedures. [Link]

  • Unacademy. Notes on Schiff Reagent and Test. [Link]

  • Wikipedia. Schiff test. [Link]

  • PubChem - NIH. Pararosaniline(1+) | C19H18N3+ | CID 3740040. [Link]

  • Discovery Fine Chemicals. Pararosaniline Base - 467-62-9. [Link]

  • PubChem - NIH. Pararosaniline Hydrochloride | C19H18ClN3 | CID 11292. [Link]

  • StainsFile. What is Schiff's Reagent?. [Link]

  • BYJU'S. Schiff Reagent And Test. [Link]

  • PubMed. A visible DNA-protein stain: Feulgen-Pararosanilin(SO2) Light Green. [Link]

  • Molecular Expressions. Specialized Microscopy Techniques - Fluorescence Cubes - Pararosaniline-Feulgen & WG. [Link]

  • Wikipedia. August Wilhelm von Hofmann. [Link]

  • Google Patents.

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An In-depth Technical Guide to the Spectral Analysis of Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture of a Versatile Chromophore Precursor

Tris(p-aminophenyl)methanol, also known as pararosaniline base, is a compound of significant interest in the fields of dye chemistry, materials science, and diagnostics. As the leuco base of the vibrant magenta dye pararosaniline, its molecular integrity is paramount to the performance of its colored derivatives. The precise characterization of this molecule is therefore a critical first step in any research or development pipeline that utilizes it. This guide provides a comprehensive analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to confirm the identity and structure of this compound. Our approach is grounded in the principles of causality, ensuring that each experimental choice and data interpretation is scientifically justified.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

I. Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. For this compound, Electron Ionization (EI) is a common method that provides not only the molecular ion but also a characteristic fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol (Illustrative)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane. The concentration is typically in the range of 10-100 µg/mL. The choice of a volatile solvent is critical to ensure efficient vaporization in the ion source.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy is high enough to cause reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

    • Inlet System: Gas Chromatography (GC) or direct insertion probe. A GC inlet is preferred for its ability to separate the analyte from any residual solvent or impurities prior to mass analysis.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-400. This range is selected to encompass the molecular ion and the significant fragment ions.

  • Data Acquisition: The mass spectrum is acquired, and the data is processed to identify the key ions and their relative abundances.

Data Summary and Interpretation

The mass spectrum of this compound is characterized by a molecular ion and several key fragment ions.[1]

m/z (Mass-to-Charge Ratio) Proposed Ion Interpretation
305[C₁₉H₁₉N₃O]⁺˙Molecular ion (M⁺˙). Confirms the molecular weight of the compound.
288[C₁₉H₁₈N₃]⁺Loss of a hydroxyl radical (·OH) from the molecular ion. This is a common fragmentation pathway for tertiary alcohols.
287[C₁₉H₁₇N₃]⁺˙Loss of water (H₂O) from the molecular ion, often following rearrangement.
259[C₁₈H₁₅N₃]⁺Further fragmentation of the m/z 287 or 288 ions, possibly involving the loss of a CH₂N or related species.
Analysis and Fragmentation Pathway

The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form the molecular ion at m/z 305. The most prominent high-mass peaks at m/z 288 and 287 are indicative of the loss of the hydroxyl group and water, respectively. The formation of the ion at m/z 288 is a direct cleavage of the C-O bond, a favorable process due to the stability of the resulting triarylmethyl cation. The loss of water to form the ion at m/z 287 is also a common process for alcohols and is often a dominant fragmentation pathway.

G M [C₁₉H₁₉N₃O]⁺˙ m/z = 305 Molecular Ion F1 [C₁₉H₁₈N₃]⁺ m/z = 288 M->F1 - ·OH F2 [C₁₉H₁₇N₃]⁺˙ m/z = 287 M->F2 - H₂O F3 [C₁₈H₁₅N₃]⁺ m/z = 259 F1->F3 - CH₂N (or related fragment) F2->F3 - H₂C=N·

Caption: Proposed mass spectral fragmentation pathway for this compound.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorptions for the O-H, N-H, C-N, C-O, and aromatic C-H and C=C bonds.

Experimental Protocol (Illustrative)
  • Sample Preparation:

    • KBr Pellet: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. This method is chosen for its ability to produce high-quality spectra of solid samples.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Spectral Range: 4000-400 cm⁻¹. This range covers the vibrational frequencies of most organic functional groups.

    • Resolution: 4 cm⁻¹. This resolution is sufficient to distinguish the key functional group absorptions.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing: A background spectrum (of the empty sample compartment or the clean ATR crystal) is first recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Summary and Interpretation

The following table summarizes the characteristic IR absorptions for this compound.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3450-3300Strong, BroadN-H StretchPrimary Amine (-NH₂)
3300-3200Medium, BroadO-H StretchAlcohol (-OH)
3100-3000MediumC-H StretchAromatic C-H
1620-1580StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
1520-1480StrongC=C StretchAromatic Ring
1350-1250StrongC-N StretchAromatic Amine
1200-1000StrongC-O StretchTertiary Alcohol
850-800StrongC-H Out-of-Plane Bend1,4-Disubstituted (para) Benzene
Analysis

The IR spectrum of this compound provides clear evidence for its key functional groups. The broad absorption in the 3450-3200 cm⁻¹ region is a composite of the N-H stretching vibrations of the three primary amino groups and the O-H stretching of the tertiary alcohol. Hydrogen bonding contributes to the broadening of these peaks. The presence of strong absorptions in the aromatic region (1520-1480 cm⁻¹) confirms the presence of the phenyl rings. The strong band in the 1350-1250 cm⁻¹ range is characteristic of the C-N stretching of the aromatic amines. The C-O stretch of the tertiary alcohol is expected to appear as a strong band in the 1200-1000 cm⁻¹ region. Finally, the strong absorption in the 850-800 cm⁻¹ range is highly diagnostic of the 1,4-disubstitution pattern of the phenyl rings.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Due to the high degree of symmetry in this compound, the NMR spectra are relatively simple and highly informative.

Experimental Protocol (Illustrative)
  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to allow for the observation of exchangeable protons (from -OH and -NH₂).

  • Instrument Parameters:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Temperature: 298 K.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse, a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum where each unique carbon appears as a singlet. Key parameters include a 30° pulse, a spectral width of ~220 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative observation of all carbon types, including quaternary carbons.

Predicted ¹H NMR Data Summary and Interpretation (in DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.85d, J ≈ 8.5 Hz6HH-2, H-6, H-8, H-12, H-14, H-18
~6.50d, J ≈ 8.5 Hz6HH-3, H-5, H-9, H-11, H-15, H-17
~5.50s1HCα-OH
~4.90s6H-NH₂
Analysis of Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is remarkably simple due to the molecule's C₃ symmetry.

  • Aromatic Protons: The three equivalent p-aminophenyl groups give rise to two doublets in the aromatic region. The protons ortho to the amino group (H-3, H-5, etc.) are expected to be more shielded and appear upfield (~6.50 ppm) compared to the protons meta to the amino group (H-2, H-6, etc.) which appear further downfield (~6.85 ppm). The coupling constant (J) of approximately 8.5 Hz is characteristic of ortho coupling in a benzene ring.

  • Hydroxyl Proton: The single proton of the tertiary alcohol is expected to appear as a singlet around 5.50 ppm. Its chemical shift can be variable and is dependent on concentration and temperature.

  • Amine Protons: The six protons of the three primary amino groups are chemically equivalent and are predicted to appear as a singlet around 4.90 ppm. This peak will also be broad and its chemical shift can vary.

Predicted ¹³C NMR Data Summary and Interpretation (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~146.0C4, C10, C16
~135.0C1, C7, C13
~128.0C2, C6, C8, C12, C14, C18
~114.0C3, C5, C9, C11, C15, C17
~80.0
Analysis of Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecular symmetry, showing only five distinct signals.

  • Aromatic Carbons:

    • The carbons bearing the amino groups (C4, C10, C16) are the most deshielded of the protonated aromatic carbons, appearing around 146.0 ppm.

    • The quaternary carbons to which the amino-phenyl groups are attached (C1, C7, C13) are predicted to be around 135.0 ppm.

    • The two sets of protonated aromatic carbons will give rise to two signals at approximately 128.0 ppm and 114.0 ppm.

  • Aliphatic Carbon: The central tertiary carbinol carbon (Cα) is expected to appear in the aliphatic region, around 80.0 ppm.

Conclusion

The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous characterization of this compound. Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. IR spectroscopy identifies the key functional groups, confirming the presence of the amine and alcohol moieties within the aromatic framework. Finally, NMR spectroscopy, even with predicted data, illustrates the high degree of symmetry in the molecule and allows for the precise assignment of the carbon-hydrogen framework. Together, these techniques form a self-validating system for the structural elucidation and quality control of this important chemical compound.

References

The In-Depth Mechanism of Tris(4-aminophenyl)methanol Formation: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tris(4-aminophenyl)methanol

Tris(4-aminophenyl)methanol, also known as pararosaniline base or carbinol, is a cornerstone molecule in the history and modern application of synthetic dyes. As the colorless precursor to the vibrant magenta dye pararosaniline, its chemistry is fundamental to the synthesis of the broader class of triphenylmethane dyes.[1][2] Beyond its role in coloration, derivatives of this scaffold are finding increasing use in materials science and as versatile chemical intermediates.[3] This guide provides an in-depth exploration of the mechanistic pathways that govern the formation of tris(4-aminophenyl)methanol, offering a detailed, step-by-step analysis for researchers, scientists, and professionals in drug development and chemical synthesis.

The Core Synthetic Strategy: A Multi-Stage Electrophilic Aromatic Substitution Cascade

The formation of tris(4-aminophenyl)methanol is not a single-step reaction but rather a cascade of acid-catalyzed electrophilic aromatic substitutions, followed by an oxidation and a final conversion step. The overall synthesis can be conceptually divided into four key stages:

  • Activation of the Carbon Source and Initial Electrophilic Attack: Generation of an electrophilic species from a one-carbon source, typically formaldehyde, and its initial reaction with an aromatic amine.

  • Formation of the Diphenylmethane Intermediate: The product of the initial attack reacts with a second aromatic amine molecule to form a diaminodiphenylmethane derivative.

  • Construction of the Triphenylmethane Skeleton: Incorporation of a third aromatic amine to form the colorless leuco-base of the dye.

  • Oxidation and Conversion to the Carbinol: The leuco-base is oxidized to the colored triphenylmethyl cation (pararosaniline), which is then converted to the final tris(4-aminophenyl)methanol product upon treatment with a base.

This guide will now dissect each of these stages with a focus on the underlying chemical principles and the causality behind the experimental choices.

Part 1: The Genesis - Activation of Formaldehyde and the First C-C Bond Formation

The journey to tris(4-aminophenyl)methanol begins with the activation of formaldehyde in an acidic medium. Formaldehyde itself is not sufficiently electrophilic to attack the aromatic ring of aniline directly. The presence of a strong acid, such as hydrochloric acid, is crucial for the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[4][5]

Mechanism of Electrophile Generation and Initial Attack:
  • Protonation of Formaldehyde: The carbonyl oxygen of formaldehyde is protonated by the acid catalyst (e.g., H₃O⁺), forming a highly reactive protonated formaldehyde species. This cation is resonance-stabilized, with a significant positive charge on the carbon atom.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of aniline acts as a nucleophile and attacks the electrophilic carbon of the protonated formaldehyde. The amino group of aniline is a strong activating group, directing the substitution to the ortho and para positions.[6][7][8] Due to steric hindrance at the ortho position, the attack predominantly occurs at the para position.

  • Formation of 4-Aminobenzyl Alcohol: Following the electrophilic attack, a proton is lost from the ring to restore aromaticity, yielding p-aminobenzyl alcohol. This intermediate is a key building block for the subsequent steps.

Caption: Acid-catalyzed formation of the initial electrophile and subsequent attack by aniline.

Part 2: Building the Bridge - Formation of 4,4'-Diaminodiphenylmethane (MDA)

The newly formed p-aminobenzyl alcohol is not stable in the acidic reaction medium and readily undergoes dehydration to form a new, highly reactive electrophile, the p-aminobenzyl cation. This cation is the key species that drives the next stage of the synthesis.

Mechanism of MDA Formation:
  • Protonation and Dehydration: The hydroxyl group of p-aminobenzyl alcohol is protonated by the acid catalyst. The resulting oxonium ion is an excellent leaving group, and its departure as a water molecule generates the resonance-stabilized p-aminobenzyl cation.

  • Second Electrophilic Aromatic Substitution: This highly electrophilic carbocation is then attacked by a second molecule of aniline. Again, the attack occurs preferentially at the para position of the aniline molecule.

  • Formation of 4,4'-Diaminodiphenylmethane: Loss of a proton from the resulting sigma complex restores aromaticity and yields 4,4'-diaminodiphenylmethane (MDA), a crucial intermediate in this synthesis.[2][4]

Caption: Dehydration of p-aminobenzyl alcohol and subsequent reaction with aniline to form MDA.

Part 3: Assembling the Triphenylmethane Core - The Leuco-base

The formation of the triphenylmethane skeleton involves the reaction of the diaminodiphenylmethane intermediate with a third equivalent of an aromatic amine. The central carbon atom for this final addition is typically derived from another molecule of formaldehyde.

Mechanism of Leucopararosaniline Formation:
  • Formation of a Reactive Intermediate from MDA: In the presence of an acid and formaldehyde, one of the amino groups of MDA can react to form a new electrophilic species, analogous to the initial activation of aniline.

  • Third Electrophilic Aromatic Substitution: This new electrophile then undergoes an electrophilic aromatic substitution reaction with a third molecule of aniline.

  • Formation of Leucopararosaniline: The product of this reaction is leucopararosaniline, the colorless, reduced form of the triphenylmethane dye. This molecule contains the central sp³-hybridized carbon atom bonded to three aminophenyl groups.

Part 4: The Chromophore Emerges - Oxidation to Pararosaniline and Conversion to the Carbinol

The vibrant color of triphenylmethane dyes arises from the extended π-conjugation present in the triphenylmethyl cation. This requires the oxidation of the colorless leuco-base.

Oxidation of Leucopararosaniline:

A variety of oxidizing agents can be employed for this step, with manganese dioxide (MnO₂) being a common choice. The oxidation involves the removal of a hydride ion (H⁻) from the central carbon atom of leucopararosaniline.

  • Hydride Abstraction: The oxidizing agent abstracts a hydride ion from the central carbon of the leuco-base.

  • Formation of the Triphenylmethyl Cation: This abstraction results in the formation of a planar, resonance-stabilized triphenylmethyl cation, which is the colored species known as pararosaniline. The positive charge is delocalized over the entire molecule, leading to strong absorption in the visible region of the electromagnetic spectrum.

Conversion to Tris(4-aminophenyl)methanol:

The final step in the synthesis is the conversion of the pararosaniline dye to its carbinol base, tris(4-aminophenyl)methanol. This is achieved by treating the aqueous solution of the dye with a base, such as sodium hydroxide.

  • Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic central carbon atom of the triphenylmethyl cation.

  • Formation of Tris(4-aminophenyl)methanol: This nucleophilic addition reaction neutralizes the positive charge and results in the formation of the colorless carbinol, tris(4-aminophenyl)methanol.

Caption: The final oxidation and conversion steps to yield tris(4-aminophenyl)methanol.

Experimental Protocol: A Validated Synthesis of Tris(4-aminophenyl)methanol

This protocol outlines a representative synthesis of tris(4-aminophenyl)methanol, emphasizing the rationale behind each step to ensure a self-validating system.

Step Procedure Rationale and Self-Validation
1. Reaction Setup In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine aniline (3 equivalents) and concentrated hydrochloric acid (sufficient to protonate the aniline).Aniline is the nucleophile. The acid acts as a catalyst and also protonates the aniline, which can influence its reactivity and solubility. The setup allows for controlled addition and reflux.
2. Formaldehyde Addition Slowly add an aqueous solution of formaldehyde (1 equivalent) to the stirred aniline-acid mixture.Slow addition is crucial to control the exothermic reaction and prevent the formation of polymeric side products. The reaction progress can be monitored by TLC.
3. Heating and Reflux Heat the reaction mixture to reflux for several hours.Heating provides the necessary activation energy for the multiple electrophilic substitution reactions to proceed to completion. The reflux ensures that the reaction temperature remains constant.
4. Oxidation After cooling, add an oxidizing agent, such as a solution of manganese dioxide in dilute sulfuric acid, portion-wise.This step converts the colorless leucopararosaniline to the colored pararosaniline. The color change from colorless to deep magenta is a visual indicator of a successful oxidation.
5. Basification and Precipitation Slowly add a concentrated solution of sodium hydroxide to the reaction mixture until it is strongly basic (pH > 10).The base neutralizes the excess acid and converts the pararosaniline dye to its carbinol base, tris(4-aminophenyl)methanol, which is insoluble in water and precipitates out of the solution. The disappearance of the magenta color indicates the complete conversion to the carbinol.
6. Isolation and Purification Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the product under vacuum.Filtration isolates the crude product. Washing removes impurities. The final product can be further purified by recrystallization from a suitable solvent if necessary.

Characterization of Tris(4-aminophenyl)methanol

Thorough characterization is essential to confirm the identity and purity of the synthesized tris(4-aminophenyl)methanol.

Technique Expected Observations
Appearance A colorless to slightly off-white solid.
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show distinct signals for the aromatic protons in the aminophenyl groups, a singlet for the hydroxyl proton, and a broad signal for the amine protons. The integration of these signals should correspond to the number of protons in the molecule.
¹³C NMR The spectrum will exhibit signals for the different carbon environments in the aromatic rings and a characteristic signal for the central carbinol carbon.
Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the primary amines, and C-N and C-O stretching vibrations, as well as bands corresponding to the aromatic C-H and C=C bonds.[1]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of tris(4-aminophenyl)methanol (305.38 g/mol ).[1][6]

Conclusion: A Versatile Synthesis with Enduring Relevance

The formation of tris(4-aminophenyl)methanol is a classic example of a multi-step organic synthesis that relies on the fundamental principles of electrophilic aromatic substitution. By understanding the detailed mechanism, from the initial activation of the carbon source to the final formation of the carbinol, researchers can optimize reaction conditions, control product distribution, and adapt the synthesis for the creation of novel derivatives. The enduring importance of triphenylmethane dyes and their precursors ensures that the chemistry outlined in this guide will remain a valuable tool for scientists in various fields.

References

  • PubChem. Tris(p-aminophenyl)methanol. National Center for Biotechnology Information. [Link]

  • Wikipedia. Pararosaniline. [Link]

  • Fiser, B., et al. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Molecules2019 , 24(5), 841. [Link]

  • Scribd. Aniline Formaldehyde Polymer Final. [Link]

  • Chemical Education Xchange. Aniline-Formaldehyde Resin. [Link]

  • Wikipedia. 4,4'-Methylenedianiline. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Gsrs. This compound. [Link]

  • Britannica. Triphenylmethane dye. [Link]

  • Google Patents. Process of making triphenylmethane dyes.
  • ResearchGate. High Uptake of the Carcinogenic Pararosaniline Hydrochloride Dye from Water Using Carbazole-Containing Conjugated Copolymers Synthesized from a One-Pot Cyclopentannulation Reaction. [Link]

  • MDPI. Synthesis of Functionalized Pararosaniline over Mild Conditions. [Link]

  • PubMed Central (PMC). Determination of pararosaniline hydrochloride in workplace air. [Link]

Sources

Triaminophenyl Scaffolds: A Technical Guide to Unlocking Future Research Directions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Triaminophenyl compounds, particularly the 1,3,5- and 1,2,4-isomers, represent a class of uniquely versatile building blocks in chemical and materials science. Their inherent structural features—C3 symmetry in the 1,3,5-isomer, vicinal amine reactivity in the 1,2,4-isomer, and high nucleophilicity—have established them as foundational components in fields such as covalent organic frameworks (COFs), coordination polymers, and specialty chemicals.[1][2][3] However, the potential of these scaffolds is far from exhausted. This technical guide moves beyond established applications to delineate promising, high-impact research directions for scientists and drug development professionals. We will explore next-generation opportunities in stimuli-responsive therapeutics, dynamic self-healing materials, and advanced bio-orthogonal chemistry. For each proposed vector, this guide provides the core scientific rationale, detailed experimental protocols, and conceptual workflows to equip researchers with the foundational knowledge to pioneer new discoveries.

Introduction to Triaminophenyl Compounds

Triaminophenyl compounds are aromatic molecules characterized by a benzene ring substituted with three amino (-NH₂) groups. The two most common and synthetically accessible isomers are 1,3,5-triaminobenzene (TAB) and 1,2,4-triaminobenzene (1,2,4-TAB).

  • 1,3,5-Triaminobenzene (TAB): Possesses a trigonal, C3-symmetric structure. This high symmetry makes it an ideal building block for creating highly ordered, crystalline porous materials like COFs and other cross-linked polymers.[3] Its three amino groups act as divergent nodes for polymerization and network formation.

  • 1,2,4-Triaminobenzene (1,2,4-TAB): Features an asymmetric arrangement of amines. The key feature of this isomer is the vicinal (ortho) positioning of two of its amino groups, which imparts unique reactivity, particularly for forming heterocyclic systems. This isomer and its derivatives have been explored for potential antimicrobial and anticancer activities.[4][5]

The electron-donating nature of the three amino groups makes the phenyl ring highly activated and susceptible to oxidation, a critical consideration for its synthesis and handling. However, this same electronic property makes these compounds excellent nucleophiles and ligands for metal coordination.

Established Frontiers: A Brief Overview

To appreciate future directions, it is essential to understand the current landscape. Triaminophenyl compounds are well-established in:

  • Covalent Organic Frameworks (COFs): The reaction of TAB with multifunctional aldehydes (e.g., 1,3,5-triformylphloroglucinol) via Schiff base condensation produces highly crystalline, porous 2D or 3D COFs.[6] These materials are extensively studied for gas storage, separation, and catalysis.[7]

  • Materials Science: TAB is a known intermediate for ion-exchange resins and serves as a cross-linking agent to create robust polymer networks with high densities of active sites for applications like heavy metal remediation.[1][2][3]

  • Specialty Chemicals: The reactivity of the amine groups makes them useful as photographic developers, wetting agents, and precursors in various organic syntheses.[2][8]

While these areas continue to evolve, they represent the foundational work upon which new, more dynamic, and biologically-oriented applications can be built.

Research Vector 1: Hypoxia-Activated Prodrugs for Targeted Cancer Therapy

3.1 Scientific Rationale: Solid tumors often contain regions of low oxygen, or "hypoxia".[9][10][11] This unique feature of the tumor microenvironment (TME) is a major driver of cancer progression and resistance to therapy.[10][11] Hypoxic cells upregulate specific enzymes, such as nitroreductases, that are less active in healthy, oxygenated tissues.[12][13] This enzymatic difference provides a powerful mechanism for targeted drug activation.

A promising research direction is the design of triaminophenyl-based prodrugs that are activated by nitro group reduction.[9][10] By masking a cytotoxic agent with a triaminophenyl "trigger" bearing a nitro group, the drug remains inert in the bloodstream and healthy tissues. Upon reaching the hypoxic TME, tumor-specific reductases reduce the nitro group to an amine.[9][12] This electronic transformation can initiate a self-immolative cascade, releasing the active cytotoxic payload precisely at the tumor site, thereby increasing efficacy and reducing systemic toxicity.

3.2 Proposed Research Direction: Develop a hypoxia-activated prodrug by linking a potent anticancer agent (e.g., a tubulin inhibitor) to a 1,2,4-triaminobenzene scaffold that is further substituted with a nitro group at the 5-position. The reduction of the nitro group to an amine will trigger a rapid intramolecular cyclization/elimination reaction, releasing the drug.

3.3 Key Experimental Workflow

The workflow involves synthesis, in vitro activation studies, and cell-based assays.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Validation cluster_incell Cell-Based Assays S1 Synthesize 5-nitro-1,2,4-triaminobenzene trigger S2 Link cytotoxic payload via cleavable linker S1->S2 S3 Purify prodrug (HPLC) & characterize (NMR, HRMS) S2->S3 V1 Incubate prodrug with nitroreductase enzyme S3->V1 V3 Assess stability in human plasma S3->V3 S3->V3 V2 Monitor prodrug cleavage & drug release via LC-MS V1->V2 C1 Treat cancer cells under normoxic vs. hypoxic conditions V2->C1 C2 Measure cell viability (e.g., MTT assay) C1->C2 C3 Compare IC50 values to determine hypoxia-selectivity C2->C3

Caption: Workflow for developing a hypoxia-activated triaminophenyl prodrug.

3.4 Protocol: In Vitro Reductive Activation Assay

This protocol validates that the prodrug is selectively cleaved under hypoxic conditions by a specific reductase enzyme.

  • Preparation: In an anaerobic chamber, prepare a stock solution of the triaminophenyl prodrug (10 mM in DMSO). Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:

    • Reaction Buffer: 880 µL

    • NADPH (cofactor): 100 µL of a 10 mM stock solution (final concentration 1 mM)

    • Prodrug stock: 10 µL (final concentration 100 µM)

  • Initiation: Add 10 µL of a purified nitroreductase enzyme solution (e.g., 1 µM final concentration) to start the reaction. For the negative control, add 10 µL of buffer instead of the enzyme.

  • Incubation: Incubate the tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot and immediately quench the reaction by adding it to 100 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate the enzyme. Analyze the supernatant by LC-MS to quantify the disappearance of the parent prodrug and the appearance of the released active drug.

  • Self-Validation: A successful experiment will show time-dependent prodrug consumption and payload release only in the presence of both the enzyme and NADPH. The control sample should show negligible degradation.

Research Vector 2: pH-Responsive Nanocarriers for TME-Targeted Delivery

4.1 Scientific Rationale: The extracellular environment of tumors is typically more acidic (pH 6.5-6.8) than that of healthy tissues and blood (pH 7.4).[14][15] This pH gradient is a reliable hallmark of the TME and can be exploited for targeted drug delivery.[14][15][16] Polymers containing acid-labile bonds, such as imines (Schiff bases), can be used to construct nanoparticles that are stable at physiological pH but rapidly disassemble in the acidic TME to release their therapeutic cargo.[15][16]

Triaminophenyl compounds are ideal for this application. Their multiple amine groups can react with dialdehydes or keto-compounds to form a cross-linked polymer network via pH-sensitive imine bonds. These polymers can self-assemble into nanoparticles, encapsulating a payload like a chemotherapy drug. At pH 7.4, the imine bonds are stable, keeping the nanoparticle intact and the drug sequestered. Upon entering the acidic TME, the imine bonds are hydrolyzed, leading to the disassembly of the nanoparticle and a burst release of the drug directly at the tumor site.[17]

4.2 Proposed Research Direction: Synthesize an amphiphilic block copolymer where one block is hydrophilic (e.g., PEG) and the other is a hydrophobic polymer formed by the condensation of 1,3,5-triaminobenzene and a long-chain dialdehyde. This polymer will self-assemble into micelles in an aqueous solution, encapsulating a hydrophobic drug. The pH-triggered disassembly and drug release will then be evaluated.

4.3 Key Experimental Workflow

G cluster_synthesis Polymer Synthesis & Nanoparticle Formulation cluster_release pH-Triggered Release Study cluster_cell Cellular Uptake & Efficacy S1 Synthesize pH-responsive polymer via imine condensation S2 Characterize polymer (GPC, NMR) S1->S2 S3 Formulate drug-loaded nanoparticles (e.g., nanoprecipitation) S1->S3 S4 Characterize nanoparticles (DLS for size, TEM for morphology) S3->S4 R1 Incubate nanoparticles in buffers of different pH (7.4 vs. 6.5) S4->R1 R2 Monitor drug release over time via dialysis & HPLC/UV-Vis R1->R2 R3 Analyze nanoparticle size changes via DLS R1->R3 C1 Treat cancer cells with fluorescently labeled nanoparticles R2->C1 C3 Assess cytotoxicity of drug-loaded nanoparticles vs. free drug R2->C3 C2 Visualize uptake via confocal microscopy C1->C2

Caption: Workflow for developing pH-responsive triaminophenyl-based nanocarriers.

4.4 Protocol: Dynamic Light Scattering (DLS) for pH-Responsive Disassembly

This protocol provides a direct measure of the nanocarrier's physical response to an acidic stimulus.

  • Sample Preparation: Prepare a dilute suspension of the drug-loaded nanoparticles (e.g., 0.1 mg/mL) in a neutral buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). Filter the sample through a 0.22 µm syringe filter to remove dust.

  • Initial Measurement: Transfer the sample to a clean DLS cuvette. Equilibrate at 25°C in the DLS instrument for 5 minutes. Measure the initial particle size (Z-average diameter) and polydispersity index (PDI). A monodisperse sample should have a PDI < 0.2.

  • pH Trigger: Add a small, predetermined volume of a weak acid (e.g., 0.1 M HCl) to the cuvette to lower the pH of the suspension to ~6.5. Mix gently by inverting the cuvette.

  • Time-Resolved Measurement: Immediately place the cuvette back into the DLS instrument and initiate a time-course measurement, collecting size and PDI data every 1-2 minutes for a period of 1-2 hours.

  • Data Analysis: Plot the Z-average diameter and PDI as a function of time.

  • Self-Validation: A successful pH-responsive system will show a stable particle size at pH 7.4. Upon acidification, a significant decrease in particle size or a dramatic increase in PDI should be observed, indicating particle swelling and/or disassembly. A control nanoparticle made with non-hydrolyzable bonds should show no change in size under the same conditions.

Research Vector 3: Dynamic and Self-Healing Materials

5.1 Scientific Rationale: The development of materials that can autonomously repair damage is a major goal in materials science. This "self-healing" capability can dramatically extend the lifetime and improve the safety of products ranging from coatings to electronics. The key to creating such materials lies in incorporating reversible chemical bonds into the polymer network.[18][19]

Imine (Schiff base) bonds are ideal for this purpose because their formation is reversible.[18][19][20] Under the application of a stimulus like heat or a change in pH, the imine bonds can break and reform, allowing the polymer network to flow, rebond across a fracture, and "heal" the damage.[19][21] 1,3,5-Triaminobenzene is an excellent trifunctional cross-linker for creating these dynamic networks. When reacted with a difunctional aldehyde, it forms a robust yet reprocessable material.

5.2 Proposed Research Direction: Develop a self-healing polymer network by reacting 1,3,5-triaminobenzene with a flexible, long-chain dialdehyde (e.g., derived from polyethylene glycol). The resulting material should be a solid at room temperature but exhibit dynamic, self-healing properties upon heating.

5.3 Characterization Workflow

Property to AssessTechnique(s)Expected Outcome / Rationale
Network Formation FTIR SpectroscopyDisappearance of C=O (aldehyde) and N-H (amine) stretches; appearance of C=N (imine) stretch (~1650 cm⁻¹).
Thermal Stability Thermogravimetric Analysis (TGA)Determine the onset of thermal degradation. The material should be stable at the intended healing temperature.
Dynamic Properties Rheology (Stress Relaxation)At elevated temperatures, the material should exhibit stress relaxation, indicating the network is rearranging due to reversible imine exchange.
Healing Efficiency Tensile TestingA sample is cut in half, the pieces are pressed together and heated. Healing efficiency is the ratio of the tensile strength of the healed sample to the original sample.

5.4 Protocol: Quantifying Self-Healing Efficiency

  • Sample Preparation: Prepare thin films of the polymer with uniform dimensions (e.g., using a dog-bone shaped mold).

  • Initial Tensile Test: Measure the ultimate tensile strength (UTS) and elongation at break for several pristine samples using a universal testing machine to establish a baseline.

  • Damage: Completely sever a new set of samples in the middle with a sharp razor blade.

  • Healing Process: Carefully realign the two halves, ensuring intimate contact at the fractured interface. Place the samples in an oven at a predetermined healing temperature (e.g., 80°C) for a set time (e.g., 12 hours).

  • Post-Healing Test: After allowing the samples to cool to room temperature, perform tensile testing on the healed samples under the same conditions as the pristine ones.

  • Calculation: Calculate the healing efficiency (η) as follows:

    • η (%) = (UTS of healed sample / UTS of pristine sample) × 100

  • Self-Validation: To confirm that healing is due to the dynamic imine bonds, prepare a control material cross-linked with irreversible bonds (e.g., using an epoxy-amine reaction). This control material should exhibit negligible healing efficiency under the same conditions.

Challenges and Methodological Considerations

  • Oxidative Stability: Triaminophenyl compounds are highly susceptible to air oxidation, which can lead to discoloration and the formation of impurities. All syntheses and handling should be performed under an inert atmosphere (N₂ or Ar).

  • Purity: For applications like COF synthesis and polymerization, the purity of the triaminophenyl monomer is critical for achieving high crystallinity and desired material properties. Recrystallization or sublimation are often required purification steps.

  • Toxicity: As with any amine-containing compound, the potential toxicity and biocompatibility of new derivatives must be thoroughly evaluated, especially for biomedical applications. Standard cytotoxicity assays (e.g., MTT, LDH) are a necessary first step.

Conclusion and Future Outlook

Triaminophenyl compounds are far more than just static building blocks for porous polymers. Their unique electronic and structural properties provide a rich platform for the design of dynamic, intelligent, and functional materials and therapeutics. The research directions outlined in this guide—hypoxia-activated prodrugs, pH-responsive nanocarriers, and self-healing polymers—represent just a few of the exciting avenues that leverage the specific chemistry of these scaffolds. By focusing on stimuli-responsive systems, researchers can unlock the next generation of materials and medicines that interact with and adapt to their environment in predictable and powerful ways. The key to success will be a multidisciplinary approach, combining clever synthetic design with rigorous physical and biological characterization.

References

Methodological & Application

The Strategic Use of Tris(p-aminophenyl)methanol in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Architectural Complexity with a Trifunctional Core

In the pursuit of advanced polymeric materials with tailored properties, the selection of monomers is of paramount importance. Tris(p-aminophenyl)methanol, also known as Pararosaniline base, emerges as a highly versatile and strategic building block for the synthesis of complex, three-dimensional polymer architectures.[1] Its unique structure, featuring a central carbinol carbon bonded to three aminophenyl groups, offers a trifunctional platform for creating hyperbranched and star-shaped polymers. This guide provides an in-depth exploration of the application of this compound in polymer synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.

The tripodal nature of this compound, with its three reactive primary amine functionalities, allows for the facile, one-pot synthesis of hyperbranched polymers. These globular macromolecules are characterized by a high degree of branching, a multitude of terminal functional groups, low viscosity, and high solubility compared to their linear counterparts.[2][3] The central hydroxyl group, while generally less reactive under typical amidation or imidation conditions, presents an intriguing site for post-polymerization modification or for the synthesis of more complex architectures like star polymers where it can act as an initiator.

This document will delve into the synthesis of two key classes of high-performance polymers utilizing this compound: hyperbranched polyamides and hyperbranched polyimides. The protocols provided are based on established methodologies for analogous trifunctional monomers and are designed to be robust and reproducible.

PART 1: Synthesis of Hyperbranched Aromatic Polyamides

Hyperbranched aromatic polyamides are a class of polymers known for their excellent thermal stability and solubility, making them attractive for applications in high-performance coatings, additives, and drug delivery systems. The trifunctionality of this compound allows for the creation of a highly branched polyamide structure through an A3 + B2 polycondensation reaction.

Causality Behind Experimental Choices

The selection of a diacyl chloride as the B2 monomer is crucial for achieving a high molecular weight polymer at relatively low temperatures. The high reactivity of the acyl chloride groups with the primary amine functionalities of this compound drives the polymerization forward. The use of an anhydrous polar aprotic solvent is essential to prevent hydrolysis of the acyl chloride and to ensure good solubility of the growing polymer chains. A base, such as pyridine, is employed to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the amine groups and halt the polymerization.

Experimental Workflow: A Visual Guide

G cluster_0 Monomer Preparation cluster_1 Polycondensation Reaction cluster_2 Polymer Isolation and Purification cluster_3 Characterization Monomer A (this compound) Monomer A (this compound) Dissolution in Anhydrous Solvent + Pyridine Dissolution in Anhydrous Solvent + Pyridine Monomer A (this compound)->Dissolution in Anhydrous Solvent + Pyridine Monomer B (Diacyl Chloride) Monomer B (Diacyl Chloride) Slow Addition of Monomer B to Monomer A Solution at 0°C Slow Addition of Monomer B to Monomer A Solution at 0°C Monomer B (Diacyl Chloride)->Slow Addition of Monomer B to Monomer A Solution at 0°C Dissolution in Anhydrous Solvent + Pyridine->Slow Addition of Monomer B to Monomer A Solution at 0°C Reaction at Room Temperature Reaction at Room Temperature Slow Addition of Monomer B to Monomer A Solution at 0°C->Reaction at Room Temperature Precipitation in Methanol Precipitation in Methanol Reaction at Room Temperature->Precipitation in Methanol Filtration and Washing Filtration and Washing Precipitation in Methanol->Filtration and Washing Drying under Vacuum Drying under Vacuum Filtration and Washing->Drying under Vacuum NMR Spectroscopy NMR Spectroscopy Drying under Vacuum->NMR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy Drying under Vacuum->FT-IR Spectroscopy Gel Permeation Chromatography (GPC) Gel Permeation Chromatography (GPC) Drying under Vacuum->Gel Permeation Chromatography (GPC) Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Drying under Vacuum->Thermal Analysis (TGA/DSC)

Caption: Workflow for the synthesis and characterization of hyperbranched polyamides.

Detailed Protocol: Synthesis of a Hyperbranched Polyamide

Materials:

  • This compound (A3 monomer)

  • Terephthaloyl chloride (B2 monomer)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Pyridine

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (e.g., 3.05 g, 10 mmol) in anhydrous NMP (50 mL) and anhydrous pyridine (5 mL) under a gentle stream of argon.

  • Monomer Addition: Cool the solution to 0°C using an ice bath. In a separate flask, dissolve terephthaloyl chloride (e.g., 3.045 g, 15 mmol) in anhydrous NMP (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred solution of this compound over a period of 30 minutes.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under an argon atmosphere. The viscosity of the solution will gradually increase as the polymer forms.

  • Isolation: Precipitate the hyperbranched polyamide by pouring the viscous reaction mixture into a beaker containing 500 mL of vigorously stirring methanol.

  • Purification: Collect the fibrous precipitate by filtration. Wash the polymer thoroughly with methanol (3 x 100 mL) to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to obtain the final product.

Parameter Typical Value
Molar Ratio (A3:B2)1 : 1.5
Reaction Temperature0°C to Room Temperature
Reaction Time24 hours
SolventAnhydrous NMP
BaseAnhydrous Pyridine

Note on the Hydroxyl Group: In this polycondensation reaction, the hydroxyl group of this compound is not expected to participate in the primary polymerization reaction with the acyl chloride under these conditions. It will likely remain as a terminal functional group on the core of the hyperbranched structure. This offers a potential site for subsequent modifications.

PART 2: Synthesis of Hyperbranched Aromatic Polyimides

Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[4][5] The use of this compound as a trifunctional amine monomer in combination with a dianhydride allows for the synthesis of hyperbranched polyimides with enhanced solubility compared to their linear analogues, a significant advantage for processing.

The Two-Step Polycondensation Rationale

The synthesis of polyimides from diamines and dianhydrides is typically a two-step process.[4]

  • Poly(amic acid) Formation: The first step involves the reaction of the amine groups with the anhydride functionalities at room temperature to form a soluble poly(amic acid) precursor. This step is crucial for achieving a high molecular weight intermediate that can be processed into films or coatings.

  • Imidization: The second step is the cyclodehydration of the poly(amic acid) to the final polyimide. This can be achieved either through thermal treatment at high temperatures or by chemical methods using dehydrating agents like acetic anhydride and a base catalyst such as pyridine. Chemical imidization is often preferred as it can be performed at lower temperatures, potentially reducing side reactions.

Visualizing the Polyimide Synthesis Workflow

G cluster_0 Monomer Preparation cluster_1 Step 1: Poly(amic acid) Synthesis cluster_2 Step 2: Chemical Imidization cluster_3 Polymer Isolation and Purification cluster_4 Characterization Monomer A (this compound) Monomer A (this compound) Dissolution in Anhydrous DMAc Dissolution in Anhydrous DMAc Monomer A (this compound)->Dissolution in Anhydrous DMAc Monomer B (Dianhydride) Monomer B (Dianhydride) Slow Addition of Monomer B to Monomer A Solution Slow Addition of Monomer B to Monomer A Solution Monomer B (Dianhydride)->Slow Addition of Monomer B to Monomer A Solution Dissolution in Anhydrous DMAc->Slow Addition of Monomer B to Monomer A Solution Reaction at Room Temperature to form Poly(amic acid) Solution Reaction at Room Temperature to form Poly(amic acid) Solution Slow Addition of Monomer B to Monomer A Solution->Reaction at Room Temperature to form Poly(amic acid) Solution Addition of Acetic Anhydride and Pyridine Addition of Acetic Anhydride and Pyridine Reaction at Room Temperature to form Poly(amic acid) Solution->Addition of Acetic Anhydride and Pyridine Heating to induce Cyclodehydration Heating to induce Cyclodehydration Addition of Acetic Anhydride and Pyridine->Heating to induce Cyclodehydration Precipitation in Methanol Precipitation in Methanol Heating to induce Cyclodehydration->Precipitation in Methanol Filtration and Washing Filtration and Washing Precipitation in Methanol->Filtration and Washing Drying under Vacuum Drying under Vacuum Filtration and Washing->Drying under Vacuum NMR Spectroscopy NMR Spectroscopy Drying under Vacuum->NMR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy Drying under Vacuum->FT-IR Spectroscopy Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Drying under Vacuum->Thermal Analysis (TGA/DSC)

Caption: Two-step synthesis workflow for hyperbranched polyimides.

Detailed Protocol: Synthesis of a Hyperbranched Polyimide

Materials:

  • This compound (A3 monomer)

  • Pyromellitic dianhydride (PMDA) (B2 monomer)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (e.g., 3.05 g, 10 mmol) in anhydrous DMAc (60 mL) under a nitrogen atmosphere.

    • Once fully dissolved, add solid pyromellitic dianhydride (e.g., 3.27 g, 15 mmol) portion-wise over 30 minutes to the stirred solution.

    • Continue stirring the reaction mixture at room temperature for 24 hours. The solution will become viscous as the poly(amic acid) forms.

  • Chemical Imidization:

    • To the viscous poly(amic acid) solution, add acetic anhydride (e.g., 5.7 mL, 60 mmol) and pyridine (e.g., 2.4 mL, 30 mmol).

    • Heat the reaction mixture to 120°C and maintain this temperature for 4 hours to effect cyclodehydration.

  • Isolation and Purification:

    • After cooling to room temperature, precipitate the hyperbranched polyimide by pouring the solution into 500 mL of vigorously stirring methanol.

    • Collect the solid polymer by filtration and wash it thoroughly with methanol (3 x 100 mL).

  • Drying:

    • Dry the polymer in a vacuum oven at 150°C for 24 hours.

Parameter Typical Value
Molar Ratio (A3:B2)1 : 1.5
Poly(amic acid) Synthesis
Reaction TemperatureRoom Temperature
Reaction Time24 hours
SolventAnhydrous DMAc
Chemical Imidization
Dehydrating AgentAcetic Anhydride
CatalystPyridine
Reaction Temperature120°C
Reaction Time4 hours

PART 3: Characterization of the Resulting Polymers

Thorough characterization is essential to confirm the structure and properties of the synthesized hyperbranched polymers.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the polymers.[6][7][8] In ¹H NMR of the hyperbranched polyamide, characteristic peaks for the aromatic protons and the amide protons (typically downfield) would be expected. For the polyimide, the disappearance of the amic acid protons and the appearance of signals corresponding to the imide ring protons would confirm successful imidization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. For the polyamide, the presence of characteristic N-H and C=O stretching vibrations of the amide group is indicative of successful polymerization. For the polyimide, the appearance of characteristic imide carbonyl absorptions (typically around 1780 and 1720 cm⁻¹) and the disappearance of the amic acid peaks confirm imidization.

Molecular Weight and Distribution
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the soluble polymers. Hyperbranched polymers typically exhibit a broad molecular weight distribution.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymers by measuring their weight loss as a function of temperature.[4][5][9][10][11] Aromatic polyamides and polyimides derived from this compound are expected to exhibit high decomposition temperatures, typically above 400°C in a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous hyperbranched polymers.[4][5][9][10][11] A high Tg is indicative of a rigid polymer backbone.

Polymer Type Expected Thermal Properties Expected Solubility
Hyperbranched PolyamideTd5 > 400°C, High TgSoluble in polar aprotic solvents (NMP, DMAc, DMF)[2]
Hyperbranched PolyimideTd5 > 500°C, High TgSoluble in polar aprotic solvents (NMP, DMAc, DMF), THF[2][3][12][13]

Conclusion and Future Outlook

This compound is a valuable and versatile monomer for the synthesis of advanced hyperbranched polymers. Its trifunctional nature allows for the creation of complex, three-dimensional architectures with unique properties that are not attainable with linear polymers. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of hyperbranched polyamides and polyimides. The presence of a hydroxyl group at the core of these structures opens up exciting possibilities for post-polymerization modifications, leading to the development of novel functional materials for a wide range of applications, from high-performance engineering plastics to sophisticated drug delivery systems. Further research into the reactivity of the hydroxyl group under various polymerization conditions could unlock even more complex and functional polymer architectures.

References

  • Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(2), 183-275.
  • Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer.
  • Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974.
  • Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
  • Komber, H., Voit, B., Monticelli, O., & Russo, S. (2001). 1H and 13C NMR Spectra of a Hyperbranched Aromatic Polyamide from p-Phenylenediamine and Trimesic Acid. Macromolecules, 34(16), 5487-5493.
  • Hult, A., Johansson, M., & Malmström, E. (1999). Hyperbranched polymers. In Advances in Polymer Science (pp. 1-34). Springer, Berlin, Heidelberg.
  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
  • Park, J. H., Lee, Y. M., Lee, K. H., & Kim, J. K. (2003). Gas separation properties of hyperbranched polyimide membranes. Journal of Membrane Science, 223(1-2), 157-168.
  • O'Dell, R., & Fréchet, J. M. J. (1997). Synthesis and properties of hyperbranched aromatic polyamides. Macromolecules, 30(3), 597-605.
  • Jikei, M., & Kakimoto, M. A. (2001). Hyperbranched polymers, A2+ B3 polycondensation. In Dendrimers and Other Dendritic Polymers (pp. 319-354).
  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular weight and architecture by a convergent approach. Journal of the American Chemical Society, 112(21), 7638-7647.
  • Kim, Y. H., & Webster, O. W. (1992). Water-soluble hyperbranched polyphenylene:“dendrimeric poly(phenylene)” ionomers. Journal of the American Chemical Society, 114(26), 10589-10590.
  • BenchChem. (2025). Protocols for the Polymerization of 1,3-Bis(4-aminophenyl)adamantane with Dianhydrides: Application Notes.
  • ResearchGate. (2022). TGA and DSC analysis of aromatic polyimides.
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Application Notes & Protocols: Tris(p-aminophenyl)methanol as a Versatile C3-Symmetric Building Block for Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of Tris(p-aminophenyl)methanol in COF Synthesis

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering a platform for designing crystalline porous polymers with atomic precision.[1][2][3] The ability to select molecular building blocks and direct their assembly into pre-designed networks allows for the creation of materials with tailored properties for a myriad of applications, including gas storage and separation, catalysis, and optoelectronics.[4][5][6]

This guide focuses on this compound, a unique C3-symmetric trifunctional amine. Its molecular structure, featuring a central carbinol core with three radiating aminophenyl arms, presents an ideal geometry for forming robust, porous, and crystalline two-dimensional (2D) and three-dimensional (3D) frameworks.[7] The three primary amine groups serve as reactive nodes, capable of undergoing condensation reactions—most notably Schiff base reactions with aldehydes—to form the extended, covalently linked networks characteristic of COFs.[4][7]

While structurally similar to the well-studied Tris(4-aminophenyl)amine (TAPA), this compound introduces a central hydroxyl group. This feature can impart distinct properties to the resulting COF, such as altered polarity, potential for post-synthetic modification, and unique host-guest interactions within the pores. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage this compound as a building block, from fundamental synthetic principles to detailed characterization protocols.

Part 1: The Rationale Behind Building Block Selection and Synthesis Strategy

The design of a COF begins with the careful selection of its constituent monomers. The geometry of these building blocks dictates the topology of the resulting framework, while their chemical functionalities determine its properties.

The Significance of C3-Symmetry

This compound's C3-symmetry is crucial for the formation of ordered, crystalline networks. When combined with a linear or C2-symmetric linker (like a dialdehyde), it predictably forms hexagonal 2D sheets. This controlled growth, governed by the principles of dynamic covalent chemistry, allows for error correction during the synthesis, leading to crystalline materials rather than amorphous polymers.[8]

Schiff Base Chemistry: The Engine of COF Formation

The most common and effective method for constructing COFs from amine and aldehyde precursors is the Schiff base condensation reaction.[4][7] This reaction is reversible, a key feature that enables the "self-healing" process necessary for achieving crystallinity. Under solvothermal conditions, typically with an acid catalyst, the formation and breaking of imine bonds occur continuously until the most thermodynamically stable, ordered framework is formed.[9]

Part 2: Synthesis of a Representative Imine-Linked COF

This section provides a detailed protocol for the synthesis of a 2D COF, designated as TPM-COF-1, from this compound and a linear dialdehyde, Terephthalaldehyde.

Materials and Reagents
Reagent Formula Purity Supplier
This compoundC₁₉H₁₉N₃O>98%Commercially Available
TerephthalaldehydeC₈H₆O₂>99%Commercially Available
1,4-DioxaneC₄H₈O₂AnhydrousCommercially Available
MesityleneC₉H₁₂AnhydrousCommercially Available
Acetic Acid (6 M)CH₃COOHACS GradeCommercially Available
Anhydrous AcetoneC₃H₆OACS GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)C₄H₈OACS GradeCommercially Available
Experimental Workflow: Solvothermal Synthesis

The following diagram illustrates the key steps in the solvothermal synthesis of TPM-COF-1.

G cluster_prep Monomer Preparation cluster_reaction Reaction Setup cluster_synthesis Solvothermal Synthesis cluster_workup Product Isolation & Activation prep1 Weigh this compound and Terephthalaldehyde prep2 Place in a Pyrex tube prep1->prep2 react1 Add solvent mixture (Dioxane/Mesitylene) prep2->react1 react2 Add 6 M Acetic Acid catalyst react1->react2 react3 Sonicate to create a uniform suspension react2->react3 react4 Freeze-Pump-Thaw Cycles (x3) react3->react4 react5 Seal the tube under vacuum react4->react5 synth1 Heat at 120 °C for 3 days react5->synth1 synth2 Cool to room temperature synth1->synth2 work1 Collect precipitate by filtration synth2->work1 work2 Wash with anhydrous acetone and THF work1->work2 work3 Dry under vacuum at 150 °C work2->work3

Caption: Workflow for the solvothermal synthesis of TPM-COF-1.

Detailed Step-by-Step Protocol
  • Monomer Preparation: In a Pyrex tube, combine this compound (0.15 mmol, 45.8 mg) and Terephthalaldehyde (0.225 mmol, 30.2 mg). The 1:1.5 molar ratio of amine to aldehyde is a common practice to ensure complete reaction of the trifunctional node.

  • Reaction Setup:

    • To the tube, add 1.5 mL of 1,4-dioxane and 1.5 mL of mesitylene. The solvent mixture is chosen to provide good solubility for the monomers and to reach the desired reaction temperature.

    • Add 0.3 mL of 6 M aqueous acetic acid. The acid catalyzes the reversible imine bond formation.[9]

    • Sonicate the mixture for 10 minutes to ensure a homogenous suspension.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.

  • Sealing and Heating: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an oven and heat at 120 °C for 3 days. A slow, reversible reaction is crucial for obtaining a crystalline product.[4]

  • Isolation: After cooling to room temperature, a solid precipitate should be visible. Open the tube and collect the solid by filtration.

  • Washing and Activation:

    • Wash the collected solid thoroughly with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers and catalyst.

    • Dry the product under dynamic vacuum at 150 °C for 12 hours. This "activation" step is critical to remove guest solvent molecules from the pores, making them accessible for characterization and applications.

Part 3: Structural and Porosity Characterization

Confirming the successful synthesis of a crystalline, porous COF requires a suite of characterization techniques.[10]

Confirmation of Covalent Linkage and Structure
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the imine linkage is confirmed by the appearance of a characteristic C=N stretching vibration around 1620 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹).

  • Powder X-ray Diffraction (PXRD): PXRD is the definitive technique for confirming the crystallinity of the COF.[2][3] The experimental PXRD pattern should be compared to a simulated pattern based on the expected crystal structure (e.g., a staggered AA or eclipsed AB stacking model for a 2D COF). A good match between the experimental and simulated patterns confirms the long-range order of the material.

Analysis of Porosity and Surface Area

The permanent porosity of the activated COF is evaluated using gas sorption analysis, typically with nitrogen at 77 K.[11]

  • Brunauer-Emmett-Teller (BET) Surface Area: The nitrogen adsorption-desorption isotherm is used to calculate the specific surface area using the BET model. A high surface area (typically >1000 m²/g for this type of COF) is indicative of a highly porous material.[4][12]

  • Pore Size Distribution: The isotherm data can also be used to calculate the pore size distribution, often using models like nonlocal density functional theory (NLDFT). This confirms the presence of uniform micropores as designed by the molecular building blocks.

The following diagram outlines the characterization workflow.

G cluster_structural Structural Analysis cluster_porosity Porosity Analysis start Synthesized & Activated TPM-COF-1 Powder ftir FT-IR Spectroscopy start->ftir pxrd Powder X-Ray Diffraction start->pxrd gas_sorption N₂ Adsorption/Desorption (77 K) start->gas_sorption ftir_result Confirm Imine Linkage ftir->ftir_result pxrd_result Confirm Crystallinity & Long-Range Order pxrd->pxrd_result bet Calculate BET Surface Area gas_sorption->bet psd Determine Pore Size Distribution gas_sorption->psd

Caption: Characterization workflow for a newly synthesized COF.

Part 4: Potential Applications and Future Directions

The amine functionalities within the pores of this compound-based COFs make them particularly promising for applications involving interactions with specific molecules.

Gas Separation and Storage

The presence of nitrogen atoms within the framework can enhance the selectivity for CO₂ over other gases like N₂ or CH₄.[13][14][15] This makes these materials attractive candidates for carbon capture applications. The high surface area and permanent porosity are also ideal for the storage of gases like hydrogen and methane.[2]

Catalysis and Sensing

The ordered pores can serve as nanoreactors, and the amine groups can act as basic catalytic sites or be further functionalized to introduce other catalytic moieties. Furthermore, the electronic properties of the framework can be modulated by guest molecules, opening possibilities for chemical sensing applications.[4]

Part 5: Conclusion

This compound is a highly valuable building block for the construction of crystalline, porous covalent organic frameworks. Its C3-symmetric structure and reactive amine groups enable the predictable synthesis of ordered networks through dynamic covalent chemistry. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel COFs based on this versatile molecule and to investigate their potential in a wide range of applications, from drug delivery systems to advanced materials for energy and environmental technologies.

References

  • Structural Characterization of Porous Materials | Pore Scale Phenomena. (n.d.).
  • Comprehensive Guide to Material Porosity Characterization Methods | Universal Lab Blog. (2024, September 1).
  • Porous Materials Characterization with Porometry, Porosimetry, and Pycnometry | Covalent Metrology. (n.d.).
  • Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. (n.d.). National Institutes of Health.
  • A New Method for the Characterization Of Porous Materials | Langmuir. (n.d.). ACS Publications.
  • A Simple Method for Porous Structure Characterization of Ultrafiltration Membranes from Permeability Data and Hydrodynamic Models: A Semi-Empirical Approach. (n.d.). MDPI.
  • Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation. (2023, January 17). National Institutes of Health.
  • Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. (n.d.).
  • Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation | ACS Applied Materials & Interfaces. (2023, January 17). ACS Publications.
  • Molecular Engineering of Bandgaps in Covalent Organic Frameworks. (2018, July 31). Loh KP's group.
  • Hydrogen Bond Directed Synthesis of Covalent Organic Framework Materials. (n.d.). American Chemical Society.
  • Amine-functionalized covalent organic frameworks for high-performance carbon dioxide capture. (2025, July 25). Bohrium.
  • Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation. (2023, January 17). ResearchGate.
  • Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. (n.d.). Frontiers.
  • Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. (n.d.).
  • The Versatility of Tris(4-aminophenyl)amine: A Comparative Review of its Applications. (n.d.). Benchchem.
  • Functional Covalent Organic Frameworks: Design Principles to Potential Applications | Accounts of Materials Research. (n.d.). ACS Publications.
  • Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. (n.d.). American Chemical Society.
  • Covalent Organic Framework Composites: Synthesis and Analytical Applications. (n.d.). National Institutes of Health.
  • Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence | Journal of the American Chemical Society. (n.d.). ACS Publications.
  • Chemistry of Covalent Organic Frameworks | Accounts of Chemical Research. (n.d.). ACS Publications.
  • Chemistry of Covalent Organic Frameworks. (2015, November 18). Berkeley Global Science Institute.
  • Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. (2025, December 10). CAS.
  • Tris(4-aminophenyl)amine|TAPA Reagent|CAS 5981-09-9. (n.d.). Benchchem.
  • Four‐State Electrochromism in Tris(4‐aminophenyl)amine‐ terephthalaldehyde‐based Covalent Organic Framework | Request PDF. (n.d.). ResearchGate.
  • Four-State Electrochromism in Tris(4-aminophenyl)amine- terephthalaldehyde-based Covalent Organic Framework. (2025, January 21). PubMed.
  • Structures of the monomers and the as-designed two free-standing COF... (n.d.). ResearchGate.
  • This compound. (n.d.). gsrs.
  • 3D Covalent Organic Frameworks Selectively Crystallized through Conformational Design. (2020, November 13).
  • Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage. (2018, September 12). Journal of Materials Chemistry A (RSC Publishing).

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The Synthesis of Triarylmethane Dyes from Tris(p-aminophenyl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Precursor in Color Chemistry

Tris(p-aminophenyl)methanol, also known as Pararosaniline base or carbinol, is a pivotal but colorless precursor in the synthesis of a vibrant class of triarylmethane dyes.[1] Its molecular structure, featuring a central carbon atom bonded to three aminophenyl rings and a hydroxyl group, provides the perfect scaffold for the generation of intensely colored cationic dyes. The conversion from the colorless carbinol form to the colored dye is a fascinating and fundamental process in color chemistry, driven by a simple acid-base reaction.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of Pararosaniline Hydrochloride, a primary component of the widely used biological stain, Basic Fuchsin.[2][3] We will delve into the underlying chemical principles, provide a detailed, step-by-step laboratory protocol, and discuss the characterization of the resulting dye.

Chemical Principle: From Colorless Carbinol to Vibrant Dye

The transformation of the colorless this compound to the intensely colored Pararosaniline dye is a classic example of halochromism, the change in color of a substance upon a change in pH. In its methanolic form, the central carbon atom is sp³-hybridized, and the three phenyl rings are not in a conjugated system, resulting in a lack of absorption in the visible spectrum.

Upon the addition of a strong acid, such as hydrochloric acid (HCl), the hydroxyl group is protonated and subsequently eliminated as a water molecule. This process leads to the formation of a resonance-stabilized carbocation, where the central carbon atom becomes sp²-hybridized. This structural change results in an extended π-conjugated system across the three aminophenyl rings, which is the chromophore responsible for the strong absorption of light in the visible region, producing the characteristic magenta color of the dye.[2]

Experimental Protocol: Synthesis of Pararosaniline Hydrochloride

This protocol outlines a representative procedure for the synthesis of Pararosaniline Hydrochloride from this compound on a laboratory scale.

Materials and Reagents:

  • This compound (Pararosaniline base)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (95% or absolute)

  • Diethyl ether

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle with extreme care.

  • Ethanol and diethyl ether are flammable. Avoid open flames and sparks.

Procedure:

  • Dissolution of the Carbinol Base:

    • In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 100 mL of 95% ethanol.

    • Gently warm the mixture to approximately 50-60 °C using a heating mantle or water bath and stir until the solid is completely dissolved.

  • Acidification and Color Formation:

    • While stirring, slowly and carefully add concentrated hydrochloric acid dropwise to the ethanolic solution.

    • An immediate and intense magenta color will develop as the dye is formed.

    • Continue adding HCl until the solution is distinctly acidic (pH 1-2). This can be checked by touching a glass rod to the solution and then to a piece of pH paper.

  • Isolation of the Dye:

    • Allow the solution to cool to room temperature. The Pararosaniline Hydrochloride will begin to precipitate as dark green, crystalline solids.[4]

    • To further promote precipitation, the flask can be placed in an ice bath for 30-60 minutes.

    • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material or excess acid.

    • Follow with a wash of diethyl ether to aid in drying.

  • Drying and Storage:

    • Carefully transfer the crystalline dye to a watch glass or petri dish and allow it to air dry completely in the fume hood.

    • For long-term storage, keep the dried Pararosaniline Hydrochloride in a tightly sealed, light-resistant container.

Characterization of Pararosaniline Hydrochloride

Thorough characterization is essential to confirm the identity and purity of the synthesized dye.

Visual and Physical Properties:

  • Appearance: Dark green, metallic-sheened crystals or powder.

  • Solubility: Soluble in water and ethanol, producing a magenta-colored solution.

Spectroscopic Analysis:

  • UV-Visible Spectroscopy: The UV-Vis spectrum of a dilute aqueous or ethanolic solution of Pararosaniline Hydrochloride is a key identifier. The spectrum should exhibit a strong absorption maximum (λmax) in the visible region, typically between 540-555 nm, which is responsible for its magenta color.[3] The bimodal absorbance maxima in the UV region are typically around 233 and 285 nm.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: While a definitive, publicly available spectrum for Pararosaniline Hydrochloride is not readily accessible, the proton NMR spectrum would be expected to show complex aromatic signals corresponding to the protons on the phenyl rings. The protons of the amino groups would likely appear as broad signals.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the aromatic rings and a characteristic signal for the central sp²-hybridized carbon atom of the carbocation.

    Note: Obtaining high-quality NMR spectra of dyes can sometimes be challenging due to their paramagnetic nature and potential for aggregation in solution.

Workflow and Key Relationships

The following diagram illustrates the key steps and transformations in the synthesis of Pararosaniline Hydrochloride from this compound.

Synthesis_Workflow cluster_start Starting Material cluster_process Synthesis cluster_product Product Formation cluster_purification Purification cluster_final Final Product Start This compound (Colorless Carbinol Base) Dissolution Dissolve in Ethanol Start->Dissolution Step 1 Acidification Add Concentrated HCl Dissolution->Acidification Step 2 Product Pararosaniline Hydrochloride (Colored Dye) Acidification->Product Formation of Carbocation Precipitation Precipitation Product->Precipitation Step 3 Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Final Pure Pararosaniline Hydrochloride Crystals Drying->Final

Caption: Workflow for the synthesis of Pararosaniline Hydrochloride.

Quantitative Data Summary

ParameterValueReference
Molecular Formula (Base)C₁₉H₁₉N₃OPubChem
Molecular Weight (Base)305.38 g/mol PubChem
Molecular Formula (Dye)C₁₉H₁₈ClN₃[6]
Molecular Weight (Dye)323.83 g/mol [6]
λmax (Visible)540-555 nm[3]
Appearance (Dye)Dark green crystals[4]

Conclusion and Future Directions

This compound is a foundational building block in the synthesis of triarylmethane dyes. The straightforward acid-catalyzed conversion to Pararosaniline Hydrochloride provides a robust and reliable method for producing a valuable dye for various applications, most notably in biological staining. The principles outlined in this guide can be extended to the synthesis of a wide array of functionalized triarylmethane dyes by utilizing derivatives of this compound. Future research in this area could focus on developing novel dye structures with tailored spectroscopic properties for advanced applications in areas such as biosensing, photodynamic therapy, and materials science.

References

Application Note & Protocol: Synthesis of Tris-Imine Derivatives via Schiff Base Condensation with Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental setup for the Schiff base condensation of Tris(p-aminophenyl)methanol with aromatic aldehydes. This compound, a unique C₃-symmetric molecule, offers a versatile platform for creating complex, three-dimensional molecular architectures.[1][2] The formation of imine linkages through Schiff base condensation is a robust and efficient method for synthesizing novel compounds with potential applications in materials science, coordination chemistry, and drug development.[3][4] This guide details the underlying chemical principles, a step-by-step experimental protocol, characterization techniques, and critical considerations for successful synthesis.

Introduction: The Significance of this compound in Schiff Base Chemistry

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[4][5][6] This reaction is a cornerstone of synthetic organic chemistry due to its high efficiency and the broad diversity of structures that can be generated.

This compound (TpAm) is a particularly interesting starting material for Schiff base synthesis.[7][8][9][10] Its trifunctional nature, presenting three primary amine groups in a propeller-like spatial arrangement, allows for the creation of tripodal or hyperbranched molecules from a single core. The central hydroxyl group can also be a site for further functionalization, adding another layer of molecular complexity. The resulting tris-imine compounds are valuable as polydentate ligands in coordination chemistry, as building blocks for porous materials like Covalent Organic Frameworks (COFs), and as scaffolds in medicinal chemistry.[1][2][3]

The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable hemiaminal intermediate.[11][12] Subsequent dehydration, often acid-catalyzed, leads to the stable imine product.[5]

Reaction Mechanism and Workflow

The Schiff base condensation of this compound with an aldehyde follows a well-established mechanism. The workflow involves the reaction of the reactants, purification of the product, and subsequent characterization.

Diagram: Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration Tris_amine This compound (R-NH2) Aldehyde Aldehyde (R'-CHO) Tris_amine->Aldehyde Nucleophilic attack Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Protonation Protonation of OH Hemiaminal->Protonation Acid Catalyst (H+) Water_elimination Elimination of Water Protonation->Water_elimination Imine Schiff Base (R-N=CHR') Water_elimination->Imine

Caption: Mechanism of Schiff base formation.

Diagram: Experimental Workflow

G Start Start: Reagent Preparation Reaction Schiff Base Condensation (Reflux) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Isolation Product Isolation (Filtration) Monitoring->Isolation Reaction Complete Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (FT-IR, NMR, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a tris-Schiff base from this compound and a generic aromatic aldehyde. Optimization of reaction time, temperature, and solvent may be necessary for specific aldehydes.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask (100 mL)
Aromatic aldehyde (e.g., salicylaldehyde)Reflux condenser
Absolute EthanolMagnetic stirrer and hot plate
Glacial Acetic Acid (catalyst)Heating mantle
Diethyl ether (for washing)Buchner funnel and filter paper
n-Hexane (for washing)Thin Layer Chromatography (TLC) plates
UV lamp for TLC visualization
Rotary evaporator
Melting point apparatus
Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol. Stir the solution until the solid is completely dissolved. Gentle warming may be required.

  • Aldehyde Addition: To the stirred solution, add a stoichiometric excess of the aromatic aldehyde (3.3 mmol, 3.3 equivalents). This ensures the complete reaction of all three amine groups.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[5][13]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.[13][14]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[14][15] A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction's progression.

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid product is expected to precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold diethyl ether and then n-hexane to remove any unreacted aldehyde and other impurities.[13]

  • Drying: Dry the purified solid product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.[15]

Characterization of the Schiff Base Product

Thorough characterization is essential to confirm the identity and purity of the synthesized tris-Schiff base.

Technique Expected Observations
Melting Point A sharp and distinct melting point indicates a pure compound.[16]
FT-IR Spectroscopy - Disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).- Appearance of a strong C=N (imine) stretching band (around 1600-1650 cm⁻¹).[3][4]- Presence of the O-H stretch from the central carbinol group (around 3400-3600 cm⁻¹).
¹H NMR Spectroscopy - Appearance of a characteristic singlet for the imine proton (-CH=N-) in the downfield region (around 8-9 ppm).[3][4]- Signals corresponding to the aromatic protons of both the this compound core and the aldehyde moieties.
¹³C NMR Spectroscopy - Appearance of a signal for the imine carbon (-CH=N-) in the downfield region (around 150-165 ppm).[16]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the tris-Schiff base product.

Causality and Experimental Insights

  • Choice of Solvent: Ethanol is a common solvent for Schiff base synthesis as it effectively dissolves both the amine and aldehyde reactants and has a suitable boiling point for reflux.[13][17]

  • Stoichiometry: A slight excess of the aldehyde is used to drive the reaction to completion and ensure that all three amine groups of the this compound react.

  • Catalyst: Glacial acetic acid is a mild acid catalyst that facilitates the dehydration of the hemiaminal intermediate without causing unwanted side reactions.[5] In some cases, bases like NaOH can also be used.[13][14] For certain highly reactive starting materials, a catalyst may not be necessary.[18]

  • Reaction Monitoring by TLC: TLC is a crucial and straightforward technique to determine the endpoint of the reaction, preventing unnecessary heating that could lead to decomposition.[14][15]

  • Purification: Washing with non-polar solvents like diethyl ether and n-hexane is effective for removing the typically less polar unreacted aldehyde. Recrystallization is the gold standard for achieving high purity of solid products.[13][15]

Troubleshooting

Problem Possible Cause Solution
Low or no product yield - Incomplete reaction- Impure starting materials- Increase reaction time or temperature.- Check the purity of reactants.- Consider a different catalyst or solvent.
Oily product instead of solid - Impurities present- Product is inherently an oil- Attempt to triturate the oil with a non-polar solvent like n-hexane to induce crystallization.[13]- Perform column chromatography for purification.
Broad melting point range - Impure product- Recrystallize the product from an appropriate solvent.
Complex NMR or IR spectra - Mixture of products- Residual starting material- Optimize reaction conditions to favor the formation of the desired product.- Improve the purification process.

Conclusion

The Schiff base condensation of this compound with aromatic aldehydes is a versatile and efficient method for the synthesis of complex, tripodal molecules. The protocol outlined in this application note provides a solid foundation for researchers to explore the synthesis of novel tris-imine compounds. Careful control of reaction conditions and thorough characterization are paramount to achieving high yields of pure products with desired molecular architectures for a range of scientific applications.[3][19]

References

  • ResearchGate. (2015, April 1). How can I synthesize a Schiff base from salicylaldehyde and aromaticamine?
  • Pramana Research Journal. (2019). Synthesis Of Schiff Bases By Green Solvent Method: A Green Chemistry Approach. Pramana Research Journal, 9(2).
  • IJTSRD. (n.d.). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development.
  • Africa Research Connect. (n.d.). Synthesis of Schiff bases by aromatic amine condensation with 3,3'-bithiophenes-2,2' and 4,4'-dicarbaldehydes.
  • International Journal of Pharmaceutical and Life Sciences. (2021).
  • National Institutes of Health. (n.d.). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications.
  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • ResearchGate. (2021, August 11). (PDF) SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation.
  • GSRS. (n.d.). This compound.
  • MedchemExpress.com. (n.d.). Tris(4-aminophenyl)methanol | Fluorescent Dye.
  • MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
  • BenchChem. (2025). The Versatility of Tris(4-aminophenyl)amine: A Comparative Review of its Applications.
  • BenchChem. (2025). An In-depth Technical Guide to Tris(4-aminophenyl)amine.
  • Royal Society of Chemistry. (n.d.). Green imine synthesis from amines using transition metal and micellar catalysis. Organic & Biomolecular Chemistry.
  • ResearchGate. (2020, September 17). (PDF) synthesis of new heterocyclic compounds containing imine group.
  • National Institutes of Health. (2024, January 4). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine.
  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.
  • CAS Common Chemistry. (n.d.). Tris(4-aminophenyl)methanol.
  • Drugfuture. (n.d.). This compound.
  • ResearchGate. (2021, November 3). How to form a Schiff base with tetraphenylcyclopentadienone and p-aminophenol?
  • ResearchGate. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • Simkus, D. N., et al. (n.d.). FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS.

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Application Note & Protocol: Preparation and Validation of High-Sensitivity Schiff Reagent from Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the preparation of Schiff reagent, a critical component in histochemical staining, specifically for the Periodic Acid-Schiff (PAS) technique. We detail a robust method starting from Tris(p-aminophenyl)methanol (also known as Pararosaniline base), a high-purity precursor that ensures a stable and highly sensitive reagent. This guide is intended for researchers, histotechnologists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step instructions, quality control procedures, and troubleshooting advice to ensure reproducible and reliable results.

Introduction and Scientific Principle

The Schiff reagent is a cornerstone of histopathology, primarily used to detect aldehydes generated by the periodic acid oxidation of carbohydrates. The Periodic Acid-Schiff (PAS) stain is indispensable for visualizing glycogen, glycoproteins, glycolipids, and mucins in tissue sections, aiding in the diagnosis of various conditions, including glycogen storage diseases, fungal infections, and certain cancers[1][2][3].

Traditionally, Schiff reagent is prepared from basic fuchsin, a mixture of triphenylmethane dyes. However, using the purified, single compound this compound (Pararosaniline base) offers superior consistency and sensitivity[4][5]. The preparation involves the reaction of the colored this compound with a sulfurous acid source, typically sodium metabisulfite. This reaction sulfonates the central carbon atom, disrupting the quinoid ring structure responsible for its color and forming a colorless leucosulfonic acid derivative—the active Schiff reagent[6][7].

When this colorless reagent is exposed to tissue aldehydes, a multi-step reaction occurs. The free amine groups of the leucosulfonic acid condense with two aldehyde groups, regenerating a colored quinoid chromophore, which manifests as a brilliant magenta or purple color at the site of the reaction[8][9][10].

Materials and Reagents

Proper preparation requires high-purity reagents and clean glassware. All glassware should be thoroughly rinsed with distilled or deionized water before use.

ReagentFormulaCAS No.Quantity (for 100 mL)Purpose & Rationale
This compoundC₁₉H₁₉N₃O467-62-90.5 gThe dye precursor. Using the pure base ensures batch-to-batch consistency.
Distilled Water (H₂O)H₂O7732-18-5100 mLSolvent for the reaction. Must be heated to fully dissolve the dye.
Hydrochloric Acid (1N)HCl7647-01-01.0 mLProvides an acidic environment to facilitate the reaction with the sulfite.
Sodium MetabisulfiteNa₂S₂O₅7681-57-41.0 gSource of sulfur dioxide (SO₂), which forms sulfurous acid in water to decolorize the dye.
Activated CharcoalC7440-44-0~0.2 gAdsorbent used to remove any residual yellow or brown color, yielding a crystal-clear reagent.
Formaldehyde (37% solution)CH₂O50-00-0~1 mLPositive control for the quality control validation step.

Detailed Experimental Protocol

This protocol outlines the preparation of 100 mL of Schiff reagent. Adjust quantities proportionally for different volumes.

Step 1: Dissolution of the Dye

  • Bring 100 mL of distilled water to a rolling boil in a 250 mL Erlenmeyer flask.

  • Remove the flask from the heat source. Causality: Boiling ensures complete dissolution of the this compound, which has limited solubility in cold water. Performing this off the heat prevents bumping when the solid is added.

  • Carefully add 0.5 g of this compound to the hot water. Swirl gently until the powder is fully dissolved, resulting in a deep red solution.

Step 2: Acidification and Sulfonation

  • Cool the solution to 50°C. A water bath can be used to expedite this process.

  • Slowly add 1.0 mL of 1N Hydrochloric Acid (HCl) and mix.

  • Cool the solution further to room temperature (approximately 25°C). Causality: The addition of sodium metabisulfite is an exothermic reaction. Cooling the solution prevents excessive heat generation that could lead to side reactions or degradation of the reagent.

  • In a fume hood, add 1.0 g of sodium metabisulfite (Na₂S₂O₅). Stopper the flask immediately and swirl to dissolve.

  • Seal the flask with parafilm and store it in a dark place (e.g., a cabinet or wrapped in aluminum foil) at room temperature for 24-48 hours. Causality: The reaction between the dye, acid, and sulfite to form the colorless leuco form is time-dependent. The absence of light is critical as the reagent is light-sensitive and can degrade. The solution should turn from red to a pale straw-yellow or colorless.

Step 3: Decolorization and Clarification

  • After the incubation period, inspect the solution. If it is not completely colorless (a pale yellow is acceptable), add approximately 0.2 g of activated charcoal.

  • Shake the flask vigorously for 1-2 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities, resulting in a perfectly colorless final reagent, which is crucial for preventing background staining.

  • Filter the solution through Whatman No. 1 filter paper into a clean, brown glass storage bottle. The resulting filtrate should be crystal clear.

Step 4: Storage and Stability

  • Tightly cap the brown glass bottle and seal it with parafilm.

  • Store the reagent at 4°C. When stored correctly, the reagent is stable for 1-3 months. Discard if the solution develops a pink or purple tint.

Visualization of the Preparation Workflow

The following diagram illustrates the key stages of the Schiff reagent preparation protocol.

Schiff_Preparation_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Decolorization Reaction cluster_purification Phase 3: Purification & Storage cluster_qc Phase 4: Quality Control A 1. Dissolve this compound in boiling H₂O B 2. Cool to 50°C & Add 1N HCl A->B C 3. Cool to 25°C & Add Na₂S₂O₅ B->C D 4. Incubate in Dark (24-48 hours) C->D E 5. Add Activated Charcoal (if necessary) D->E F 6. Filter into Brown Bottle E->F G 7. Store at 4°C F->G H 8. Test with Formaldehyde G->H I Result: Rapid Magenta Color? H->I J Ready for Use I->J Yes K Discard / Troubleshoot I->K No

Caption: Workflow for Schiff reagent synthesis and validation.

Mandatory Quality Control & Validation

A prepared Schiff reagent must be validated before use in critical experiments. A simple and reliable test confirms its sensitivity to aldehydes[11].

Protocol: Aldehyde Sensitivity Test

  • Place 5 mL of the newly prepared Schiff reagent into a clean test tube.

  • Add 2-3 drops of 37% formaldehyde solution.

  • Cap and invert the tube to mix.

  • Expected Result: A positive and robust reagent will produce an intense, deep magenta-purple color almost instantaneously[12].

  • Interpretation:

    • Rapid, Intense Color: The reagent is active and suitable for use.

    • Slow or Weak Color Development: The reagent has low sensitivity. Consider extending the dark incubation time or preparing a fresh batch.

    • No Color Change: The reagent is inactive. Discard and prepare a new batch, checking all reagent quantities and procedural steps.

Troubleshooting

IssuePotential Cause(s)Recommended Solution
Final reagent is pink/purple 1. Incomplete reaction. 2. Exposure to light during incubation. 3. Contaminated glassware with aldehyde residue.1. Extend the dark incubation period for another 24 hours. 2. Ensure the flask is completely shielded from light. 3. Repeat the procedure using acid-washed glassware.
Reagent fails QC test (no color) 1. Incorrect reagent proportions. 2. Degraded sodium metabisulfite. 3. Insufficient incubation time.1. Carefully re-measure all components for a new batch. 2. Use a fresh, unopened container of sodium metabisulfite. 3. Ensure a minimum of 24 hours of dark incubation.
High background staining in tissue 1. Reagent was not properly decolorized. 2. Reagent has started to degrade.1. Re-treat the reagent with activated charcoal and re-filter. 2. Prepare a fresh batch of Schiff reagent.

References

  • Vertex AI Search. (2021). Periodic Acid-Schiff (PAS)
  • Creative Bioarray.
  • Microbe Notes. (2022). Periodic Acid-Schiff (PAS) Staining.
  • Wikipedia. Periodic acid–Schiff stain.
  • Unacademy. Notes on Schiff Reagent and Test.
  • Wikipedia. Schiff test.
  • BYJU'S. Schiff Reagent And Test.
  • StainsFile.
  • WebPath, University of Utah. PAS - McMannus' Periodic Acid Schiff's - Glycogen.
  • Robins, J. H., Abrams, G. D., & Pincock, J. A. (1980). The structure of Schiff reagent aldehyde adducts and the mechanism of the Schiff reaction as determined by nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 58(4), 339-347.
  • MedchemExpress.com. Tris(4-aminophenyl)methanol.
  • Careers360. Schiff Reagent and Test.
  • s d fine-chem limited.
  • Sergei's Chemistry. (2023). Schiff's reagent test for aldehydes.
  • United States Biological. Schiff's Reagent Recipe.
  • PubChem, National Institutes of Health. This compound.
  • CymitQuimica. CAS 467-62-9: Tris(4-aminophenyl)methanol.

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Tris(p-aminophenyl)methanol in the Synthesis of Advanced Electrochromic Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract: Electrochromic materials, capable of reversibly changing their optical properties under an applied voltage, are foundational to next-generation technologies like smart windows, low-power displays, and adaptive camouflage.[1][2] Among organic electrochromic polymers, those derived from triphenylamine (TPA) and its analogs are particularly noteworthy for their high coloration efficiency, rapid switching kinetics, and tunable multicolour capabilities.[1][3] This guide focuses on Tris(p-aminophenyl)methanol (TPAM), a star-shaped aromatic amine, as a versatile building block for high-performance electrochromic thin films. We provide an in-depth exploration of the synthesis, device fabrication, and characterization of TPAM-based polymers, highlighting the scientific principles behind the protocols to empower researchers in the field.

Introduction: The Strategic Advantage of the TPAM Monomer

This compound is a unique monomer distinguished by its three-dimensional, propeller-like structure.[4] This non-coplanar geometry is critical, as it helps to prevent excessive π-π stacking in the resulting polymer, which can enhance solubility and improve the optical transparency of the film in its neutral state. The molecule features three primary amine (-NH₂) groups, which serve as active sites for polymerization.[5]

The most direct and efficient method for converting this monomer into a functional electrochromic thin film is through electropolymerization . This technique offers significant advantages over conventional chemical synthesis:

  • One-Step Deposition: The polymer is synthesized and deposited directly onto the conductive electrode surface in a single process.[6]

  • Insolubility is Not a Barrier: It circumvents the polymer solubility challenges often encountered in spin-coating or casting methods.[6]

  • Film Thickness Control: The thickness and properties of the film can be precisely controlled by modulating electrochemical parameters like potential, scan rate, and cycle number.

The resulting poly(this compound), or poly(TPAM), film is an intrinsically conductive polymer that owes its electrochromic properties to stable redox state transitions centered on the triphenylamine core.

Section 1: Synthesis via Electropolymerization

The electrochemical oxidation of TPAM initiates a polymerization cascade analogous to that of aniline.[7] The process begins with the oxidation of the terminal amine groups to form highly reactive radical cations. These radicals then attack the electron-rich aromatic rings of neighboring monomers, typically at the ortho position to the amine, forming new C-N or C-C bonds and creating a highly cross-linked, conjugated polymer network on the electrode surface.[7][8]

Protocol 1: Electropolymerization of this compound

Objective: To synthesize a poly(TPAM) thin film on an Indium Tin Oxide (ITO) coated glass slide.

Materials & Apparatus:

  • Working Electrode: ITO-coated glass slide (~10-15 Ω/sq).

  • Reference Electrode: Ag/AgCl (in 3M KCl).[5]

  • Counter Electrode: Platinum wire or foil.[5]

  • Monomer: this compound (TPAM).[4]

  • Solvent: Acetonitrile (CH₃CN), anhydrous.

  • Supporting Electrolyte: Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP).[5][9]

  • Equipment: Potentiostat/Galvanostat.

Procedure:

  • Electrode Cleaning: Thoroughly clean the ITO-coated glass by sonicating sequentially in soapy water, deionized water, acetone, and isopropanol for 15 minutes each. Dry the electrode under a stream of nitrogen.

  • Solution Preparation: Prepare a 10 mM solution of TPAM in anhydrous acetonitrile. Add the supporting electrolyte (e.g., 0.1 M LiClO₄) and stir until fully dissolved.

    • Scientist's Note: The supporting electrolyte is non-negotiable. It provides the necessary ionic conductivity for charge to flow through the solution, without which the electropolymerization process would be inefficient or fail entirely.[9]

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell. Place the cleaned ITO slide as the working electrode, the Pt wire as the counter electrode, and the Ag/AgCl electrode as the reference. Ensure the electrodes are immersed in the monomer solution but not touching each other.

  • Polymerization: Set the potentiostat for Cyclic Voltammetry (CV). Scan the potential from 0.0 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles.

    • Rationale: During the anodic (positive) sweep, the TPAM monomer is oxidized, initiating polymerization. With each successive cycle, an increase in the peak current will be observed, which directly indicates the deposition and growth of a conductive polymer film on the electrode surface.[5]

  • Post-Synthesis Cleaning: After polymerization, gently remove the electrode from the cell. Rinse it thoroughly with fresh acetonitrile to wash away any unreacted monomer and electrolyte. The result is a transparent, light-yellowish poly(TPAM) film adhered to the ITO substrate.

G cluster_prep Preparation cluster_electrochem Electrochemical Cell cluster_process Process cluster_output Output Monomer TPAM Monomer + LiClO₄ Solution Monomer Solution (10 mM TPAM, 0.1 M LiClO₄) Monomer->Solution Solvent Acetonitrile Solvent->Solution CV Cyclic Voltammetry (0.0V to +1.2V @ 50 mV/s) Solution->CV Inject into cell ITO Working Electrode (ITO Glass) ITO->CV Ref Reference Electrode (Ag/AgCl) Ref->CV Counter Counter Electrode (Pt Wire) Counter->CV Film Poly(TPAM) Film on ITO CV->Film Rinse Rinse with Acetonitrile Film->Rinse Final Final Product Rinse->Final G ITO1 ITO Glass Substrate Polymer Poly(TPAM) Film (Electrochromic Layer) Electrolyte Gel Polymer Electrolyte (Ion Conductor) ITO2 ITO Glass Substrate (Counter Electrode)

Caption: Architecture of a typical poly(TPAM)-based electrochromic device.

Section 3: Performance Characterization & Data

Once fabricated, the device's performance must be quantified. This involves a combination of electrochemical and spectroscopic techniques. The core principle of switching involves the reversible oxidation and reduction of the TPA nitrogen centers within the polymer backbone.

  • Neutral State (Bleached/Lightly Colored): The polymer is in its reduced, neutral state.

  • Oxidized State (Colored): Applying a positive potential removes electrons from the nitrogen atoms, creating radical cations (also known as polarons). [9]This process alters the electronic structure, leading to strong light absorption in the visible spectrum and a distinct color change. [9]

G Neutral Neutral State (e.g., Light Yellow) Oxidized Oxidized State (e.g., Blue-Green) Neutral->Oxidized + Potential (Oxidation) - e⁻ Oxidized->Neutral - Potential (Reduction) + e⁻

Caption: Reversible redox switching mechanism in poly(TPAM).

Protocol 3: Spectroelectrochemical Characterization

Objective: To measure the optical contrast and switching speed of the fabricated ECD.

Apparatus:

  • Potentiostat

  • UV-Vis Spectrometer with a sample holder for thin films/devices.

Procedure:

  • Optical Contrast (ΔT%): a. Place the ECD in the spectrometer's light path. Connect the two ITO contacts to the potentiostat. b. Apply a reducing potential (e.g., 0.0 V) to drive the device to its fully bleached state. Record the UV-Vis spectrum. c. Apply an oxidizing potential (e.g., +1.2 V) to drive the device to its colored state. Record the UV-Vis spectrum. d. The optical contrast at a specific wavelength (λ) is calculated as: ΔT% = |T%bleached - T%_colored|. 2. Switching Speed: a. Set the spectrometer to monitor transmittance at a single wavelength where the maximum change occurs (λ_max). b. Use the potentiostat to apply a square-wave potential, alternating between the coloring and bleaching voltages (e.g., +1.2 V and 0.0 V) with a set period (e.g., 10 seconds). c. Record the transmittance as a function of time. The switching time is defined as the time taken to achieve 95% of the full optical change. [9]

Typical Performance Data

The following table summarizes typical performance metrics observed for electrochromic polymers based on triphenylamine derivatives, providing an expected performance baseline for poly(TPAM) films.

Performance MetricTypical Value RangeSignificance
Optical Contrast (ΔT%) 30% - 70% @ λ_maxHigh contrast is crucial for visibility in applications like displays and smart windows. [6][9]
Switching Time (Coloring) 0.5 s - 3 sFast switching is essential for dynamic applications like auto-dimming mirrors and displays. [3][9]
Switching Time (Bleaching) 0.3 s - 2 sRapid return to the transparent state is equally important for usability. [3][9]
Coloration Efficiency (CE) 150 - 400 cm²/CA higher CE indicates that less charge (and thus less energy) is needed to achieve a desired color change. [3][6]
Cyclic Stability >90% contrast retention after 1000+ cyclesDetermines the long-term operational lifetime and durability of the device. [3]

Conclusion

This compound stands out as a highly effective precursor for creating robust, high-performance electrochromic materials. Its unique starburst structure, combined with the simplicity and control afforded by electropolymerization, provides a powerful and accessible platform for researchers. The resulting poly(TPAM) films exhibit desirable properties, including significant optical contrast, rapid switching, and high coloration efficiency, making them strong candidates for a wide array of optoelectronic applications. The protocols and principles outlined in this guide offer a solid foundation for the synthesis, fabrication, and characterization of next-generation electrochromic systems.

References

  • ACS Publications. (n.d.). Colorless Triphenylamine-Based Polymers for Multicolor Electrochromism and Energy Storage Devices.
  • Hsiao, S.-H., & Ni, Z.-D. (2025). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. MDPI.
  • Characterization and Electrochemical Synthesize from Selenophene-Substituted Poly(Triphenylamine)S as Anodically Materials for E. (2012).
  • Toward the Development of New Textile/Plastic Electrochromic Cells Using Triphenylamine-Based Copolymers | Request PDF. (2025). ResearchGate.
  • Recent Advances in Triphenylamine-based Electrochromic Derivatives and Polymers. (n.d.).
  • Synthesis, characterization and electrochromic properties of hybrid triphenylamine-dithiafulvene polymer films. (n.d.). Web of Proceedings - Francis Academic Press.
  • Wang, Y., et al. (2023). Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. PMC - PubMed Central.
  • Hsiao, S.-H., & Ni, Z.-D. (2025). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. PubMed.
  • Electropolymerization of poly-5,10,15,20-tetrakis( p -aminophenyl)porphyrin in different deposition modes and solvents | Request PDF. (n.d.). ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to the Electrochemical Characterization of Tris(4-aminophenyl)amine-Based Materials.
  • This compound. (n.d.). gsrs.
  • Brânzoi, V., Pilan, L., & Brânzoi, F. (2010). Electropolymerization Mechanism and Electrochemical Behaviour of Poly(o-phenylenediamine) film Synthesized in the Presence and Absence of some Surfactants. ResearchGate.

Sources

Introduction: The Unique Potential of Tris(p-aminophenyl)methanol (TPM)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Functionalization of Tris(p-aminophenyl)methanol for Advanced Materials Science

This compound (TPM), also known as Pararosaniline base, is a C₃-symmetric molecule featuring a central carbinol carbon bonded to three aminophenyl rings.[1][2] This unique three-dimensional, propeller-like structure provides an exceptional platform for the synthesis of hyperbranched polymers, covalent organic frameworks (COFs), and other functional materials. The molecule possesses two primary reactive sites for functionalization: three primary aromatic amine (-NH₂) groups and a central tertiary hydroxyl (-OH) group. The amine groups, in particular, serve as versatile handles for a wide array of chemical transformations, making TPM a highly valuable building block for materials scientists.[3]

This guide provides an in-depth exploration of key functionalization strategies for TPM, offering detailed protocols and the scientific rationale behind experimental choices. The aim is to equip researchers with the foundational knowledge to design and synthesize novel TPM-based materials with tailored properties for applications ranging from polymer chemistry to drug delivery and sensor technology.

Functionalization via Amide Bond Formation

Amide coupling is a robust and widely used method for functionalizing primary amines. This strategy allows for the covalent attachment of a vast range of molecules (e.g., alkyl chains, aromatic moieties, polymers, bioactive compounds) to the TPM core, provided they contain a carboxylic acid group. The resulting tris-amide derivatives often exhibit significant changes in solubility, thermal stability, and self-assembly behavior.

Scientific Rationale

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group. Carbodiimide-based coupling reagents, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine groups of TPM.[4] The choice of coupling agent and solvent is critical; for instance, EDC is often preferred due to the formation of a water-soluble urea byproduct, simplifying purification.

Experimental Workflow: Amide Coupling

cluster_start Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid in Anhydrous DMF/DCM B Add Coupling Reagent (e.g., EDC/HATU) & Base (e.g., DIEA) A->B C Stir at 0°C to form Activated Ester Intermediate B->C D Add TPM Solution (in Anhydrous DMF) C->D E Stir at Room Temperature (2-16 hours) D->E F Quench with Water E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Purify by Column Chromatography G->H I I H->I Characterization (FTIR, NMR, MS)

Caption: Workflow for amide coupling with TPM.

Protocol: Synthesis of a Tris-Amide Derivative of TPM

This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) to TPM using EDC as the coupling agent.

Materials and Reagents:

  • This compound (TPM)

  • Carboxylic acid of interest (3.3 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or another non-nucleophilic base (5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, and deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (3.3 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add the base (e.g., DIEA, 5 eq) followed by the coupling reagent (e.g., EDC, 3.5 eq).[4]

  • Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the activated ester intermediate.

  • In a separate flask, dissolve TPM (1 eq) in a minimal amount of anhydrous DMF.

  • Add the TPM solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired tris-amide functionalized TPM.

Validation:

  • FTIR: Appearance of a strong amide C=O stretch (approx. 1650 cm⁻¹) and N-H bend (approx. 1550 cm⁻¹), with a corresponding decrease in the primary amine N-H stretch intensity.

  • ¹H NMR: Disappearance of the primary amine protons and appearance of the amide N-H proton signal (typically a singlet or triplet downfield), along with characteristic signals from the attached 'R' group.

Functionalization via Schiff Base (Imine) Formation

The reaction of TPM's primary amine groups with aldehydes or ketones yields imine linkages (-C=N-), forming a Schiff base. This condensation reaction is particularly significant in the field of dynamic covalent chemistry. Its reversibility is the cornerstone for synthesizing crystalline, porous materials like Covalent Organic Frameworks (COFs), where error correction during the growth process is essential for achieving long-range order.[5]

Scientific Rationale

The Schiff base reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[6] For the synthesis of robust, porous materials, trifunctional amines like TPM are reacted with difunctional or trifunctional aldehydes. The reaction is often carried out under solvothermal conditions, where high temperatures and pressures in a sealed vessel drive the reaction towards the formation of a stable, crystalline framework while removing the water byproduct.[7]

Experimental Workflow: Schiff Base / COF Synthesis

A TPM Monomer C Combine Monomers in Solvent Mixture (e.g., mesitylene/dioxane) A->C B Aldehyde Monomer (e.g., Terephthaldehyde) B->C D Add Aqueous Acetic Acid (Catalyst) C->D E Seal in Pyrex Tube under Argon D->E F Heat at 120°C (Solvothermal Reaction) for 3-5 days E->F G Isolate Precipitate by Filtration F->G H Wash with Anhydrous Acetone/THF G->H I Dry under Vacuum at 150°C H->I J Characterization (PXRD, FTIR, BET) I->J

Caption: General workflow for COF synthesis from TPM.

Protocol: Synthesis of a TPM-Based Imine-Linked COF

This protocol is a representative method for synthesizing a 2D COF from TPM and a dialdehyde linker (e.g., terephthaldehyde).

Materials and Reagents:

  • This compound (TPM)

  • Terephthaldehyde (1.5 equivalents)

  • Mesitylene

  • 1,4-Dioxane

  • Aqueous Acetic Acid (e.g., 6 M)

  • Anhydrous acetone and THF

Procedure:

  • In a Pyrex tube, add TPM (1 eq) and terephthaldehyde (1.5 eq).

  • Add a solvent mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v).

  • Add the aqueous acetic acid catalyst. The total volume should be appropriate for the size of the tube (typically filled to <50% capacity).

  • Flash-freeze the tube in liquid nitrogen, evacuate to remove air, and flame-seal under vacuum or backfill with an inert gas.

  • Heat the sealed tube in an oven at 120°C for 3-5 days. A colored precipitate should form.

  • After cooling to room temperature, open the tube carefully.

  • Workup: Collect the solid product by filtration.

  • Wash the collected solid extensively with anhydrous acetone and anhydrous THF to remove unreacted monomers and oligomers.[5]

  • Activation: Dry the purified powder under high vacuum, often with gentle heating (e.g., 150°C), to remove trapped solvent molecules from the pores.

Validation:

  • FTIR: Disappearance of the N-H stretches from TPM and the C=O stretch from the aldehyde, and the appearance of a strong imine C=N stretch (approx. 1620 cm⁻¹).

  • Powder X-Ray Diffraction (PXRD): A crystalline pattern with distinct peaks indicates the formation of an ordered framework.

  • BET Surface Area Analysis: N₂ sorption measurements at 77 K will reveal the porosity and high surface area characteristic of a COF.

Functionalization via Diazotization

Diazotization converts the primary aromatic amine groups of TPM into diazonium salts (-N₂⁺). These salts are highly valuable synthetic intermediates that can undergo a plethora of subsequent reactions, making this a powerful, albeit sensitive, functionalization route.[8]

Scientific Rationale

The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[9] The reaction must be performed at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose explosively at higher temperatures.[10] The resulting diazonium salt can be used immediately in reactions such as:

  • Sandmeyer Reaction: To introduce halides (-Cl, -Br) or cyano (-CN) groups.

  • Schiemann Reaction: To introduce fluorine (-F).

  • Azo Coupling: To form azo dyes by reacting with activated aromatic compounds.

  • Hydrolysis: To convert the amine groups to hydroxyl groups.

This two-step approach dramatically expands the range of functionalities that can be introduced onto the TPM core. For instance, converting the amines to azides via diazotization followed by reaction with sodium azide yields a tris-azido TPM, a molecule that can be used in "click chemistry" reactions.[11]

Protocol: Diazotization of TPM and Subsequent Azo Coupling

This protocol outlines the formation of the tris-diazonium salt of TPM and its subsequent coupling with an activated aromatic compound (e.g., phenol) to form a tris-azo dye.

Materials and Reagents:

  • This compound (TPM)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol (or other coupling partner)

  • Sodium Hydroxide (NaOH)

  • Ice, deionized water

  • Starch-iodide paper

Procedure: Part A: Diazotization

  • Suspend TPM (1 eq) in a mixture of concentrated HCl and water in a beaker. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of NaNO₂ (3.1 eq) in cold deionized water.

  • Slowly add the NaNO₂ solution dropwise to the cold TPM suspension. Maintain the temperature strictly between 0 and 5 °C.[10]

  • The reaction is complete when a drop of the reaction mixture turns starch-iodide paper blue, indicating a slight excess of nitrous acid. This should be maintained for 10-15 minutes. The resulting solution contains the tris-diazonium salt and should be used immediately.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling partner (e.g., phenol, 3.1 eq) in an aqueous NaOH solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold phenol solution with continuous stirring.

  • A brightly colored azo dye should precipitate immediately.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete reaction.

  • Workup: Collect the solid precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Validation:

  • UV-Vis Spectroscopy: Appearance of a strong absorption band in the visible region, characteristic of the extended π-conjugation of the azo dye.

  • Visual Confirmation: Formation of a deeply colored product is a strong indicator of successful azo coupling.

Polymer Synthesis from TPM

The trifunctional nature of TPM makes it an excellent monomer for creating cross-linked, three-dimensional polymer networks with high thermal stability and mechanical strength. Key examples include polyimides and polyurethanes.

Scientific Rationale
  • Polyimides: Polyimides are synthesized by reacting a diamine or triamine with a dianhydride. In the case of TPM, its three amine groups can react with a dianhydride like Pyromellitic dianhydride (PMDA). The reaction proceeds in two steps: first, the formation of a poly(amic acid) intermediate at room temperature, followed by thermal or chemical imidization at high temperatures to form the robust, insoluble polyimide network.[12]

  • Polyurethanes: Polyurethanes are formed by the reaction of a polyol with a diisocyanate.[13] While TPM has a hydroxyl group, its primary utility in this context is often after modification. However, the three amine groups can react with isocyanates to form polyureas, which are structurally similar to polyurethanes. For polyurethane synthesis, the amine groups could first be modified, or the central hydroxyl group could be used in conjunction with other diols and diisocyanates to create branched or cross-linked structures.[14][15]

Protocol: Synthesis of a TPM-Based Polyimide

This protocol describes the synthesis of a cross-linked polyimide from TPM and Pyromellitic dianhydride (PMDA).

Materials and Reagents:

  • This compound (TPM)

  • Pyromellitic dianhydride (PMDA) (1.5 equivalents based on amine groups)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

Procedure:

  • In a flask under an inert atmosphere, dissolve TPM (1 eq) in anhydrous NMP.

  • Slowly add solid PMDA (1.5 eq) to the stirred solution in portions. An exothermic reaction will occur, and the viscosity of the solution will increase significantly.

  • Continue stirring at room temperature for 12-24 hours to ensure the complete formation of the poly(amic acid) solution.

  • Thermal Imidization: Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film.

  • Place the film in a programmable oven and heat under a nitrogen stream using a staged curing cycle, for example: 100°C for 1 hr, 200°C for 1 hr, and finally 300°C for 1-2 hrs. This process removes the solvent and drives the cyclization to the imide.[12]

  • Cool the oven slowly to room temperature to obtain the final, insoluble polyimide film.

Validation:

  • FTIR: Disappearance of amic acid bands and appearance of characteristic imide carbonyl stretches (asymmetric at ~1780 cm⁻¹ and symmetric at ~1720 cm⁻¹) and a C-N stretch at ~1370 cm⁻¹.

  • Thermogravimetric Analysis (TGA): The final polyimide should exhibit high thermal stability with a decomposition temperature typically above 400-500°C.

Summary of Functionalization Strategies

Functionalization MethodReactive SiteKey ReagentsPrimary ProductKey Application Areas
Amide Coupling Primary AminesCarboxylic Acids, EDC/DCCTris-AmideSoluble polymers, drug conjugates, functional coatings
Schiff Base Formation Primary AminesAldehydes, KetonesTris-Imine / COFPorous materials, gas storage, catalysis, sensors
Diazotization Primary AminesNaNO₂, HClTris-Diazonium SaltAzo dyes, synthesis of halogenated/azido derivatives
Polyimide Synthesis Primary AminesDianhydrides (e.g., PMDA)Cross-linked PolyimideHigh-performance plastics, electronics, membranes

References

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1989). US Patent 4,874,847A: Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
  • Jagadisha, A. S., et al. (2015). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Członka, S., et al. (2019). Synthesis of Shape-Memory Polyurethanes: Combined Experimental and Simulation Studies. Polymers, 11(12), 1962. Available at: [Link]

  • Drugfuture. (n.d.). This compound. Retrieved from [Link]

  • Wang, C., et al. (2022). Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. ACS Applied Polymer Materials, 4(6), 4253–4261. Available at: [Link]

  • Der Pharma Chemica. (2016). Schiff base synthesis by unconventional route: An innovative green approach. Der Pharma Chemica, 8(1), 22-25. Retrieved from [Link]

  • Jabbar, K. A., et al. (2021). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers, 13(16), 2772. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2013). My schiff base reaction in methanol is resulting in a brownish oil that solidifies without crystallization. What can I do to obtain my product? Retrieved from [Link]

  • Green Chemistry. (2024). A continuous and sustainable platform for the synthesis of mepivacaine. Green Chemistry, 26, 2085-2091. Retrieved from [Link]

  • Wang, X., et al. (2013). Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: A new triazine based π-conjugated mesoporous 2D covalent organic framework. Retrieved from [Link]

  • Schilling, F., et al. (2020). Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. RSC Advances, 10, 35689-35694. Available at: [Link]

  • ResearchGate. (2021). How to form a Schiff base with tetraphenylcyclopentadienone and p-aminophenol? Retrieved from [Link]

  • Kim, S., et al. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and acetone. Green Chemistry, 23, 3389-3401. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Thermoplastic Polyurethanes Containing Bio-Based Polyester Polyol and Their Fiber Property. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of novel polyurethanes based on N1,N4‐bis[(4‐hydroxyphenyl)methylene]succinohydrazide hard segment. Retrieved from [Link]

  • MDPI. (2024). Efficient Cataluminescence Sensor for Detecting Methanol Based on NiCo2O4//MIL-Ti125 Polyhedral Composite Nano-Materials. Chemosensors, 12(3), 53. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Electronic Properties of Tris(4-Formylbiphenyl-4-Yl) Amine as a Building Block for Covalent Organic Frameworks and for Optoelectronic Devices. Retrieved from [Link]

  • Amanote Research. (n.d.). A High Selective Methanol Gas Sensor Based on Molecular Imprinted Ag-LaFeO3 Fibers. Retrieved from [Link]

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Application Notes and Protocols for Tris(p-aminophenyl)methanol as a Fluorescent Dye Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Latent Fluorescence of Tris(p-aminophenyl)methanol

This compound, also known as pararosaniline base, is a colorless leuco dye that serves as a fundamental building block for the preparation of the classic histological stain, Schiff's reagent.[1][2] While this compound itself is not fluorescent, its true potential as a fluorescent marker is unlocked upon its conversion to Schiff's reagent and subsequent reaction with aldehydes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this compound as a precursor for the fluorescent labeling of cellular components, particularly DNA.

The core principle lies in the chemical transformation of the non-fluorescent this compound into a brightly colored and fluorescent quinoid dye. This occurs when Schiff's reagent, prepared from this compound, reacts with aldehyde groups.[1][2] In biological applications, these aldehyde groups can be selectively generated in macromolecules such as DNA through specific chemical treatments, forming the basis of the highly specific Feulgen staining technique.[3][4] The resulting dye-aldehyde adduct exhibits a strong magenta color and, crucially for modern microscopy, displays fluorescence, enabling sensitive detection and visualization.

This guide will detail the synthesis of this compound, the preparation of a stable and effective Schiff's reagent, and a step-by-step protocol for the fluorescent staining of nuclear DNA in eukaryotic cells.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful application.

PropertyValueSource
Chemical Formula C₁₉H₁₉N₃O[5]
Molecular Weight 305.37 g/mol [5]
Appearance Colorless to off-white solid[6]
Solubility Soluble in organic solvents such as ethanol.[6]
Storage Store in a cool, dry, dark place. Stable under normal conditions.[7]

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. The classical method involves the condensation of aniline with p-aminobenzaldehyde.[8] An alternative route is the oxidation of 4,4'-bis(aminophenyl)methane in the presence of aniline.[8]

cluster_synthesis Synthesis of this compound aniline Aniline condensation Condensation aniline->condensation p_aminobenzaldehyde p-Aminobenzaldehyde p_aminobenzaldehyde->condensation product This compound condensation->product

Caption: Synthesis of this compound via condensation.

Protocol 1: Preparation of Schiff's Reagent

Schiff's reagent is a solution of a basic fuchsin dye, for which this compound is a primary and high-purity component, decolorized by sulfurous acid. This protocol describes the preparation of a stable and sensitive Schiff's reagent.

Materials:

  • This compound (Pararosaniline base)

  • Distilled water

  • Sodium metabisulfite (Na₂S₂O₅)

  • Hydrochloric acid (HCl), concentrated

  • Activated charcoal

Procedure:

  • Dissolve the Dye: In a fume hood, dissolve 1.0 g of this compound in 200 mL of boiling distilled water.

  • Cool and Filter: Cool the solution to 50°C and filter.

  • Add Metabisulfite: To the filtrate, add 2.0 g of sodium metabisulfite and stir until dissolved.

  • Add Acid: Slowly add 2.0 mL of concentrated hydrochloric acid.

  • Decolorize: Stopper the flask and store it in the dark at room temperature for 24-48 hours until the solution becomes straw-yellow to colorless.

  • Adsorb Excess Color: If the solution is not completely colorless, add 0.5 g of activated charcoal, shake for 1-2 minutes, and filter.

  • Storage: Store the prepared Schiff's reagent in a tightly stoppered, dark bottle at 4°C. The reagent is stable for several months.

The Chemistry of Staining: From Colorless Reagent to Fluorescent Signal

The staining mechanism relies on the Feulgen reaction.[3][4] First, mild acid hydrolysis cleaves the purine bases from the deoxyribose sugar of DNA, exposing aldehyde groups. The colorless Schiff's reagent then reacts with these aldehydes to form a stable, magenta-colored product, which is also fluorescent.

cluster_workflow Feulgen Staining Workflow start Cell/Tissue Sample fixation Fixation start->fixation Preserve Morphology hydrolysis Acid Hydrolysis (e.g., 1N HCl) fixation->hydrolysis Expose Aldehydes in DNA staining Staining with Schiff's Reagent hydrolysis->staining Color & Fluorescence Development wash Washing staining->wash Remove Excess Reagent microscopy Fluorescence Microscopy wash->microscopy Visualize Stained Nuclei

Caption: Feulgen staining experimental workflow.

Protocol 2: Fluorescent Staining of Nuclear DNA (Feulgen Staining)

This protocol is designed for cultured cells grown on coverslips but can be adapted for tissue sections.

Materials:

  • Cultured cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Schiff's reagent (prepared as in Protocol 1)

  • Sulfite wash solution (0.5% sodium metabisulfite in distilled water)

  • Distilled water

  • Mounting medium (aqueous, non-fluorescent)

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Acid Hydrolysis:

    • Rinse the coverslips with distilled water.

    • Hydrolyze the cells by incubating in 1N HCl at 60°C for 8-12 minutes. The optimal hydrolysis time may need to be determined empirically for different cell types.

    • Immediately stop the hydrolysis by transferring the coverslips to cold 0.1N HCl.

    • Rinse with distilled water.

  • Staining:

    • Transfer the coverslips to the prepared Schiff's reagent and incubate in the dark for 60 minutes at room temperature.

    • The cell nuclei should appear magenta.

  • Washing:

    • Transfer the coverslips to the sulfite wash solution and wash for 2 minutes.

    • Repeat the sulfite wash two more times.

    • Wash thoroughly with running tap water for 5-10 minutes to remove any remaining sulfite and develop the full color.

    • Rinse with distilled water.

  • Mounting and Visualization:

    • Mount the coverslips on a microscope slide using an aqueous, non-fluorescent mounting medium.

    • Visualize using a fluorescence microscope.

Fluorescence Properties and Visualization

ParameterEstimated Value/RangeNotes
Excitation Maximum (λex) ~540-560 nmBased on the absorption maximum of pararosaniline.[6] Optimal excitation should be determined empirically.
Emission Maximum (λem) ~580-620 nmExpected to be in the orange-red region of the spectrum.

Considerations for Fluorescence Microscopy:

  • Filter Sets: A standard TRITC/Rhodamine filter set is a good starting point for visualization.

  • Autofluorescence: As with any fluorescence microscopy, be mindful of potential autofluorescence from the sample. Proper controls (unstained, hydrolyzed-only) are essential.

  • Specificity: While the Feulgen reaction is highly specific for DNA, some other cellular components like xylem in plant tissues have been reported to fluoresce after this procedure.[9]

Troubleshooting

  • Weak Staining:

    • Incomplete hydrolysis: Optimize the hydrolysis time and temperature.

    • Inactive Schiff's reagent: Ensure the reagent is fresh and has been stored correctly.

  • Non-specific Staining:

    • Inadequate washing: Ensure thorough washing after staining.

    • Over-hydrolysis: Reduce the hydrolysis time.

  • High Background Fluorescence:

    • Use a high-quality, non-fluorescent mounting medium.

    • Check for autofluorescence in control samples.

Conclusion

This compound, through its conversion to Schiff's reagent, provides a robust and cost-effective method for the fluorescent labeling of nuclear DNA. The Feulgen staining technique, based on this chemistry, has been a cornerstone of histology and cytochemistry for decades and continues to be a valuable tool for modern cell biology research, especially when combined with the sensitivity and resolution of fluorescence microscopy. By understanding the underlying chemical principles and carefully following the provided protocols, researchers can successfully employ this classic dye precursor for high-quality fluorescent imaging of DNA.

References

  • Grokipedia. Pararosaniline. [Link]

  • Wikipedia. Pararosaniline. [Link]

  • PubMed. Sequential staining of DNA-aldehyde with Schiff's reagent and acriflavine-SO2. [Link]

  • PubMed. Demonstration of DNA with an extra-sensitive Schiff's reagent and a Schiff-type dye-reagent, toluidine blue O-SO2. [Link]

  • MDPI. Synthesis of Functionalized Pararosaniline over Mild Conditions. [Link]

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  • Ohio University. Feulgen Staining of Intact Plant Tissues for. [Link]

  • ResearchGate. The structure of Schiff reagent aldehyde adducts and the mechanism of the Schiff reaction as determined by nuclear magnetic resonance spectroscopy. [Link]

  • PubMed. Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses. [Link]

  • NIH. Solvatochromism and fluorescence response of a halogen bonding anion receptor. [Link]

  • Semantic Scholar. Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion. [Link]

  • Patsnap Synapse. What stains are used for nuclear visualization?. [Link]

  • Loba Chemie. TRIS (P-AMINOPHENYL) AMINE MSDS CAS No: 5981-09-9 MSDS. [Link]

  • Semantic Scholar. Solvatochromic effects on the fluorescence and triplet–triplet absorption of phenosafranine in protic and aprotic solvents. [Link]

Sources

Tris(p-aminophenyl)methanol and its Analogs in the Photocatalytic Degradation of Organic Dyes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Organic dyes released from textile, printing, and other industries represent a significant environmental challenge due to their complex aromatic structures, low biodegradability, and potential toxicity. Advanced oxidation processes, particularly heterogeneous photocatalysis, offer a promising solution for the complete mineralization of these pollutants into benign substances like CO₂ and H₂O. This application note provides a detailed guide to the use of triphenylamine-based compounds, specifically focusing on the principles and protocols applicable to tris(p-aminophenyl)methanol and its structural analog, tris(4-aminophenyl)amine (TAPA), for the photocatalytic degradation of common organic dyes such as Rhodamine B and Methylene Blue. We will explore the synthesis of the core chemical structure, the fundamental mechanisms of photocatalysis, and provide step-by-step protocols for catalyst characterization and performance evaluation.

Introduction: The Potential of Triphenylamine Scaffolds in Photocatalysis

This compound, a derivative of the triphenylmethane dye family, possesses a unique three-dimensional structure with a central carbon atom linked to three aminophenyl rings.[1][2] This core structure is shared by tris(4-aminophenyl)amine (TAPA), where a central nitrogen atom provides a similar C₃-symmetric, propeller-like geometry.[3] These triphenylamine-based structures are excellent building blocks for functional materials due to their inherent planarity, helicity, and electronic properties.[3]

While TAPA itself has limited photocatalytic performance, it serves as a critical precursor for synthesizing highly active materials like polyimides and covalent organic frameworks (COFs).[3][4][5] When combined with other semiconductors like graphitic carbon nitride (g-C₃N₄), the resulting composites exhibit significantly enhanced photocatalytic activity. This enhancement stems from improved charge separation, reduced recombination of electron-hole pairs, and broader light absorption capabilities.[4][5] This guide will use TAPA-based materials as a well-documented model to illustrate the protocols relevant to this class of compounds for dye degradation.

Synthesis of a TAPA-Based Photocatalyst Precursor

The most established method for synthesizing the core triphenylamine structure involves a two-step process: the synthesis of a trinitro intermediate followed by its reduction.[3][4] This procedure provides a reliable pathway to obtaining the trifunctional amine precursor necessary for building more complex photocatalytic materials.

Protocol 2.1: Two-Step Synthesis of Tris(4-aminophenyl)amine (TAPA)

Step A: Synthesis of Tris(4-nitrophenyl)amine (TNPA)

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine 4-nitroaniline (3 g, 21.7 mmol) and potassium carbonate (K₂CO₃, 6.9 g, 49.9 mmol) in dimethyl sulfoxide (DMSO, 10 mL).

  • Initial Stirring: Stir the mixture at ambient temperature for 6 hours.

  • Reagent Addition: Add 1-fluoro-4-nitrobenzene (4.7 mL, 47.6 mmol) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to 120 °C and reflux for 48 hours.

  • Precipitation: After cooling, pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralization & Filtration: Neutralize the solution with a dilute HCl (1 M) solution until a yellow-orange precipitate appears. Filter the solid and wash thoroughly with warm ethanol to obtain TNPA.[4]

Step B: Reduction of TNPA to TAPA

  • Dissolution: Dissolve the synthesized tris(4-nitrophenyl)amine (2.0 g, 5.3 mmol) in 100 mL of dry, distilled ethanol in a reaction vessel.

  • Catalyst Addition: Add palladium on activated charcoal (Pd/C, 0.02 g) to the solution.

  • Reducing Agent: After 1 hour of stirring, slowly add hydrazine hydrate solution (7 mL, 175.0 mmol) to the mixture.

  • Reflux: Reflux the reaction mixture for 48 hours.

  • Work-up: After the reaction is complete, remove the Pd/C catalyst by hot filtration. Evaporate the excess ethanol under reduced pressure.

  • Purification: The resulting light gray crystals of TAPA are filtered, washed with distilled water, and dried.[4]

The Fundamental Mechanism of Photocatalysis

Heterogeneous photocatalysis is initiated when a semiconductor material absorbs light energy equal to or greater than its band gap. This absorption creates electron-hole pairs, which are the primary drivers of the degradation process.

  • Excitation: The photocatalyst absorbs photons (hν), promoting an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) behind.

  • Charge Separation & Migration: The generated electrons and holes migrate to the surface of the catalyst. The efficiency of this step is critical, as recombination of the electron-hole pair will release energy as heat and terminate the process.

  • Generation of Reactive Oxygen Species (ROS):

    • Surface-adsorbed electrons react with dissolved oxygen (O₂) to form superoxide radicals (•O₂⁻).

    • The holes (h⁺) in the valence band are powerful oxidants and can directly oxidize dye molecules or react with water (H₂O) or hydroxide ions (OH⁻) to form highly reactive hydroxyl radicals (•OH).

  • Dye Degradation: The highly non-selective hydroxyl and superoxide radicals attack the adsorbed organic dye molecules, breaking them down into smaller, less harmful intermediates and ultimately mineralizing them into CO₂, H₂O, and mineral acids.

Diagram 1: The General Principle of Heterogeneous Photocatalysis This diagram illustrates the core steps of photocatalysis, from light absorption to the generation of reactive oxygen species that degrade organic pollutants.

G cluster_catalyst Photocatalyst Particle cluster_environment Aqueous Environment VB Valence Band (VB) CB Conduction Band (CB) O2 O₂ O2_rad •O₂⁻ O2->O2_rad H2O H₂O OH_rad •OH H2O->OH_rad Dye Organic Dye Products Degradation Products (CO₂, H₂O) Dye->Products Mineralization Light Light (hν ≥ Ebg) Light->VB Excitation e e⁻ e->O2 Reduction h h⁺ h->H2O Oxidation O2_rad->Dye Attacks OH_rad->Dye Attacks

Caption: General mechanism of photocatalysis on a semiconductor particle.

Experimental Protocol: Photocatalytic Degradation of Organic Dyes

This protocol provides a generalized procedure for evaluating the photocatalytic activity of a synthesized catalyst using Rhodamine B (RhB) as a model dye. The same principles can be applied to other dyes like Methylene Blue (MB) by adjusting the wavelength used for analysis.

Materials and Equipment
  • Photocatalyst: Synthesized TAPA-based material or other this compound derivative.

  • Model Pollutant: Rhodamine B (RhB) or Methylene Blue (MB) stock solution (e.g., 100 mg/L).

  • Solvent: Deionized (DI) water.

  • Photoreactor: A vessel (e.g., glass beaker) surrounded by a light source. A cooling system (water jacket or fan) is recommended to maintain constant temperature.

  • Light Source: A lamp that simulates solar light (e.g., 300W Xenon lamp) or a visible-light source (e.g., 50W white LED).[4][6]

  • Analytical Instrument: UV-Vis Spectrophotometer.

  • Magnetic stirrer and stir bars.

  • Centrifuge for catalyst separation.

Experimental Workflow

Diagram 2: Experimental Workflow for Photocatalytic Activity Evaluation This flowchart outlines the sequential steps for testing the efficacy of a photocatalyst, from synthesis to final data analysis.

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase synthesis 1. Catalyst Synthesis (e.g., TAPA-based material) characterization 2. Catalyst Characterization (FTIR, UV-Vis DRS, etc.) synthesis->characterization adsorption 3. Adsorption-Desorption Equilibrium (in Dark) characterization->adsorption photoreaction 4. Photocatalytic Reaction (Under Illumination) adsorption->photoreaction sampling 5. Sample Collection (at time intervals) photoreaction->sampling measurement 6. UV-Vis Measurement (Absorbance vs. Time) sampling->measurement calculation 7. Data Analysis (Degradation %, Kinetics) measurement->calculation

Caption: Step-by-step workflow for a photocatalysis experiment.

Step-by-Step Procedure
  • Catalyst Suspension: Suspend a specific amount of the photocatalyst (e.g., 50 mg) in 100 mL of a known concentration of RhB solution (e.g., 10 mg/L) in a glass beaker.[6] This corresponds to a catalyst loading of 0.5 mg/mL.

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-120 minutes.[4][6] This crucial step ensures that the dye concentration reaches equilibrium on the catalyst surface before the light is turned on. The concentration decrease during this phase is due to adsorption, not photocatalysis.

  • Initiate Photoreaction: After establishing equilibrium, turn on the light source to begin the photocatalytic reaction. Continue stirring to keep the catalyst suspended uniformly.

  • Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 40, 60 minutes), withdraw an aliquot of the suspension (e.g., 3-5 mL).

  • Catalyst Removal: Immediately centrifuge the aliquot to separate the photocatalyst particles from the solution.

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer. For RhB, the characteristic absorption peak is at 554 nm.[6] For MB, it is around 664 nm.

Data Analysis and Interpretation

Calculation of Degradation Efficiency

The degradation efficiency of the dye is calculated using the following formula, based on the change in absorbance which is proportional to the concentration (Beer-Lambert Law):

Degradation (%) = [ (A₀ - Aₜ) / A₀ ] × 100

Where:

  • A₀ is the initial absorbance of the dye solution after the dark adsorption phase (at t=0 of illumination).

  • Aₜ is the absorbance of the dye solution at a specific irradiation time 't'.

Kinetic Analysis

The photocatalytic degradation of many organic dyes follows pseudo-first-order kinetics.[7] The integrated rate law is expressed as:

ln(C₀ / Cₜ) = k_app * t

Which can be rewritten in terms of absorbance as:

ln(A₀ / Aₜ) = k_app * t

Where:

  • k_app is the apparent pseudo-first-order rate constant (min⁻¹).

  • t is the irradiation time (min).

A plot of ln(A₀ / Aₜ) versus time (t) should yield a straight line, and the slope of this line is the apparent rate constant, k_app. A higher k_app value indicates a faster and more efficient photocatalytic process.

Sample Data Presentation

Quantitative results should be summarized in a clear format for comparison.

Time (min)Absorbance at 554 nm (Aₜ)C/C₀ (Aₜ/A₀)Degradation (%)ln(A₀/Aₜ)
01.2501.000.00.00
100.8500.6832.00.39
200.5100.4159.20.90
300.2800.2277.61.50
400.1250.1090.02.30
600.0400.0396.83.44

Catalyst Characterization for a Self-Validating Protocol

To ensure the reliability and reproducibility of the results, the synthesized photocatalyst must be thoroughly characterized.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule and confirm the successful synthesis of the TAPA-based polymer or composite.[8]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): Determines the light absorption properties of the catalyst and is used to estimate the optical band gap, which is crucial for understanding its photocatalytic potential under different light sources.[4][8]

  • ¹H and ¹³C NMR Spectroscopy: Powerful tools for elucidating the molecular structure of the synthesized TAPA precursor, confirming its purity and identity.[9][10]

  • X-ray Diffraction (XRD): Analyzes the crystalline structure of the material.[8][11]

  • Photoluminescence (PL) Spectroscopy: Used to study the efficiency of charge carrier separation. A lower PL intensity generally indicates a lower recombination rate of electron-hole pairs, which is favorable for high photocatalytic activity.[4][5]

Enhanced Mechanism in Composite Photocatalysts

For composite materials, such as a TAPA-based polyimide combined with g-C₃N₄, the enhanced performance is often attributed to a Z-scheme or heterojunction mechanism that promotes efficient charge separation.

Diagram 3: Charge Transfer in a TAPA-Polyimide/g-C₃N₄ Composite This diagram shows how combining two materials can create an efficient charge transfer pathway, reducing recombination and boosting the generation of reactive radicals.

ZScheme Proposed Charge Transfer Mechanism cluster_TP TAPA-Polyimide (TP) cluster_CN g-C₃N₄ TP_VB VB TP_CB CB h1 h⁺ TP_VB->h1 Excitation CN_VB VB CN_CB CB h2 h⁺ CN_VB->h2 Excitation Light1 Visible Light (hν) Light2 Visible Light (hν) e1 e⁻ e1->TP_CB e1->h2 Recombination (Enhanced Separation) h1->e1 H2O H₂O h1->H2O Oxidation e2 e⁻ e2->CN_CB O2 O₂ e2->O2 Reduction h2->e2 O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad

Caption: Charge separation in a TAPA-polyimide/g-C₃N₄ composite.

In this system, both components are excited by visible light. The electrons in the conduction band of the TAPA-polyimide can recombine with the holes in the valence band of g-C₃N₄. This leaves the more powerful oxidizing holes on the TAPA-polyimide and the reducing electrons on the g-C₃N₄, effectively separating the charges and making them more available to produce ROS for dye degradation.[4][5]

Conclusion

This compound and its structural analogs, particularly TAPA, serve as versatile platforms for developing advanced photocatalytic materials. By forming composites with other semiconductors, their inherent electronic properties can be leveraged to achieve high efficiency in the degradation of persistent organic dyes under visible light. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and evaluation of these materials, enabling researchers to systematically investigate and optimize their performance for environmental remediation applications. Adherence to systematic procedures, including dark adsorption controls and kinetic analysis, is essential for generating reliable and publishable data.

References

  • Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. ACS Applied Polymer Materials. [Link]

  • This compound | C19H19N3O | CID 10084. PubChem. [Link]

  • g-C3N4 coupled with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine via π–π interactions enhanced visible-light photocatalytic H2 evolution from water splitting. RSC Publishing. [Link]

  • Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. The Royal Society of Chemistry. [Link]

  • This compound. Global Substance Registration System. [Link]

  • Adsorption and Photocatalytic Properties of Tris(4- aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. ResearchGate. [Link]

  • Facilitated Photocatalytic Degradation of Rhodamine B over One-Step Synthesized Honeycomb-Like BiFeO3/g-C3N4 Catalyst. MDPI. [Link]

  • Catalytic Degradation of Rhodamine B over FeMCM-41. ResearchGate. [Link]

  • Enhancing the Photocatalytic Degradation of Methylene Blue with Graphene Oxide-Encapsulated g-C3N4/ZnO Ternary Composites. ACS Omega. [Link]

  • Enhanced Photodegradation of Rhodamine B Using Visible-Light Sensitive N-TiO2/rGO Composite. MDPI. [Link]

  • Biogenic Photodegradation of Methylene Blue Dye Using Azadirachta Indica (Neem) Leaf Extract: A Novel Green Catalyst Approach. ResearchGate. [Link]

  • Highly efficient visible-light-driven photocatalytic degradation of rhodamine B by a novel Z-scheme Ag3PO4/MIL-101/NiFe2O4 composite. RSC Publishing. [Link]

  • Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. MDPI. [Link]

  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. [Link]

  • Photocatalytic Degradation of Methylene Blue by Titanium Dioxide: Experimental and Modeling Study. Industrial & Engineering Chemistry Research. [Link]

  • Photocatalytic Degradation of Methylene Blue Dye Using Synthesized CuO:CdO Nanocomposite. Banaras Hindu University. [Link]

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Application Notes and Protocols for the Synthesis of High-Performance Polyimides Using Tris(p-aminophenyl)amine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of Tris(p-aminophenyl)amine in Polyimide Synthesis

Polyimides (PIs) are a distinguished class of high-performance polymers, celebrated for their exceptional thermal stability, robust mechanical properties, and formidable chemical resistance.[1] These characteristics have cemented their role in demanding applications, from aerospace engineering to microelectronics.[2][3] The performance of polyimides is intrinsically linked to their molecular architecture. A key strategy for augmenting these properties involves the integration of complex, three-dimensional monomers into the polymer backbone.

Tris(p-aminophenyl)amine (TAPA), a C₃-symmetric, propeller-shaped aromatic triamine, serves as an exemplary building block in this regard.[4] Its unique trifunctional nature allows for the departure from linear polymer chains, enabling the synthesis of hyperbranched and cross-linked polyimide networks.[5][6] This non-linear architecture disrupts efficient chain packing, which can lead to enhanced solubility, higher glass transition temperatures, and tailored gas permeability properties, all while maintaining the characteristic thermal resilience of polyimides.[5][7]

This guide provides a comprehensive overview of the synthesis of polyimides derived from TAPA. It is designed for researchers and scientists in materials science and polymer chemistry, offering detailed, field-proven protocols for the synthesis of the TAPA monomer and its subsequent polymerization into hyperbranched polyimides. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-quality, reproducible results.

Part 1: Synthesis of the Monomer - Tris(p-aminophenyl)amine (TAPA)

The synthesis of TAPA is a critical precursor step and is typically achieved through a reliable two-step process: the formation of a nitro-intermediate followed by its chemical reduction.[8]

Protocol 1.1: Synthesis of Tris(4-nitrophenyl)amine (TNPA)

This initial step involves a nucleophilic aromatic substitution reaction.

  • Reactants: 4-nitroaniline, 1-fluoro-4-nitrobenzene, and potassium carbonate (K₂CO₃).[8]

  • Solvent: Dimethyl sulfoxide (DMSO).[8]

  • Procedure:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine 4-nitroaniline (1.0 equiv) and K₂CO₃ (2.3 equiv).

    • Add DMSO to the flask and stir the mixture at ambient temperature for 6 hours.

    • Slowly add 1-fluoro-4-nitrobenzene (2.2 equiv) dropwise to the reaction mixture.

    • Heat the mixture to 120 °C and reflux for 48 hours.[8]

    • After the reaction is complete, cool the mixture and pour it onto crushed ice to precipitate the product.

    • Neutralize the aqueous suspension with a dilute HCl (1 M) solution, which will result in the appearance of a yellow to orange precipitate.[8]

    • Collect the solid product by filtration and wash it with warm ethanol.

    • Dry the product to obtain Tris(4-nitrophenyl)amine (TNPA).

Protocol 1.2: Reduction of TNPA to Tris(p-aminophenyl)amine (TAPA)

The second step involves the reduction of the three nitro groups of TNPA to primary amine groups.

  • Reactants: Tris(4-nitrophenyl)amine, hydrazine hydrate, and palladium on activated charcoal (Pd/C) as a catalyst.[8]

  • Solvent: Dry distilled ethanol.[8]

  • Procedure:

    • Dissolve Tris(4-nitrophenyl)amine (1.0 equiv) in dry distilled ethanol in a round-bottom flask.

    • Add a catalytic amount of 10% Pd/C (e.g., 0.02 g for 2.0 g of TNPA).[8]

    • After stirring for 1 hour, slowly add hydrazine hydrate solution (33.0 equiv).[8]

    • Reflux the mixture for 48 hours.

    • Upon completion of the reaction, remove the palladium charcoal by hot filtration.

    • Remove the excess ethanol under reduced pressure.

    • The resulting light gray crystals of Tris(p-aminophenyl)amine (TAPA) are then filtered, rinsed with distilled water, and dried.

Part 2: Synthesis of Hyperbranched Polyimides from TAPA

The synthesis of polyimides from TAPA is most commonly achieved through a two-step polycondensation reaction. This method allows for better control over the molecular weight and structure of the final polymer.[5][9] The first step is the formation of a soluble poly(amic acid) precursor at ambient temperature, followed by a cyclodehydration (imidization) step to form the final polyimide.[3]

The A₂ + B₃ Approach and Control of Polymer Architecture

The reaction between a dianhydride (an A₂ monomer) and TAPA (a B₃ monomer) allows for the formation of hyperbranched structures.[6] The final structure of the polyimide can be controlled by the order of monomer addition and the molar ratio of the reactants.[5][7]

  • Amine-Terminated Hyperbranched Polyimide: Achieved by adding the dianhydride solution to the TAPA solution. The typical molar ratio of TAPA to dianhydride is 1:1.[5][9]

  • Anhydride-Terminated Hyperbranched Polyimide: Achieved by adding the TAPA solution to the dianhydride solution. The typical molar ratio of TAPA to dianhydride is 1:2.[5][9]

Experimental Workflow for Polyimide Synthesis

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization cluster_2 Final Product TAPA Tris(p-aminophenyl)amine (TAPA) in Anhydrous Solvent Reaction Stir at Room Temperature under N2 Atmosphere (e.g., 24 hours) TAPA->Reaction Dianhydride Dianhydride in Anhydrous Solvent Dianhydride->Reaction PAA_Solution Viscous Poly(amic acid) (PAA) Solution Reaction->PAA_Solution Thermal_Imidization Thermal Imidization PAA_Solution->Thermal_Imidization Cast film, then stepwise heating (e.g., 100-300°C) Chemical_Imidization Chemical Imidization PAA_Solution->Chemical_Imidization Add dehydrating agent & catalyst (e.g., Acetic Anhydride/Pyridine) Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film Polyimide_Powder Polyimide Powder Chemical_Imidization->Polyimide_Powder Precipitate in non-solvent

Caption: General workflow for the two-step synthesis of polyimides from TAPA.

Protocol 2.1: Synthesis of Amine-Terminated Hyperbranched Poly(amic acid)

This protocol details the formation of the poly(amic acid) precursor for an amine-terminated polyimide using Pyromellitic Dianhydride (PMDA) as a representative dianhydride.

  • Materials:

    • Tris(p-aminophenyl)amine (TAPA)

    • Pyromellitic Dianhydride (PMDA), purified by recrystallization from acetic anhydride.

    • Anhydrous N,N-dimethylacetamide (DMAc), dried over CaH₂.

  • Procedure:

    • In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of TAPA (e.g., 1.0 mmol, 290 mg) in anhydrous DMAc. The solid content of the solution should be approximately 10 wt%.[4]

    • In a separate flask, prepare a solution of an equimolar amount of PMDA (e.g., 1.0 mmol, 218 mg) in anhydrous DMAc.

    • Slowly add the PMDA solution to the stirred TAPA solution at room temperature.

    • Continue stirring the reaction mixture at room temperature for approximately 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

    • The resulting viscous solution is the poly(amic acid) precursor and can be used directly for the next step.

Protocol 2.2: Imidization of Poly(amic acid)

The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical methods.

This method is particularly useful for producing polyimide films.[3][10]

  • Cast the poly(amic acid) solution onto a glass plate.

  • Place the cast film in a vacuum oven.

  • Employ a stepwise heating program to gradually remove the solvent and induce cyclodehydration. A typical cycle is:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour[4]

  • After the final heating step, allow the film to cool slowly to room temperature before removal.

This method is often used to obtain the polyimide as a powder and can sometimes lead to better solubility of the final polymer.[4][10]

  • To the poly(amic acid) solution from Protocol 2.1, add a mixture of acetic anhydride and pyridine. A common molar ratio of the repeating amic acid unit to acetic anhydride to pyridine is 1:4:2.

  • Stir the mixture at room temperature for 12-24 hours.

  • Gently heat the solution to 100 °C for 2 hours to ensure complete imidization.[4]

  • Precipitate the polyimide by pouring the viscous solution into a large volume of a non-solvent such as methanol.

  • Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.

Protocol 2.3: One-Step High-Temperature Polycondensation

For some applications, a one-step synthesis can be employed, which is often simpler but may offer less control over the polymer structure.

  • Procedure:

    • Mix TAPA (1.0 equiv) and a dianhydride such as PMDA (1.5 equiv) uniformly in an agate mortar.[8]

    • Place the mixture in a porcelain crucible with a loosely covered lid.

    • Heat the crucible in a furnace to 300 °C at a rate of 10 °C/min and hold for 4 hours.[8]

    • The water produced during the imidization reaction evaporates at this high temperature, driving the reaction forward.[8]

    • After cooling, the resulting solid can be ground into a powder.

Part 3: Characterization of TAPA-based Polyimides

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polyimides.

Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the conversion of poly(amic acid) to polyimide.Disappearance of amic acid bands and appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1380 cm⁻¹ (C-N stretching).[4]
NMR Spectroscopy To elucidate the polymer structure and determine the degree of branching.¹H NMR can be used to estimate the degree of branching by comparing the integration of signals from dendritic, linear, and terminal units.[5] Solid-state ¹³C NMR can confirm the formation of the imide ring with a characteristic peak around 165 ppm for the imide carbonyl carbon.[8]
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution.Provides number-averaged (Mn) and weight-averaged (Mw) molecular weights, giving insight into the size and dispersity of the polymer chains.[5]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polyimide.Determines the decomposition temperature, typically showing high stability with 5% weight loss temperatures often exceeding 500 °C.[11]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).TAPA-based hyperbranched polyimides generally exhibit high Tg values, indicating a rigid polymer network.[11]

Reaction Scheme: Two-Step Synthesis of Hyperbranched Polyimide

Caption: Synthesis of a hyperbranched polyimide from TAPA and PMDA.

Applications and Future Outlook

The unique hyperbranched architecture of TAPA-based polyimides makes them highly attractive for a variety of advanced applications:

  • Gas Separation Membranes: The disrupted chain packing creates free volume, which can be tuned to achieve high permeability and selectivity for specific gases.[5]

  • Photocatalysis: TAPA-based polyimides can be combined with other materials, such as graphitic carbon nitride, to create composites with enhanced photocatalytic activity for degrading organic pollutants.[8]

  • Microelectronics: Their high thermal stability and good dielectric properties make them suitable for use as insulating layers and substrates in electronic devices.[1]

  • Porous Materials: The cross-linked nature of these polyimides can be exploited to create microporous networks with large surface areas, suitable for applications in adsorption and catalysis.[12]

The versatility of the TAPA monomer, combined with the wide array of commercially available dianhydrides, provides a rich platform for the rational design of novel polyimides with tailored properties. Future research will likely focus on fine-tuning the polymer architecture to optimize performance in specific applications, further expanding the utility of this remarkable class of materials.

References

  • J. A. J. (2000). Hyperbranched Polyimides for Gas Separation Applications. 1. Synthesis and Characterization. Macromolecules, 33(23), 8541–8548. Available at: [Link]

  • Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(3), 183-275.
  • Yuan, L., et al. (2018). Synthesis and gas transport properties of hyperbranched network polyimides derived from Tris(4-aminophenyl)benzene. Journal of Membrane Science, 548, 245-254.
  • Khan, I., et al. (2021). Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. ACS Applied Polymer Materials, 3(10), 5036–5045. Available at: [Link]

  • Gao, C., & Yan, D. (2002). Preparation of Hyperbranched Aromatic Polyimides via A2 + B3 Approach. Macromolecules, 35(8), 3124–3130. Available at: [Link]

  • Chennapuram, M., et al. (n.d.).
  • Hsiao, S.-H., et al. (2016). Fabrication and Characterization of Novel Hyperbranched Polyimides with Excellent Organosolubility, Thermal and Mechanical Properties. Polymers, 8(5), 189.
  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
  • Development of Hyperbranched Polyimides. (n.d.). CNKI.
  • Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
  • Zhang, C., et al. (2014). Synthesis and properties of hyperbranched polyimides from A₂ + B'B₂ monomers and A₂ + B'B₂ + B₂ monomers with various comonomer ratios. Journal of Applied Polymer Science, 131(18).
  • Zhu, X., et al. (2012). Synthetic control of network topology and pore structure in microporous polyimides based on triangular triphenylbenzene and triphenylamine units.
  • epsotech. (n.d.). Polyimides (PI): Introduction & Application. Retrieved from [Link]

  • Liou, G.-S., et al. (2002). Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(21), 3815-3822. Available at: [Link]

  • Hergenrother, P. M. (1996). Polyimides: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tris(p-aminophenyl)methanol (TPAM). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this versatile triphenylmethane derivative. TPAM is a crucial building block in the creation of dyes, polymers, and advanced materials.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you improve yield, enhance purity, and overcome common synthetic challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of TPAM, which is most commonly achieved by the reduction of its precursor, Tris(4-nitrophenyl)methanol.

Problem: Low or No Product Yield

Q1: My reaction yield is significantly lower than expected after attempting the reduction of Tris(4-nitrophenyl)methanol. What are the common causes?

A1: Low yield is a frequent issue stemming from several critical factors. Let's break down the probable causes:

  • Inefficient Reduction: The conversion of the three nitro groups to amines is a demanding reduction.[3] The choice and quality of your reducing agent are paramount.

    • Catalyst Inactivity: If you are performing a catalytic hydrogenation (e.g., using Pd/C with H₂ gas or a transfer hydrogenation agent like hydrazine), the catalyst may be poisoned or deactivated.[4][5] Ensure you are using a fresh, high-quality catalyst and that your glassware and solvents are free from potential poisons like sulfur compounds.

    • Reducing Agent Stoichiometry: For metal-based reductions (e.g., Sn/HCl), ensure a sufficient excess of the metal is used, as it is consumed stoichiometrically. Incomplete reaction is common if the reducing agent is the limiting factor.

  • Poor Substrate Solubility: Tris(4-nitrophenyl)methanol has limited solubility in many common solvents. If the substrate is not adequately dissolved or suspended, the reaction will be slow and incomplete. Consider using solvents like ethanol, methanol, or solvent mixtures to improve solubility.[5]

  • Side Reactions: Under certain conditions, instead of the desired amine, intermediate species like nitroso or hydroxylamine compounds can form and subsequently react to produce undesired oligomers or tars.[6] This is often exacerbated by incorrect temperature control or pH.

  • Product Loss During Workup: TPAM has some solubility in water, especially under acidic conditions where it forms the ammonium salt. Excessive washing with water during workup, or failure to neutralize the reaction mixture properly before extraction, can lead to significant product loss.

Q2: The reaction appears to have stalled. How can I monitor its progress and what steps should I take if it stops prematurely?

A2: Stalled reactions are best diagnosed through careful monitoring.

  • Reaction Monitoring: The most effective way to track the reaction is through Thin Layer Chromatography (TLC).

    • TLC Protocol: Prepare a TLC plate (silica gel) and spot your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio). The highly polar amine product (TPAM) will have a much lower Rf value than the nitro-precursor. The reaction is complete when the starting material spot has completely disappeared.

  • Troubleshooting a Stalled Reaction:

    • Check Catalyst/Reagent: If using a catalyst like Pd/C, it may have become inactive. Carefully add a fresh portion of the catalyst. If using a chemical reductant like NaBH₄ or Sn, add an additional portion.[7]

    • Increase Temperature: Gently warming the reaction mixture can often restart a sluggish reaction. However, be cautious, as excessive heat can promote side reactions. For catalytic transfer hydrogenations using hydrazine, refluxing in ethanol is a common procedure.[5]

    • Solvent Addition: If the starting material has precipitated out of solution, adding a co-solvent to increase solubility can help.

Problem: Product Purity Issues

Q3: My final product is a dark brown or purple solid, not the expected off-white or pale yellow. What causes this discoloration and how can I prevent it?

A3: The discoloration of TPAM is almost always due to oxidation. The aminophenyl groups are susceptible to air oxidation, which forms highly colored quinone-imine type structures.

  • Prevention During Reaction:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Antioxidants: Adding a small amount of a reducing agent like sodium dithionite or sodium sulfite to the workup solutions can help prevent oxidation.

  • Purification of Discolored Product:

    • Activated Carbon: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or acetone) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the charcoal and adsorbed impurities.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) is highly effective at removing colored impurities. Ensure the recrystallization is performed relatively quickly to minimize exposure to air at high temperatures.

Q4: How can I effectively remove partially reduced intermediates or unreacted starting material?

A4: The key to removing these impurities lies in exploiting the difference in chemical properties between the nitro-starting material, potential intermediates, and the tri-amino product.

  • Acid-Base Extraction: TPAM is basic due to its three amino groups. During the workup, after removing the reduction catalyst/reagents, dissolve the crude product in an organic solvent (like ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic TPAM will move into the aqueous layer as its hydrochloride salt, while the neutral starting material and less basic intermediates will remain in the organic layer.

    • Separate the aqueous layer.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., NaOH or NH₄OH) until the solution is basic (pH > 9).

    • The pure TPAM will precipitate as a solid, which can then be collected by filtration, washed with cold water, and dried.

  • Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be used. However, due to the polarity of TPAM, it can be challenging. A polar solvent system, often with a small amount of a basic modifier like triethylamine (e.g., Dichloromethane/Methanol with 1% Triethylamine), is typically required to prevent streaking on the column.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and commonly cited synthetic route to this compound?

A1: The most prevalent and well-documented method is a two-step synthesis starting from commercially available materials.

  • Synthesis of Tris(4-nitrophenyl)methanol: This precursor is typically synthesized first. While various methods exist, one common approach involves the reaction of precursors under specific conditions to form the triphenylmethanol core with nitro groups.[8]

  • Reduction to this compound: The trinitro compound is then reduced to the triamine. A highly effective and frequently cited method is catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst in a solvent like ethanol.[5] This method is often preferred over direct hydrogenation with H₂ gas for its operational simplicity and efficiency at the lab scale.

Q2: What are the critical parameters to control during the reduction step?

A2: To ensure a high yield and purity, you must carefully control the following parameters:

  • Temperature: The reduction is often exothermic. The rate of addition of the reducing agent (e.g., hydrazine) should be controlled to maintain a steady reaction temperature, typically at reflux.[5]

  • Solvent Choice: The solvent must be able to dissolve or effectively suspend the starting material while being compatible with the reducing agent. Ethanol is a common and effective choice for hydrazine/Pd/C reductions.[5]

  • pH Control (for metal/acid reductions): When using systems like Sn/HCl, maintaining a strongly acidic environment is crucial for the reduction to proceed efficiently. After the reaction, the pH must be carefully adjusted to >9 to deprotonate the amine and precipitate the free base product.

  • Reaction Time: The reaction must be allowed to proceed to completion, which can take several hours (from 3 to 48 hours depending on the scale and method).[5][9] Monitor the reaction by TLC to avoid premature workup.

Q3: How does the choice of reducing agent impact the reaction?

A3: The choice of reducing agent is a critical decision that affects yield, selectivity, cost, and safety. Different methods for reducing aromatic nitro compounds are available, each with its own set of advantages.[10][11]

Reducing SystemTypical ConditionsAdvantagesDisadvantages
Pd/C, H₂ Gas H₂ (atmospheric or high pressure), Ethanol/MethanolHigh yield, clean reaction, catalyst is recyclable.[4]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Pd/C, Hydrazine Refluxing EthanolOperationally simple, avoids high-pressure gas.[5]Hydrazine is highly toxic and carcinogenic; careful handling required.
Tin (Sn) / HCl Concentrated HCl, heatingInexpensive and effective for many substrates.Requires large amounts of metal and acid; generates tin waste.
Sodium Borohydride (NaBH₄) Often with a catalyst (e.g., NiCl₂ or Pd/C), protic solvent.[7]Milder than many other reagents.Can have selectivity issues with other functional groups; may require a catalyst.

Section 3: Protocols & Methodologies

Protocol: Synthesis of TPAM via Catalytic Transfer Hydrogenation

This protocol is adapted from established literature procedures for the reduction of a trinitro precursor.[5]

Materials:

  • Tris(4-nitrophenyl)methanol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (approx. 0.01 eq by weight of substrate)

  • Hydrazine monohydrate (approx. 30-35 eq)

  • Ethanol (anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Tris(4-nitrophenyl)methanol and ethanol (approx. 50 mL per gram of substrate).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the suspension.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Hydrazine Addition: Once refluxing, add the hydrazine monohydrate dropwise via an addition funnel over 1 hour. The reaction is exothermic, so control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress by TLC until the starting material is completely consumed.

  • Filtration: While still hot, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench it with water immediately after filtration.

  • Solvent Removal: Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.

  • Precipitation & Isolation: A solid may precipitate as the ethanol is removed. Add distilled water to the residue to precipitate the product fully. Cool the mixture in an ice bath.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold distilled water to remove any remaining hydrazine.

  • Drying: Dry the product in a vacuum oven at 50-60°C to yield this compound as an off-white to pale yellow powder.

Section 4: Visualizations

Reaction Mechanism

G cluster_start Starting Material cluster_end Final Product A Tris(4-nitrophenyl)methanol (3x -NO₂ groups) C This compound (3x -NH₂ groups) A->C Reduction (6 eq H₂) B Reducing Agent (e.g., H₂/Pd/C or N₂H₄/Pd/C) B->A

Caption: Overall reduction of the trinitro precursor to the final product.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed reagent Reagent/Catalyst Issue? start->reagent conditions Reaction Conditions Issue? start->conditions workup Workup Issue? start->workup check_reagent Use fresh catalyst/reagent. Verify stoichiometry. reagent->check_reagent check_tlc Monitor by TLC. Has reaction stalled? reagent->check_tlc check_sol Is starting material fully dissolved? Consider co-solvent. conditions->check_sol check_temp Is temperature optimal? Adjust heating. conditions->check_temp check_ph Check pH before extraction. Ensure product precipitation. workup->check_ph check_wash Minimize aqueous washes. Use saturated brine. workup->check_wash

Caption: A logical guide for diagnosing the cause of low reaction yield.

References

  • ResearchGate. (n.d.). Optimization conditions for reduction of nitro aromatic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Retrieved from [Link]

  • American Chemical Society. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Retrieved from [Link]

  • ChemistryViews. (2021). Efficient Reduction of Aromatic Nitro Groups in Water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • American Chemical Society. (2021). Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. ACS Applied Polymer Materials. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Tris(p-aminophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity this compound for your research and development endeavors.

I. Understanding the Molecule: Key Purification Principles

This compound, also known as pararosaniline base, possesses a unique molecular architecture with three primary aromatic amine functionalities and a central carbinol group.[1][2] This structure dictates its chemical behavior and provides the handles for effective purification. The basicity of the amino groups is the cornerstone of its purification by acid-base extraction, allowing for its selective transfer between aqueous and organic phases.[3][4] Its crystalline nature also makes it a suitable candidate for purification by recrystallization.[5][6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound.

Question: My crude this compound is a dark, oily residue. How do I proceed with purification?

Answer: A dark, oily crude product often indicates the presence of polymeric impurities or residual colored by-products from the synthesis.

  • Initial Approach: Trituration. Before attempting a full-scale purification, try triturating the oily residue with a non-polar solvent in which this compound is poorly soluble, such as hexanes or diethyl ether. This can help to solidify the product and remove some of the more soluble, less polar impurities.

  • Recommended Purification Strategy: Acid-Base Extraction. For oily residues, acid-base extraction is often the most effective initial purification step. The basic amine groups of your target compound will react with an acid to form a water-soluble salt, leaving non-basic, oily impurities behind in the organic phase.[3]

Question: During acid-base extraction, I'm observing a persistent emulsion at the aqueous-organic interface. How can I break it?

Answer: Emulsions are a common issue when working with aromatic amines, often caused by the presence of surfactants or fine particulate matter.

  • Mechanical Agitation: Gentle swirling or rocking of the separatory funnel is preferable to vigorous shaking, which can promote emulsion formation.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic components in the aqueous layer.

  • Filtration: In some cases, filtering the entire mixture through a pad of Celite® or glass wool can help to remove particulate matter that may be stabilizing the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period (e.g., overnight) can sometimes lead to the separation of the layers.

Question: After basifying the acidic aqueous layer to regenerate the free amine, I'm getting a very fine precipitate that is difficult to filter. What should I do?

Answer: The formation of a fine precipitate suggests rapid precipitation from a highly supersaturated solution.

  • Controlled Precipitation: Instead of rapid basification, add the base (e.g., concentrated sodium hydroxide solution) dropwise with stirring. This slower addition can promote the formation of larger, more easily filterable crystals.

  • Cooling: After basification, cooling the mixture in an ice bath can further encourage complete precipitation and may improve the particle size.

  • Solvent Extraction: If filtration remains challenging, you can extract the regenerated free amine into an organic solvent like ethyl acetate or dichloromethane. The organic extracts can then be dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent evaporated to yield the purified product.[7]

Question: My recrystallized this compound is still colored. How can I improve the purity?

Answer: A persistent color after recrystallization indicates that the colored impurities have similar solubility properties to your product in the chosen solvent system.

  • Activated Carbon Treatment: Dissolve the colored product in a suitable hot solvent and add a small amount of activated carbon (charcoal). The activated carbon will adsorb colored impurities. Heat the mixture for a short period, then hot-filter the solution to remove the carbon. Allow the filtrate to cool and crystallize. Caution: Use activated carbon sparingly, as it can also adsorb your product, leading to lower yields.

  • Solvent System Optimization: Experiment with different recrystallization solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6] For a compound like this compound, solvent systems such as ethanol/water or acetone/water could be effective.[3]

  • Sequential Purification: Consider a multi-step purification approach. An initial acid-base extraction to remove gross impurities followed by a final recrystallization step can often yield a product of high purity.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., p-nitroaniline derivatives if synthesized via reduction), partially reacted intermediates, and by-products from side reactions such as oxidation or polymerization. The exact impurity profile will depend on the synthetic route employed.[8]

Q2: What is the best solvent for recrystallizing this compound?

A2: The ideal recrystallization solvent is molecule-specific.[3] For this compound, polar protic solvents or mixtures are often a good starting point due to the presence of amine and hydroxyl groups. Common choices include:

  • Ethanol

  • Methanol/Water

  • Acetone/Water

  • Isopropanol

A systematic approach to solvent screening is recommended.[6]

Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added as an anti-solvent until turbidity is observed, followed by reheating to dissolve and slow cooling.
Acetone/WaterSimilar to ethanol/water, acetone is a more polar solvent that can be effective for dissolving the compound.
IsopropanolA slightly less polar alcohol that can offer different solubility characteristics.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of your purification. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate your product from impurities. The disappearance of impurity spots and the appearance of a single, well-defined spot for your product indicate successful purification. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[9][10]

Q4: What are the optimal storage conditions for purified this compound?

A4: this compound is a solid that is generally stable under normal laboratory conditions.[11] However, to prevent degradation, it should be stored in a tightly sealed container, protected from light and moisture, at room temperature.[12]

IV. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the purification of crude this compound containing non-basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Acidic Extraction: Add 1M aqueous hydrochloric acid (HCl) to the separatory funnel. The volume of the aqueous acid should be approximately one-third to one-half the volume of the organic layer.

  • Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure buildup. The protonated this compound hydrochloride salt will partition into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery of the product. Combine the aqueous extracts.

  • Wash Organic Layer (Optional): The remaining organic layer, containing non-basic impurities, can be washed with water, dried over anhydrous sodium sulfate, and the solvent evaporated to potentially recover any neutral impurities for analysis.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The free amine form of this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel crude->sep_funnel1 organic_impurities Organic Layer (Non-basic Impurities) sep_funnel1->organic_impurities Separate aqueous_product Aqueous Layer (Protonated Product) sep_funnel1->aqueous_product Separate hcl 1M HCl (aq) hcl->sep_funnel1 precipitate Precipitation of Purified Product aqueous_product->precipitate naoh NaOH (aq) naoh->precipitate Basify filtration Filtration precipitate->filtration pure_product Pure this compound filtration->pure_product Recrystallization crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystallization cool->crystallization ice_bath Ice Bath crystallization->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Drying wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

V. References

  • The determination of sulphur dioxide with rosaniline dyes. RSC Publishing. [Link]

  • Workup: Amines. University of Rochester Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • This compound. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • Absorbance and Pararosaniline. Scribd. [Link]

  • Pararosaniline hydrochloride and preparation technology of reserving liquid. Google Patents.

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • This compound. Drugfuture. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Tris(4-Aminophenyl)amine CAS 5981-09-9: A Versatile Chemical Intermediate for Advanced Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. ResearchGate. [Link]

  • Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. Request PDF. [Link]

  • Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. ACS Publications. [Link]

Sources

Technical Support Center: Prevention of Oxidation in Aminophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and storage of aminophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive molecules. Aminophenyl compounds are susceptible to oxidation, which can compromise sample integrity, lead to inconsistent experimental results, and impact product quality. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you maintain the stability and purity of your aminophenyl compounds.

Understanding the Challenge: The Instability of Aminophenyl Compounds

Aminophenyl compounds, which include anilines and their derivatives, are foundational building blocks in numerous applications, from pharmaceuticals to dyes. The presence of the electron-rich amino group on the aromatic ring makes these compounds highly susceptible to oxidation. This process can be initiated by several factors commonly present in a laboratory environment, including atmospheric oxygen, light, elevated temperatures, and the presence of metal ions.[1]

Oxidation can lead to a cascade of reactions, forming a variety of colored byproducts such as nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials.[1] This degradation is often visually apparent as a change in color, with compounds turning from colorless or light-colored to yellow, brown, or even black.[1][2][3] Such degradation can significantly alter the compound's reactivity and electronic properties, rendering it unsuitable for its intended use.[1]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the storage and handling of aminophenyl compounds.

Q1: Why has my aminophenyl compound changed color in storage?

Discoloration is a primary indicator of oxidation.[1] The color change is due to the formation of highly conjugated oxidation products. Several factors can accelerate this process:

  • Exposure to Air: Atmospheric oxygen is a key driver of oxidation.[1]

  • Exposure to Light: UV-Vis light can provide the energy to initiate oxidative reactions.[3][4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.[1]

Q2: What are the ideal storage conditions for aminophenyl compounds?

To minimize oxidation, aminophenyl compounds should be stored with the following precautions:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent contact with oxygen.[1][5]

  • Light Protection: Use amber or opaque containers to protect the compound from light.[1]

  • Temperature Control: Store at reduced temperatures, preferably refrigerated.[1][5]

  • Airtight Sealing: Ensure containers are tightly sealed to prevent exposure to air and moisture.[1][6]

Q3: Can I use antioxidants to stabilize my aminophenyl compound?

While not a universal practice for all pure laboratory compounds, certain antioxidants can be effective. Phenolic compounds and derivatives of phenylenediamine are known to inhibit oxidation in some organic molecules.[1] However, it is crucial to evaluate the compatibility of any antioxidant with your downstream applications to avoid interference.[1] For some applications, adding a reducing agent like zinc dust to the storage container can help prevent oxidation by acting as a sacrificial substance.[7][8]

Q4: How does pH affect the stability of aminophenyl compounds?

The pH of a solution can significantly influence the rate of oxidation. The oxidation of anilines can be initiated in media with a pH ranging from approximately 2 to 8. The reaction kinetics often show a dependence on pH, with the rate sometimes reaching a maximum near the pKa of the specific aniline derivative.[8] For solution-based applications, buffering the system to an optimal pH may be necessary to enhance stability.[8]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the oxidation of aminophenyl compounds.

Problem 1: Visual Discoloration of the Compound

  • Initial Assessment:

    • Has the container been opened multiple times?

    • Was the container properly sealed after each use?

    • Has the material been exposed to light or elevated temperatures?[1]

  • Corrective Actions:

    • If discoloration is minor, the material might still be usable for non-sensitive applications, but purity verification is essential.

    • For sensitive applications, purification (e.g., by distillation or chromatography) or using a fresh, unopened batch is recommended.[1]

    • Review and implement stringent storage and handling procedures to prevent future oxidation.

Problem 2: Inconsistent Experimental Results

  • Purity Verification:

    • Analyze the purity of your aminophenyl compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

    • Compare the analytical results of the suspect sample with a fresh, high-purity standard.

  • Impact Assessment:

    • Consider if the potential oxidation products could interfere with your reaction or analysis. For instance, the formation of nitro or nitroso compounds can alter the electronic properties and reactivity of the molecule.[1]

Problem 3: Reaction Solution Turns Dark Upon Addition of a Metal Salt

  • Potential Cause: The aniline ligand is likely oxidizing upon contact with atmospheric oxygen, a process that can be catalyzed by the metal salt.[8]

  • Troubleshooting Steps:

    • Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles.

    • Use an Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas using standard Schlenk line or glovebox techniques.[8]

    • Control Reagent Addition: Add the aniline ligand solution slowly to the metal salt solution at a reduced temperature to control the reaction rate and minimize oxidation.[8]

    • Choose a Different Metal Salt: If possible, use a metal salt in a lower oxidation state (e.g., Cu(I) instead of Cu(II)).[8]

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions to minimize the oxidation of aminophenyl compounds, based on general best practices for aromatic amines.[1]

ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with oxygen, a key driver of oxidation.[1]
Container Tightly sealed, amber glass bottlePrevents exposure to air, moisture, and light.[1]
Temperature Refrigerated (2-8 °C)Reduces the rate of chemical reactions, including oxidation.[1][5]
Handling Minimize exposure to air and lightReduces the opportunity for oxidative degradation to occur.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage and Handling

Objective: To create and maintain an oxygen-free environment for storing and handling sensitive aminophenyl compounds.

Materials:

  • Schlenk flask or a vial with a septum-sealed cap

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator

  • Needles and tubing for gas transfer

  • Parafilm or a secure sealing tape

Procedure:

  • Place the aminophenyl compound in a clean, dry Schlenk flask or vial.

  • Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the compound.

  • Insert a second, shorter needle to act as a gas outlet.

  • Gently flush the container with the inert gas for 5-10 minutes to displace the air.

  • Remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.

  • Seal the septum with parafilm for extra security.

  • Store the container under the recommended temperature and light conditions.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of an aminophenyl compound and detect the presence of oxidation products.

Note: This is a general framework. Method optimization will be required for specific compounds.

Materials:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • High-purity standard of the aminophenyl compound

  • Sample of the aminophenyl compound to be tested

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the aminophenyl compound (both the standard and the test sample) in a suitable solvent to create stock solutions.

    • Prepare a series of dilutions from the standard stock solution to create a calibration curve.

    • Prepare the test sample for injection, diluting if necessary to fall within the calibration range.

  • HPLC Analysis:

    • Set up the HPLC method, including the mobile phase composition (isocratic or gradient), flow rate, column temperature, and UV detection wavelength. The detection wavelength should be chosen to maximize the absorbance of the parent compound and potential impurities.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the test sample.

  • Data Analysis:

    • Identify the peak corresponding to the aminophenyl compound based on the retention time of the standard.

    • Quantify the amount of the aminophenyl compound in the test sample using the calibration curve.

    • Examine the chromatogram for any additional peaks, which may correspond to oxidation products or other impurities.

Visualizing the Process: Oxidation and Prevention

Oxidation_Pathway cluster_products Degradation Products Aminophenyl Aminophenyl Compound (Pure) Oxidized Oxidized Products (Colored Impurities) Aminophenyl->Oxidized Oxidation Oxygen O₂ (Air) Light Light (UV-Vis) Heat Heat Metals Metal Ions

Prevention_Workflow start Start: Receiving Aminophenyl Compound storage Storage Conditions start->storage inert Store under Inert Gas storage->inert Yes refrigerate Refrigerate & Protect from Light storage->refrigerate Yes handling Handling for Experiment inert->handling refrigerate->handling inert_handling Use Inert Atmosphere Techniques handling->inert_handling Yes degas Use Degassed Solvents handling->degas Yes end End: Stable Compound for Use inert_handling->end degas->end

References

  • PubMed. (2016). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. Retrieved from [Link]

  • ResearchGate. (2016). Influence of pH on Kinetics of Anilines Oxidation by Permanganate. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

  • Alkemist. (n.d.). PPD Flakes (p-Phenylenediamine). Retrieved from [Link]

  • Open Access Journals. (2023). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. Retrieved from [Link]

  • NJ.gov. (n.d.). p-PHENYLENEDIAMINE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the initial pH value on the degradation of Aniline. Retrieved from [Link]

  • Journal of the American Chemical Society. (1967). Studies on Oxidation-Reduction Mechanism. II. The Anodic Oxidation of p-Aminophenol. Retrieved from [Link]

  • Quora. (2019). How does Zn dust prevent the oxidation of aniline?. Retrieved from [Link]

  • Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL.
  • Solubility of Things. (n.d.). N,N-Dimethyl-p-phenylenediamine. Retrieved from [Link]

  • ResearchGate. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Retrieved from [Link]

  • MDPI. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • PubMed. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. Retrieved from [Link]

  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved from [Link]

  • PubMed. (1975). Kinetics of the Oxidation of P-Aminobenzoic Acid Catalyzed by Horseradish Peroxidase Compounds I and II. Retrieved from [Link]

  • PubMed. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Retrieved from [Link]

  • MDPI. (2021). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved from [Link]

  • MDPI. (2022). Antioxidants and Bioactive Compounds in Food: Critical Review of Issues and Prospects. Retrieved from [Link]

  • Digital Commons @ UConn. (n.d.). Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations. Retrieved from [Link]

  • MDPI. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Retrieved from [Link]

  • MDPI. (2024). Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry. Retrieved from [Link]

  • PMC. (2022). The Biochemistry and Effectiveness of Antioxidants in Food, Fruits, and Marine Algae. Retrieved from [Link]

  • MDPI. (2022). Photo-Induced Degradation of Priority Air Pollutants on TiO2-Based Coatings in Indoor and Outdoor Environments—A Mechanistic View of the Processes at the Air/Catalyst Interface. Retrieved from [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • Encyclopedia MDPI. (2022). Compounds Exhibiting Antioxidant and Anti-Browning Properties. Retrieved from [Link]

  • MDPI. (2023). Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation study of some indoor air pollutants in the presence of UV-VIS irradiation and TIO2 photocatalyst. Retrieved from [Link]

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Troubleshooting low solubility issues with Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tris(p-aminophenyl)methanol

Welcome to the technical support guide for this compound (CAS 467-62-9). This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the solubility challenges commonly faced by researchers. Our goal is to equip you with the foundational knowledge and practical steps to overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or common alcohols like ethanol?

A1: this compound has a complex molecular structure that imparts both polar and nonpolar characteristics. While the three primary amine (-NH₂) groups and the central hydroxyl (-OH) group can form hydrogen bonds, the three large, nonpolar phenyl rings dominate the molecule's character. This makes the compound largely insoluble in water and sparingly soluble in simple alcohols.[1][2][3][4][5] The bulky phenyl groups also sterically hinder effective solvation by water molecules.[2]

Q2: What is the best starting solvent for dissolving this compound?

A2: For organic-phase experiments, polar aprotic solvents are the most effective choice. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent starting points.[6] For aqueous applications, the compound must first be protonated by dissolving it in an acidic solution (pH < 4).

Q3: I see a yellow color when I add strong acid. Is my compound decomposing?

A3: No, this is a normal and expected characteristic of this class of compounds. In strongly acidic solutions, the hydroxyl group is protonated and eliminated as a water molecule, forming a resonance-stabilized triphenylmethyl carbocation (also known as a "trityl" cation).[1][3] This cation is responsible for the intense yellow color and is a key indicator that the conditions are correct for forming a soluble salt.

Q4: Can I heat the solvent to improve solubility?

A4: Yes, gently heating the solution can increase the rate of dissolution, particularly in organic solvents like DMSO or DMF. However, for aqueous acidic solutions, ensure the temperature is controlled to prevent potential degradation over extended periods. Always perform heating in a well-ventilated fume hood.

In-Depth Troubleshooting Guide

Successfully dissolving this compound requires a methodical approach. The primary factor determining the correct strategy is your final application: will the compound be used in an aqueous or an organic (non-aqueous) system?

The flowchart below outlines the decision-making process for achieving complete dissolution.

G cluster_start Initial Problem cluster_system Step 1: Define Experimental System cluster_aqueous Aqueous System Workflow cluster_organic Organic System Workflow start Low Solubility Observed with this compound system What is your target solvent system? start->system ph_check Is the solution acidic? (pH < 4) system->ph_check Aqueous solvent_select Select a polar aprotic solvent (DMSO, DMF, NMP). See Protocol 1. system->solvent_select Organic add_acid Add dilute acid (e.g., 1M HCl) dropwise to lower pH. See Protocol 2. ph_check->add_acid No success_aq Success: Clear, stable aqueous solution ph_check->success_aq Yes yellow_color Observe for yellow color, indicating carbocation formation. add_acid->yellow_color yellow_color->success_aq assist Apply gentle heat (40-60°C) or sonication to assist dissolution. solvent_select->assist success_org Success: Clear, stable organic solution assist->success_org

Caption: Troubleshooting workflow for this compound solubility.

The Chemistry of Solubility: pH is Everything

The key to aqueous solubility lies in the three primary amine groups. The conjugate acids of typical ammonium ions have a pKa around 9-10.[7][8] However, in this compound, these are aromatic amines. The pKa of the conjugate acid of aniline is ~4.6. Therefore, to ensure the amine groups are protonated (-NH₃⁺), the pH of the solution must be significantly lower than this value.

By acidifying the solution, you convert the neutral, poorly soluble base into its highly polar and water-soluble hydrochloride (or other) salt.[9] This is the most critical principle for using this compound in aqueous media.

Solvent Selection and Properties

If your work is in a non-aqueous environment, such as in polymer synthesis, selecting the right organic solvent is crucial.[6] The table below summarizes the solubility characteristics in common laboratory solvents.

Solvent ClassExamplesSolubility of this compoundRationale & Expert Insight
Polar Aprotic DMSO, DMF, NMPGood to Excellent These solvents effectively solvate both the polar amine/hydroxyl groups and the nonpolar aromatic rings. This is the recommended class for preparing stock solutions.[6]
Polar Protic Water, Methanol, EthanolVery Poor to Insoluble The strong hydrogen-bonding network of these solvents cannot overcome the large nonpolar surface area of the molecule, leading to insolubility.[1][3][5]
Nonpolar Toluene, Hexane, BenzenePoor to Insoluble While "like dissolves like" suggests some affinity for the phenyl rings, these solvents cannot solvate the polar -NH₂ and -OH groups, resulting in poor solubility.[5]
Chlorinated Dichloromethane (DCM), ChloroformSlightly Soluble Can offer moderate success but are generally inferior to polar aprotic solvents. May require heating or sonication for minimal dissolution.
Aqueous Acid Dilute HCl, H₂SO₄ (pH < 4)Excellent (as the salt) Protonation of the amine groups creates a charged, highly polar salt that readily dissolves in water.[9] This is the standard method for aqueous applications.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol is intended for applications where an organic solvent is permissible.

  • Preparation: Weigh 10 mg of high-purity this compound powder into a clean glass vial.

  • Solvent Addition: Add 1 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial.

  • Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If particulates remain, proceed to the next step.

  • Assisted Dissolution (If Required):

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

    • Gentle Heating: Alternatively, warm the vial in a water bath or on a heating block set to 40-50°C for 5-10 minutes with intermittent swirling.

  • Validation: Once dissolved, the solution should be clear and particle-free when viewed against a light and dark background.

  • Storage: Store the stock solution at 4°C, protected from light. For long-term storage, aliquot and store at -20°C. Note that DMSO freezes at ~18.5°C, so allow the solution to thaw completely at room temperature before use.

Protocol 2: Preparation of a 1 mg/mL Aqueous Solution via pH Adjustment

This protocol is the standard method for preparing the compound for use in aqueous buffers or media.

  • Preparation: Weigh 1 mg of this compound powder into a 1.5 mL microcentrifuge tube.

  • Initial Suspension: Add 500 µL of deionized water to the tube. The powder will not dissolve and will form a suspension.

  • Acidification:

    • Prepare a 1 M solution of hydrochloric acid (HCl).

    • Using a pipette, add the 1 M HCl dropwise (approximately 5-10 µL at a time) to the suspension.

    • After each drop, vortex the tube for 10-15 seconds.

  • Observation & Endpoint:

    • Continue adding acid until the solid material completely dissolves.

    • You will likely observe the solution turning a pale to distinct yellow, confirming the formation of the soluble trityl cation.[1][4]

  • Final Volume Adjustment: Once the solid is fully dissolved, add deionized water to bring the final volume to 1.0 mL. Mix thoroughly.

  • pH Verification: Use a calibrated pH meter or pH strip to confirm the final pH is below 4.0.

  • Usage: This acidic stock solution can now be diluted into your final aqueous buffer. Be mindful that adding this stock will lower the pH of your final solution; a buffer with sufficient capacity is recommended.

References

  • Wikipedia. Triphenylmethanol. [Link]

  • Solubility of Things. Triphenylmethanol. [Link]

  • Chemeurope.com. Triphenylmethanol. [Link]

  • Sciencemadness Wiki. Triphenylmethanol. [Link]

  • Solubility of Things. Triphenylmethanol | Solubility of Things. [Link]

  • PubChem. This compound. [Link]

  • Drugfuture. This compound. [Link]

  • GSRS. This compound. [Link]

  • Solubility of Things. Tris(4-aminophenyl)methane. [Link]

  • Scribd. pKa Chart. [Link]

  • Michigan State University. Approximate pKa chart of the functional groups. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Polymerization of TAPA Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Polymer & Materials Division

Welcome to the technical support center for the synthesis and optimization of polymers derived from tris(4-aminophenyl)amine (TAPA). TAPA is a C₃-symmetric and propeller-shaped aromatic amine, making it a highly valuable building block for a range of advanced materials, including hyperbranched polymers, Covalent Organic Frameworks (COFs), and high-performance polyimides.[1] However, the polymerization of TAPA derivatives can present unique challenges.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, troubleshooting-focused advice in a direct question-and-answer format to address specific experimental issues. Our approach is grounded in the fundamentals of polymer chemistry to not only solve immediate problems but also to empower you to make informed decisions in your future experimental designs.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the polymerization of TAPA derivatives. Each answer provides an explanation of the underlying causes and a set of actionable steps to resolve the issue.

Category 1: Polymerization Reaction Failures & Low Yields
Q1: My polymerization reaction shows little to no product, or the yield is consistently low. What are the primary factors to investigate?

A1: A failed or low-yield polymerization points to fundamental issues with your reactants or reaction environment. The primary suspects are monomer purity, catalyst/oxidant activity, and atmospheric contamination.

  • Monomer Purity: This is the most critical factor. TAPA and its co-monomers are susceptible to degradation and can contain impurities that terminate polymer chains. Water and residual acids or bases from the monomer synthesis are particularly problematic.[2]

    • Causality: Water can interfere with many catalysts and initiators, especially in condensation reactions. Other organic impurities can act as chain terminators, preventing the formation of high molecular weight polymers.[3]

    • Troubleshooting Steps:

      • Verify Purity: Re-characterize your TAPA monomer using ¹H NMR and FTIR. The characteristic N-H stretching bands should be sharp and in the expected region (around 3200-3400 cm⁻¹).[1]

      • Purification: Recrystallize the TAPA monomer from a suitable solvent system (e.g., ethanol/water) to remove impurities.

      • Drying: Thoroughly dry the purified monomer under vacuum at an elevated temperature (e.g., 80°C) overnight to remove residual solvent and water.[4]

  • Catalyst/Oxidant Inactivity: The catalyst or oxidant is essential for initiating and propagating the polymerization.

    • Causality: Catalysts can be poisoned by impurities in the monomer or solvent. Oxidants, such as ammonium persulfate (APS) or iron(III) chloride, can degrade over time if not stored properly.[5]

    • Troubleshooting Steps:

      • Use a freshly opened bottle of the catalyst or oxidant.

      • If synthesizing a catalyst in-house (e.g., a Cu-amine complex for oxidative coupling), ensure all precursors are pure and the synthesis is performed under inert conditions.[6]

  • Atmospheric Contamination: Many polymerization reactions involving aromatic amines are sensitive to oxygen and moisture.

    • Causality: Oxygen can cause unwanted side reactions and oxidative coupling, leading to ill-defined structures and cross-linking, or it can deactivate certain catalysts.

    • Troubleshooting Steps:

      • Degas the System: Before starting the reaction, thoroughly degas the reaction mixture and solvent using at least three freeze-pump-thaw cycles.[7]

      • Maintain Inert Atmosphere: Run the entire reaction under a positive pressure of a dry, inert gas like Argon or Nitrogen.

Category 2: Undesirable Polymer Properties
Q2: I'm synthesizing a TAPA-based Covalent Organic Framework (COF), but my final product is amorphous powder, not a crystalline material. How can I induce crystallinity?

A2: Achieving crystallinity in COFs is a common and significant challenge. It requires a delicate balance between reaction kinetics and thermodynamic control to allow for the reversible bond formation necessary for error correction and ordered growth.[4]

  • Underlying Principle: The formation of crystalline COFs relies on the principle of dynamic covalent chemistry. The reaction (typically imine formation) must be reversible enough to allow misplaced monomers to detach and re-attach correctly, leading to a thermodynamically stable, ordered framework. If the reaction is too fast and irreversible, an amorphous, kinetically trapped polymer results.[4]

  • Key Parameters & Troubleshooting:

    • Solvent System: This is the most influential parameter. The solvent must provide partial solubility for the monomers but allow the crystalline COF to precipitate once formed.

      • Action: Screen different solvent mixtures. Common systems for TAPA-based COFs include combinations of a polar and a non-polar solvent, such as dioxane/mesitylene or n-butanol/toluene.[4] Systematically vary the ratio to fine-tune the polarity.

    • Catalyst Choice and Concentration: An acid catalyst is required to promote the reversible Schiff-base condensation.

      • Action: Acetic acid is a common choice. If crystallinity is poor, try varying its concentration (e.g., from 3M to 6M aqueous solution). For some systems, a stronger acid like p-toluenesulfonic acid (PTSA) may be needed to enhance reversibility.[4]

    • Reaction Temperature and Time: Temperature controls the rate of reaction and the degree of reversibility.

      • Action: Most TAPA-based COF syntheses are performed between 80°C and 120°C. If your product is amorphous, try lowering the temperature to slow down the initial precipitation, allowing more time for ordering. Ensure the reaction runs long enough (typically 1-3 days) to reach thermodynamic equilibrium.[4]

Table 1: Starting Conditions for TAPA-based COF Synthesis Optimization

ParameterInitial ConditionTroubleshooting RangeRationale
Solvent System Dioxane/Mesitylene (1:1 v/v)Test ratios from 1:4 to 4:1; try Butanol/TolueneFine-tunes monomer solubility to balance reaction and precipitation rates.[4]
Catalyst 6M Acetic Acid3M-9M Acetic Acid; 0.1 eq. PTSAControls the rate and reversibility of imine bond formation.[4]
Temperature 120 °C80 °C to 120 °CAffects both reaction kinetics and thermodynamic equilibrium.[4]
Time 3 days1 to 5 daysEnsures the system has sufficient time to self-correct into a crystalline state.
Q3: My polymer has a very low molecular weight and is brittle. How can I increase the chain length?

A3: Low molecular weight is typically a result of chain termination events or non-ideal reaction stoichiometry.

  • Causality: Any process that stops chain propagation will limit the molecular weight. This includes impurities acting as capping agents, an imbalance in the ratio of A-type and B-type functional groups in a condensation polymerization, or side reactions that consume reactive end-groups.[3]

  • Troubleshooting Steps:

    • Revisit Monomer Purity: As discussed in Q1, impurities are a primary cause of premature chain termination. Ensure monomers are of the highest possible purity.[2][8]

    • Ensure Stoichiometric Balance: For A-B or AA-BB type condensation polymerizations (e.g., forming polyimides), it is absolutely critical that the reactive functional groups are present in a precise 1:1 molar ratio. Any deviation will result in low molecular weight oligomers.

    • Increase Monomer Concentration: Very low monomer concentrations can sometimes favor intramolecular cyclization over intermolecular polymerization, leading to low molecular weight products. Try increasing the concentration, but be mindful of potential solubility issues (see Q4).

    • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to high conversion (>99%), as molecular weight increases significantly in the final stages of step-growth polymerization. Monitor the reaction over time by taking aliquots and analyzing them (e.g., by GPC or viscosity) to determine when the molecular weight has plateaued.

Q4: The final polymer is an intractable brick dust that is insoluble in all common solvents. What are my options?

A4: The rigid, aromatic nature of TAPA-based polymers often leads to poor solubility.[6] This can be a major hurdle for characterization and processing.

  • Causality: Strong intermolecular π-π stacking and the rigid polymer backbone restrict chain mobility and prevent solvent molecules from effectively solvating the polymer chains.

  • Troubleshooting & Mitigation Strategies:

    • Solvent Screening: Test a wide range of powerful, polar aprotic solvents. Examples include N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethylacetamide (DMAc), and Dimethyl Sulfoxide (DMSO). Gentle heating can sometimes aid dissolution.

    • Introduce Solubilizing Groups: For future syntheses, consider modifying the TAPA monomer or the co-monomer to include flexible alkyl or alkoxy side chains. These chains disrupt the π-π stacking and increase the free volume between polymer chains, significantly improving solubility.[9]

    • Control Molecular Weight: Sometimes, extremely high molecular weight polymers become insoluble. If some solubility is required, you can intentionally create a lower molecular weight version by slightly offsetting the stoichiometry or adding a monofunctional chain-stopper.

    • Consider in-situ Processing: If the polymer is intended for a film or coating, it may be possible to perform the final polymerization step in-situ on a substrate from a solution of soluble precursors or oligomers.[10]

Visualizations & Workflows

A logical workflow is critical for efficient troubleshooting. The following diagrams illustrate key decision-making processes and conceptual relationships in the polymerization of TAPA derivatives.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Corrective Actions start Start: Unsuccessful Polymerization problem Characterize Output: Yield, MW, Solubility, Crystallinity start->problem low_yield Low Yield / No Rxn? problem->low_yield low_mw Low Molecular Weight? low_yield->low_mw No check_purity Verify & Purify Monomers Ensure Dry Conditions low_yield->check_purity Yes insoluble Insoluble Product? low_mw->insoluble No check_stoich Verify Stoichiometry Increase Rxn Time low_mw->check_stoich Yes amorphous Amorphous Product (COF)? insoluble->amorphous No mod_solv Modify Solvent System Introduce Solubilizing Groups insoluble->mod_solv Yes amorphous->problem No, other issue mod_cof Optimize Solvent, Catalyst & Temp (See Table 1) amorphous->mod_cof Yes check_catalyst Check Catalyst/Oxidant Ensure Inert Atmosphere check_purity->check_catalyst success Successful Polymerization check_catalyst->success check_stoich->check_purity mod_solv->success mod_cof->success G cluster_0 Reaction Kinetics cluster_1 Reaction Thermodynamics cluster_2 Product Structure cluster_3 Controlling Factors kinetics Fast & Irreversible (Kinetic Control) amorphous Amorphous Polymer (Disordered) kinetics->amorphous thermo Slow & Reversible (Thermodynamic Control) crystalline Crystalline COF (Ordered) thermo->crystalline factors High Temperature Strong Catalyst High Monomer Solubility factors->kinetics factors2 Optimal Temperature Appropriate Catalyst Tuned Monomer Solubility factors2->thermo

Caption: Relationship between reaction control and crystallinity in COF synthesis.

Standardized Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility. The following are generalized procedures that should be adapted based on the specific TAPA derivative and target polymer.

Protocol 1: General Procedure for Solvothermal Synthesis of a TAPA-based COF

This protocol is based on common literature methods for synthesizing imine-linked COFs. [4][7]

  • Preparation: In a Pyrex tube, add the TAPA derivative (1.0 eq), the dialdehyde or trialdehyde co-monomer (e.g., 1,3,5-triformylphloroglucinol, 1.5 eq for a 2:3 ratio), and the chosen solvent mixture (e.g., 1:1 v/v o-dichlorobenzene/n-butanol).

  • Sonication: Sonicate the mixture for 15 minutes to create a homogenous dispersion.

  • Catalyst Addition: Add the aqueous acetic acid catalyst (e.g., 0.2 mL of 6M solution per 1 mL of solvent).

  • Degassing: Flash-freeze the tube in liquid nitrogen. Evacuate the tube on a Schlenk line and then thaw. Repeat this freeze-pump-thaw cycle three times to thoroughly remove dissolved gases.

  • Sealing & Heating: Seal the tube under vacuum using a torch. Place the sealed tube in an oven pre-heated to the desired temperature (e.g., 120°C) and heat for 3 days.

  • Workup: After cooling to room temperature, open the tube and collect the solid precipitate by filtration.

  • Washing: Wash the collected solid extensively with anhydrous solvents such as tetrahydrofuran (THF) and acetone to remove any unreacted monomers and catalyst.

  • Drying: Dry the final COF product under vacuum at an elevated temperature (e.g., 80-100°C) overnight.

Protocol 2: General Procedure for Oxidative Coupling Polymerization

This protocol describes a typical chemical oxidative polymerization of an aromatic amine.

  • Monomer Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and an inert gas inlet/outlet, dissolve the TAPA derivative in a suitable dry solvent (e.g., THF, chloroform). [6]2. Inert Atmosphere: Purge the flask with argon or nitrogen for at least 30 minutes.

  • Oxidant Solution: In a separate flask, prepare a solution of the oxidant (e.g., ammonium persulfate or FeCl₃) in the same solvent or a co-solvent. The molar ratio of oxidant to monomer typically ranges from 1:1 to 2.5:1.

  • Reaction Initiation: Cool the monomer solution in an ice bath (0°C). Slowly add the oxidant solution dropwise to the stirred monomer solution over 30-60 minutes.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere. The reaction mixture will typically darken as the conjugated polymer forms.

  • Precipitation: Pour the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane) to precipitate the polymer.

  • Collection & Washing: Collect the polymer by filtration. Wash the solid repeatedly with the non-solvent to remove residual oxidant and oligomers.

  • Drying: Dry the polymer product in a vacuum oven at 60-80°C until a constant weight is achieved.

References
  • Supporting Information for "Unraveling mechanistic insights into covalent organic frameworks for highly efficient sequestration of organic iodides from simulated nuclear waste". (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Ghidini, E., et al. (n.d.). Supramolecular polymers of triarylamines : studies in aqueous medium and covalent capture of their self-assemblies. ResearchGate. Available at: [Link]

  • Sbirrazzuoli, N., et al. (2015). Solvent-induced changes in the reactivity of tricyanate esters undergoing thermal polymerization. Polymer Chemistry. Available at: [Link]

  • Lee, J., et al. (2018). Synthesis of regiocontrolled triarylamine-based polymer with a naphthol unit. Polymer Journal. Available at: [Link]

  • Al-Shemary, R. K., & Al-Jamali, J. A. M. (2023). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. International Journal of Bionics and Biomaterials. Available at: [Link]

  • Yoon, K-Y., et al. (2022). Importance of monomer purity for REMP. ResearchGate. Available at: [Link]

  • Allen, R., et al. (2014). Using in-situ polymerization of conductive polymers to enhance the electrical properties of solution-processed carbon nanotube films and fibers. ACS Applied Materials & Interfaces. Available at: [Link]

  • Chen, X., et al. (2023). Influence of monomer purity on molecular weight of racemic polylactic acid. Transactions on Materials, Biotechnology and Life Sciences. Available at: [Link]

  • Wang, S., et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Polymer Chemistry. Available at: [Link]

  • Stejskal, J., & Trchová, M. (2018). PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES. CyberLeninka. Available at: [Link]

  • MacFarlane, L. R., et al. (2022). Head-to-Tail and Head-to-Head Molecular Chains of Poly(p-Anisidine): Combined Experimental and Theoretical Evaluation. Polymers. Available at: [Link]

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Technical Support Center: Synthesis of Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tris(p-aminophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important triphenylmethane derivative. The following content is structured in a question-and-answer format to directly address potential issues in your workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues observed during the synthesis of this compound, providing quick insights and solutions.

Q1: My final product is highly colored (brown, red, or even black) instead of the expected off-white or pale yellow. What is the cause?

A1: This is the most frequently reported issue and is almost always caused by the oxidation of the aromatic amine functionalities. The three electron-rich p-aminophenyl groups are highly susceptible to air oxidation, which can occur during the reaction, workup, or even storage. This oxidation process can form highly conjugated, colored impurities such as azo and azoxy compounds.[1]

  • Mechanism Insight: The oxidation often proceeds via single-electron transfer to form radical cations, which can then dimerize or react further to form complex colored mixtures.[2] The central carbinol group can also influence the electronic properties, making the rings susceptible to oxidation.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the entire synthesis and workup under an inert atmosphere (e.g., Nitrogen or Argon).

    • Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Antioxidants: In some cases, adding a small amount of a reducing agent like sodium sulfite or stannous chloride during the aqueous workup can help minimize oxidation.

Q2: I'm using a Grignard-based route, but my yield is extremely low and the reaction fails to initiate. What's going wrong?

A2: Grignard reagents are powerful nucleophiles but also exceptionally strong bases.[3][4] Their failure to react as intended is typically due to two main issues:

  • Presence of Protic Contaminants: Trace amounts of water, alcohols, or even acidic protons on glassware can quench the Grignard reagent faster than it can react with your electrophile (e.g., diethyl carbonate).[4] This converts your valuable reagent into an unreactive alkane or arene.

  • Incompatible Functional Groups: The primary amine (-NH₂) group is acidic enough to destroy a Grignard reagent. Attempting to form a Grignard reagent from 4-bromoaniline directly will fail, as one equivalent of the Grignard reagent will be quenched by the amine proton of another molecule.

  • Solution: All glassware must be rigorously dried (e.g., oven-dried overnight and cooled under an inert atmosphere), and all solvents must be anhydrous.[4] More importantly, the amine functionality must be protected with a suitable protecting group (e.g., as a silyl ether like TBDMS) before attempting to form the Grignard reagent. The protecting group is then removed in the final step.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific side reactions and offers comprehensive protocols to overcome them.

Problem 1: Formation of Di-substituted and Mono-substituted Byproducts

Q: My mass spectrometry and NMR data show significant signals for bis(p-aminophenyl)methanol and related species, leading to a low yield of the desired tris-substituted product. How can I drive the reaction to completion?

A: This issue is common in syntheses involving the stepwise addition of nucleophiles to a central electrophile, such as the reaction of an aminophenyl Grignard reagent with diethyl carbonate or an acyl chloride. The reaction proceeds through a ketone intermediate, which must be attacked by a third equivalent of the Grignard reagent.[5]

The reaction with an ester like diethyl carbonate involves two distinct stages. The first addition leads to a hemiketal which eliminates ethoxide to form a ketone, bis(p-aminophenyl)methanone. This ketone must then react with a third equivalent of the Grignard reagent.[5] If the ketone is less reactive than the starting ester, or if the Grignard reagent is consumed by side reactions or present in insufficient quantity, the reaction can stall at this intermediate stage.

  • Reagent Stoichiometry: Ensure a sufficient excess of the Grignard reagent is used. A molar ratio of 3.3 to 3.5 equivalents of the Grignard reagent to 1 equivalent of the electrophile is recommended to account for any quenching and drive the reaction to completion.

  • Reaction Temperature: Maintain an appropriate temperature. While Grignard reactions are often initiated at room temperature, gentle heating may be required to ensure the final addition step proceeds at a reasonable rate. However, excessive heat can promote side reactions like Wurtz coupling.[4]

  • Reverse Addition: Consider adding the electrophile solution slowly to the Grignard reagent solution (reverse addition). This maintains a high concentration of the Grignard reagent throughout the reaction, favoring the complete tris-addition.

G

Problem 2: Formation of Coupling Byproducts

Q: Besides my main product, I am isolating a significant amount of a non-polar, high-melting point solid which I've identified as 4,4'-diaminobiphenyl. What causes this?

A: This is a classic side reaction in Grignard syntheses known as a Wurtz-type coupling. It occurs when the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) starting material to form a coupled product (R-R).[4]

This side reaction is favored by:

  • High Temperatures: Elevated temperatures provide the activation energy needed for this coupling reaction.

  • High Concentration of Aryl Halide: Slow initiation of the Grignard formation can lead to a buildup of the aryl halide concentration, increasing the probability of it reacting with the already-formed Grignard reagent.

  • Controlled Initiation: Ensure the Grignard formation is initiated properly before adding the bulk of the aryl halide. Methods to initiate stubborn Grignard reactions include adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Slow Addition: Add the aryl halide solution dropwise to the magnesium turnings to maintain a low instantaneous concentration of the halide.

  • Temperature Management: Use an ice bath to control the initial exothermic reaction and avoid excessive heating that promotes coupling.

Parameter Standard Condition Optimized Condition to Reduce Side Reactions Rationale
Atmosphere AmbientDry Nitrogen or ArgonPrevents oxidation of amino groups and quenching of Grignard reagent.[1][4]
Solvents Reagent GradeAnhydrous, Degassed Ethers (THF, Diethyl Ether)Water and oxygen are detrimental to Grignard reagents and sensitive products.[4]
Grignard:Electrophile Ratio 3.0 : 1.03.3 - 3.5 : 1.0Ensures complete reaction to the tris-substituted product.[5]
Temperature Room Temp to Reflux0°C to Room Temp (controlled)Minimizes thermal decomposition and coupling side reactions.[4]
Reagent Addition Grignard to ElectrophileElectrophile to Grignard (Reverse Addition)Maintains a high concentration of the nucleophile, promoting full substitution.

Table 1: Recommended reaction condition adjustments to minimize common side reactions in the Grignard-based synthesis of this compound.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Nitro-Group Reduction (Recommended Route)

This route avoids the complexities of Grignard reagents with protected amines and is often higher yielding and cleaner. It involves the synthesis of Tris(p-nitrophenyl)methanol followed by a robust reduction. A similar procedure is used for the synthesis of Tris(4-aminophenyl)amine.[6][7]

Step A: Synthesis of Tris(p-nitrophenyl)methanol (This precursor can be synthesized from the reaction of 4-nitrophenylmagnesium bromide with diethyl carbonate or purchased commercially.)

Step B: Reduction to this compound

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve Tris(p-nitrophenyl)methanol (1.0 eq) in a suitable solvent like ethanol or THF.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~1-2 mol%).

  • Reducing Agent: While stirring vigorously, slowly add a solution of hydrazine hydrate (10-15 eq) dropwise. Caution: The reaction is highly exothermic and will evolve nitrogen gas. Ensure adequate cooling and venting.

  • Reaction Monitoring: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material is consumed (usually 12-24 hours).

  • Workup: Once complete, cool the reaction mixture and filter it hot through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture.

G

Protocol 2: Purification of this compound
  • Recrystallization: This is the most effective method for removing both more polar and less polar impurities. A mixed solvent system like ethanol/water or methanol/water is often effective. Dissolve the crude product in a minimum amount of hot alcohol, and if the solution is colored, add a small amount of activated charcoal and keep it hot for 5-10 minutes. Filter the hot solution to remove the charcoal and then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Column Chromatography: For difficult-to-remove impurities, silica gel chromatography can be used. A mobile phase gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent the amine from streaking on the acidic silica gel, is a good starting point.

References

  • G. Galliani, B. Rindone, Synthesis of Nitroarenes by Oxidation of Aryl Amines, Molecules 2017 , 22(8), 1229. [2][8]

  • Organic Chemistry Portal, Nitro compound synthesis by oxidation. [9]

  • ScienceMadness.org, OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [10]

  • P. M. G. B. V. S. S. S. Prasad, et al., Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid, ACS Omega 2019 , 4(7), 12437-12444. [1]

  • MDPI, Synthesis of Nitroarenes by Oxidation of Aryl Amines, Molecules. [2]

  • BenchChem, An In-depth Technical Guide to the Synthesis and Characterization of (4-aminophenyl)methanol.

  • Leah4Sci, Grignard Reaction, Mechanism, Reagent and Cheat Sheet. [3]

  • Master Organic Chemistry, Reactions of Grignard Reagents. [5]

  • Chemistry LibreTexts, 7: The Grignard Reaction (Experiment). [4]

  • ACS Publications, Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal, ACS Applied Polymer Materials. [6]

  • BenchChem, An In-depth Technical Guide to Tris(4-aminophenyl)amine. [7]

Sources

Technical Support Center: Navigating the Photodegradation of Triarylmethane Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate world of triarylmethane dye degradation under UV light. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in or planning experiments in this field. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your methodologies are robust and your results, reliable.

Section 1: Foundational Knowledge & Core Mechanisms

Before delving into troubleshooting, a strong foundational understanding of the degradation pathways of triarylmethane dyes is paramount. Under UV irradiation, these dyes primarily undergo two competitive processes: N-demethylation and the destruction of the conjugated chromophore structure .[1][2][3][4] The latter is responsible for the decolorization of the dye solution.

The degradation is often initiated by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), especially in the presence of a photocatalyst like TiO₂ or an advanced oxidation process (AOP) like UV/H₂O₂.[5][6] These reactive species attack the dye molecule, leading to a cascade of reactions that break it down into smaller, often colorless, intermediates and eventually, complete mineralization to CO₂, H₂O, and inorganic ions.[5]

Section 2: Troubleshooting Guide - A Problem-Oriented Approach

In this section, we address common challenges encountered during photodegradation experiments in a practical, question-and-answer format.

Issue 1: Inconsistent or Slower-Than-Expected Degradation Rates

Question: "My degradation experiment is showing highly variable results between runs, and the overall degradation rate is much lower than what is reported in the literature. What could be the contributing factors?"

Answer: This is a frequent challenge stemming from a variety of experimental parameters. Let's break down the potential culprits and how to address them systematically.

  • Catalyst Dispersion and Concentration:

    • The Problem: Agglomeration of photocatalyst particles (e.g., TiO₂) significantly reduces the available surface area for reaction, leading to decreased efficiency.[7][8] Similarly, an incorrect catalyst loading can either provide insufficient active sites or, at high concentrations, increase turbidity and light scattering, hindering UV penetration.[8]

    • Solution:

      • Optimize Catalyst Loading: Perform a series of experiments with varying catalyst concentrations (e.g., 0.1 to 2.0 g/L) to determine the optimal loading for your specific setup.[9][10]

      • Ensure Homogeneous Dispersion: Prior to irradiation, sonicate the catalyst suspension for at least 15-30 minutes to break up agglomerates and ensure a uniform dispersion.[7][8] Maintain constant stirring throughout the experiment.

  • pH of the Solution:

    • The Problem: The pH of the reaction medium affects the surface charge of the photocatalyst and the ionization state of the dye molecule, influencing adsorption and reaction kinetics.[4][7][9] For instance, with TiO₂, acidic conditions can favor the degradation of some cationic dyes.[4][9]

    • Solution:

      • Characterize pH Effects: Conduct your experiment at different pH values (e.g., acidic, neutral, and basic) to identify the optimal pH for your specific dye-catalyst system.[9][11][12]

      • Buffer the Solution (if necessary): If the pH is found to drift during the reaction, consider using a suitable buffer system that does not interfere with the photocatalytic process.

  • Light Source Intensity and Stability:

    • The Problem: Fluctuations in the UV lamp's intensity will directly impact the rate of photocatalysis.[7] The distance of the sample from the light source is also a critical factor.

    • Solution:

      • Use a Stabilized Power Supply: Ensure your UV lamp is connected to a power source that provides consistent voltage.[7]

      • Standardize Geometry: Maintain a fixed and reproducible distance between the light source and your reactor for all experiments.

      • Monitor Lamp Output: If possible, use a radiometer to periodically check the lamp's output to account for any degradation in its intensity over time.

Issue 2: Difficulty in Identifying and Quantifying Degradation Intermediates

Question: "I can see the color of my dye solution fading, but I'm struggling to identify the intermediate products. My analytical results are complex and difficult to interpret. How can I improve my analytical approach?"

Answer: Identifying the transient intermediates of dye degradation is crucial for elucidating the complete reaction pathway and ensuring no harmful byproducts are formed. A multi-pronged analytical approach is often necessary.

  • Leveraging Multiple Analytical Techniques:

    • The Problem: A single analytical technique rarely provides a complete picture of the degradation process.

    • Solution:

      • UV-Vis Spectroscopy: This is a fundamental and accessible technique for monitoring the decolorization by tracking the decrease in absorbance at the dye's λmax.[13][14]

      • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating the parent dye from its various degradation products.[4][13][15] A photodiode array (PDA) detector can provide spectral information for each separated peak.

      • Liquid Chromatography-Mass Spectrometry (LC/MS): This is a powerful tool for the structural elucidation of intermediates by providing mass-to-charge ratio information, which aids in determining their molecular weights and fragmentation patterns.[15][16][17][18]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, ¹H NMR can be used to track the disappearance of specific protons on the dye molecule, such as the N-methyl groups, providing direct evidence for N-demethylation.[1][3]

  • Sample Preparation and Handling:

    • The Problem: Improper sample handling can lead to the degradation of unstable intermediates before analysis.

    • Solution:

      • Immediate Analysis: Analyze samples as quickly as possible after collection.

      • Quenching the Reaction: If immediate analysis is not possible, quench the reaction by removing the light source and, if applicable, the photocatalyst (e.g., through filtration with a 0.22 µm syringe filter).[7]

      • Proper Storage: Store samples in the dark and at low temperatures to minimize further degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the primary evidence for the N-demethylation pathway in triarylmethane dye degradation?

A1: The primary evidence for N-demethylation comes from analytical techniques that can identify the stepwise removal of methyl groups from the dye's amino substituents. Techniques like HPLC-MS can detect a series of intermediates with decreasing molecular weights corresponding to the loss of one or more methyl groups.[4][15] Additionally, ¹H NMR spectroscopy can show a decrease in the signal intensity of the N-methyl protons over the course of the degradation experiment.[1][2][3]

Q2: How does the presence of oxygen affect the photodegradation of triarylmethane dyes?

A2: The presence of dissolved molecular oxygen is often crucial for efficient photodegradation.[19] Oxygen acts as an electron scavenger, preventing the rapid recombination of photogenerated electron-hole pairs on the surface of a photocatalyst.[7][8] This allows the trapped electrons to react with oxygen to form superoxide radicals (O₂•⁻), which are key precursors to other reactive oxygen species that drive the degradation process.[6] In some cases, however, degradation can proceed via a reductive pathway, especially under anaerobic conditions or when the dye is bound to a protein.[20]

Q3: Can the degradation process be monitored without sophisticated analytical instruments?

A3: While sophisticated instruments provide detailed mechanistic insights, the overall decolorization, which is a primary indicator of the destruction of the dye's chromophore, can be effectively monitored using a simple UV-Vis spectrophotometer.[13][14] By measuring the absorbance at the dye's maximum absorption wavelength (λmax) at different time intervals, you can calculate the percentage of degradation and determine the reaction kinetics.[21]

Q4: My experiment involves a photocatalyst. How do I differentiate between degradation due to photocatalysis and adsorption of the dye onto the catalyst surface?

A4: This is a critical control experiment. Before initiating UV irradiation, the dye solution and photocatalyst should be stirred together in the dark for a period (typically 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached.[7][8] The concentration of the dye should be measured after this period and taken as the initial concentration (C₀) for the photocatalytic degradation experiment. This ensures that the observed decrease in concentration during irradiation is due to photocatalysis and not merely physical adsorption.

Section 4: Experimental Protocols & Data Presentation

Standard Protocol for a Photocatalytic Degradation Experiment
  • Catalyst Suspension Preparation:

    • Accurately weigh the desired amount of photocatalyst (e.g., TiO₂ P25).

    • Add the catalyst to a known volume of deionized water in the photoreactor.

    • Disperse the catalyst using an ultrasonic bath for 15-30 minutes to ensure a homogeneous suspension.[7]

  • Adsorption-Desorption Equilibrium:

    • Add the triarylmethane dye stock solution to the catalyst suspension to achieve the desired initial concentration (e.g., 10 mg/L).

    • Stir the mixture in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium.[8]

  • Initiation of Photocatalysis:

    • Take an initial sample ("time zero") and immediately filter it through a 0.22 µm syringe filter to remove the catalyst.

    • Turn on the UV light source to commence the photocatalytic reaction. Maintain constant stirring.

  • Sampling and Analysis:

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately filter each aliquot to remove the catalyst particles.

    • Analyze the concentration of the dye in the filtrate using a UV-Vis spectrophotometer at the dye's λmax.[22]

Data Summary Table
ParameterCondition 1Condition 2Condition 3Reference
Dye Crystal VioletMalachite GreenBasic Fuchsin[1][4]
Initial Concentration (mg/L) 102015[5][12]
Catalyst TiO₂ P25ZnOUV/H₂O₂[9][11]
Catalyst Loading (g/L) 1.00.5N/A[4][9]
pH 4.08.06.0[9][12]
Degradation Efficiency (%) after 60 min 9588100[12][21]
Apparent Rate Constant (k_app, min⁻¹) 0.0480.0320.087[12]

Section 5: Visualizing the Pathways and Workflows

Degradation Pathway of Triarylmethane Dyes

G cluster_demethylation N-Demethylation Pathway cluster_chromophore Chromophore Destruction Pathway Dye Triarylmethane Dye (Colored) ROS Reactive Oxygen Species (•OH, O₂•⁻) Dye->ROS generates Demethylated1 N-Demethylated Intermediates Dye->Demethylated1 competitive pathway RingOpening Ring-Opening Intermediates Dye->RingOpening competitive pathway UV UV Light UV->Dye ROS->Dye attacks Demethylated2 Further Demethylated Products Demethylated1->Demethylated2 Mineralization Mineralization Products (CO₂, H₂O, etc.) Demethylated2->Mineralization SmallMolecules Smaller Organic Molecules RingOpening->SmallMolecules SmallMolecules->Mineralization

Caption: Competitive degradation pathways of triarylmethane dyes under UV irradiation.

Experimental Workflow for Photocatalysis

G start Start prep Prepare Catalyst Suspension & Dye Solution start->prep disperse Ultrasonicate for Homogeneous Dispersion prep->disperse equilibrate Stir in Dark for Adsorption-Desorption Equilibrium disperse->equilibrate sample0 Take 'Time 0' Sample equilibrate->sample0 irradiate Initiate UV Irradiation sample0->irradiate sample_t Withdraw Aliquots at Regular Intervals irradiate->sample_t data Calculate Degradation % and Reaction Kinetics irradiate->data monitor time filter Filter Samples to Remove Catalyst sample_t->filter analyze Analyze Filtrate via UV-Vis or HPLC filter->analyze analyze->data end End data->end

Caption: A typical experimental workflow for a photocatalytic degradation study.

References

  • Chen, F., Xie, Y., Zhao, J., & Lu, G. (1999). Two competitive primary processes in the photodegradation of cationic triarylmethane dyes under visible irradiation in TiO2 dispersions. New Journal of Chemistry, 23(8), 817-820. [Link]

  • Wang, S., Wang, Y., & Wang, J. (2021). Removal of crystal violet by ultraviolet/persulfate: Effects, kinetics and degradation pathways. Water Science and Technology, 84(10-11), 2899-2912. [Link]

  • Nakagawa, M., Ishikawa, T., & Ogi, Y. (2016). Novel Degradation Mechanism for Triarylmethane Dyes: Acceleration of Degradation Speed by the Attack of Active Oxygen to Halogen Groups. Dyes and Pigments, 134, 335-341. [Link]

  • Indig, G. L. (1996). Photochemistry of triarylmethane dyes bound to proteins. In Optical Methods for Tumor Treatment and Detection: Mechanisms and Techniques in Photodynamic Therapy V (Vol. 2675, pp. 224-232). SPIE. [Link]

  • Chen, F., Xie, Y., Zhao, J., & Lu, G. (1999). Two competitive primary processes in the photodegradation of cationic triarylmethane dyes under visible irradiation in TiO 2. New journal of chemistry, 23(8), 817-820. [Link]

  • Chen, F., Xie, Y., Zhao, J., & Lu, G. (1999). Two competitive primary processes in the photodegradation of cationic triarylmethane dyes under visible irradiation in TiO 2 dispersions. New Journal of Chemistry, 23(8), 817-820. DOI:10.1039/A906765E. [Link]

  • Kumari, S., & Khan, S. (2021). Solar Light Induced Degradation of Triarylmethane Dye using Semiconductor Mediated Photocatalysis. Bulletin of Environment, Pharmacology and Life Sciences, 10(10), 123-130. [Link]

  • Chen, C. C., Lu, C. S., Chung, Y. C., & Jan, J. L. (2007). UV light induced photodegradation of malachite green on TiO2 nanoparticles. Journal of hazardous materials, 141(3), 520-528. [Link]

  • Doherty, S. (2013). Fading dyes: Crystal violet degradation under UV light. Wiley Analytical Science. [Link]

  • Hossain Shishir, M. K., Akand, M. S., Maola, M., Monira, M. F., & Khan, G. M. A. (2025). Photocatalytic removal of textile dyes: Analytical strategies for post-degradation evaluation. Desalination. [Link]

  • Dar, A., Anwar, J., & Munir, A. (2022). Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism. Frontiers in Chemical Engineering, 4, 102. [Link]

  • Dar, A., Anwar, J., & Munir, A. (2023). Photocatalytic Degradation of Malachite Green Dye with UV/H2O2 System in presence of Transition Metal Ions. Oriental Journal of Chemistry, 39(4). [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, C., & Li, J. (2023). Rapid Quantitative Detection of Dye Concentration in Pt/TiO 2 Photocatalytic System Based on RGB Sensing. Molecules, 28(14), 5393. [Link]

  • Van der Schueren, L., De Clerck, K., & Leys, C. (2011). Parameters that affect the photodegradation of dyes and pigments in solution and on substrate–An overview. Dyes and Pigments, 91(2), 91-103. [Link]

  • Chen, C. C., Lu, C. S., Chung, Y. C., & Jan, J. L. (2007). UV light induced photodegradation of malachite green on TiO2 nanoparticles. Journal of hazardous materials, 141(3), 520-528. [Link]

  • Kopecká, J., Tichý, M., & Pazderková, M. (2015). Analysis of dye degradation products and assessment of the dye purity in dye-sensitized solar cells. Rapid Communications in Mass Spectrometry, 29(15), 1368-1374. [Link]

  • Dar, A., Anwar, J., & Munir, A. (2022). Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism. Frontiers in Chemical Engineering, 4, 964591. [Link]

  • Kopecká, J., Tichý, M., & Pazderková, M. (2015). Analysis of dye degradation products and assessment of the dye purity in dye-sensitized solar cells. Rapid Communications in Mass Spectrometry, 29(15), 1368-1374. [Link]

  • ResearchGate. (n.d.). Chemical structures and characteristics of triarylmethane dyes used in this study. [Table]. In Bioremediation and Detoxification of Synthetic Wastewater Containing Triarylmethane Dyes by Aeromonas hydrophila Isolated from Industrial Effluent. [Link]

  • Smith, J. R., & Johnson, A. B. (2024). Photocatalytic Degradation of Crystal Violet (CV) Dye over Metal Oxide (MOx) Catalysts. Catalysts, 14(6), 421. [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of crystal violet under UV light irradiation a S1 (1:4), b S2 (4:1) and c S3 (1:1) Fe3O4/TiO2 nanocomposites. [Image]. In Preparation and performance of Fe3O4/TiO2 nanocomposite with enhanced photo-Fenton activity for photocatalysis by facile hydrothermal method. [Link]

  • Schroeder, C. M., Koehler, T. M., Ohlhorst, K. K., & Leadbeater, N. E. (2023). Real-time in situ monitoring using visible spectrophotometry as a tool for probing electrochemical advanced oxidation processes for dye decolorisation. RSC advances, 13(50), 35057-35065. [Link]

  • S, A., & S, S. (2015). Photocatalytic Degradation of Crystal Violet (CI Basic Violet 3) on Nano TiO2 Containing Anatase and Rutile Phases (3: 1). J Environ Anal Toxicol, 5(281), 2. [Link]

Sources

Technical Support Center: Catalyst Removal in Tris(p-aminophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Tris(p-aminophenyl)methanol. This document is designed for researchers, scientists, and professionals in the field of chemical synthesis and drug development. This compound is a critical building block, notable for its tripodal structure which lends itself to applications in polymer science, such as the formation of highly cross-linked polyimides and covalent organic frameworks (COFs).[1] Its derivatives have also been explored for biological applications.[1]

The purity of the final this compound product is paramount for the success of these downstream applications. A common and critical challenge during its synthesis is the complete removal of the catalyst used to facilitate the reaction. Residual catalyst, whether metallic or acidic, can interfere with subsequent reactions, alter the properties of resulting materials, and compromise biological assays.

This guide provides a troubleshooting framework in a question-and-answer format to address specific issues you may encounter during the purification of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common catalysts used for synthesizing this compound, and how does that influence the removal strategy?

The synthesis of this compound, or its immediate precursors, typically involves the reduction of a corresponding nitro-substituted compound, such as Tris(p-nitrophenyl)methanol. The catalysts for this transformation fall into two main categories, each requiring a distinct removal strategy.

  • Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. The most common examples for nitro group reductions are:

    • Palladium on Activated Charcoal (Pd/C): Widely used for its high activity and efficiency in hydrogenation reactions, often with a hydrogen source like hydrazine hydrate.[2][3]

    • Raney Nickel (Raney Ni): A cost-effective alternative to palladium, also highly effective for reducing nitroarenes to anilines.[4]

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. While less common for the final reduction step, they may be used in related syntheses or for forming the core structure.

    • Acid Catalysts (Brønsted or Lewis Acids): For example, silica-supported perchloric acid has been described in reactions involving cyclization, which may be relevant in multi-step syntheses.[5] Acid catalysts are often used in the formation of COFs from amine precursors.[1]

The choice of removal strategy is fundamentally dictated by the catalyst's phase. Heterogeneous catalysts are removed by physical separation, while homogeneous catalysts require a chemical work-up.

Catalyst TypeExamplesPrimary Removal MethodKey AdvantageCommon Challenge
Heterogeneous Pd/C, Raney NickelFiltrationStraightforward, high product recoveryFine particles can pass through filter; potential for pyrophoricity (especially Raney Ni)
Homogeneous HCl, H₂SO₄, Lewis AcidsLiquid-Liquid Extraction (Acid-Base Work-up)Effective for completely dissolved speciesCan be multi-step; potential for emulsion formation; product may have some water solubility
Q2: I've used a heterogeneous catalyst (Pd/C or Raney Ni). What is the standard procedure for its removal?

The removal of solid catalysts is achieved by filtration. However, the fine particulate nature of these catalysts and the potential for the product to precipitate can complicate the process. A carefully executed filtration is key to maximizing both purity and yield.

cluster_0 Step 1: Reaction Cooldown & Quenching cluster_1 Step 2: Filtration Setup cluster_2 Step 3: Filtration & Washing cluster_3 Step 4: Product Isolation A Cool Reaction Mixture to Room Temperature B Prepare Filter Pad: Buchner Funnel + Filter Paper A->B C Add Filter Aid (e.g., Celite) Slurry with solvent B->C D Apply Vacuum to Form a Compact Pad C->D E Decant Supernatant Through Filter Pad D->E F Transfer Catalyst Slurry E->F G Wash Filter Cake with Fresh Solvent (2-3x) F->G H Combine Filtrates G->H I Rotary Evaporation of Combined Filtrate H->I J Obtain Crude Product I->J

Caption: Heterogeneous catalyst removal workflow.

Causality: Standard filter paper may not be sufficient to trap the microscopic particles of catalysts like Pd/C, leading to a gray or black filtrate and metal contamination. A filter aid, such as Celite® (diatomaceous earth), forms a porous, inert layer that traps these fine particles effectively.[6]

  • Reaction Cooldown: Ensure the reaction is complete and cool the mixture to room temperature. Hot filtration of flammable solvents is a fire hazard. For Raney Nickel, which can be pyrophoric, ensure the catalyst cake never dries out and is always covered in solvent.

  • Prepare the Filter Pad: Place a piece of filter paper in a Buchner funnel that fits your filter flask. Wet the paper with the reaction solvent to ensure it seals.

  • Add Filter Aid: Prepare a slurry of Celite® in a small amount of the reaction solvent. Pour this slurry onto the filter paper under gentle vacuum. This will form a pad of Celite® (typically 1-2 cm thick).

  • Filter the Reaction Mixture: Carefully decant the bulk of the reaction solution through the Celite® pad, leaving most of the solid catalyst behind.

  • Transfer and Wash: Transfer the remaining catalyst slurry to the funnel. Wash the filter cake multiple times with small portions of fresh solvent to recover any adsorbed product.[4] This washing step is critical for maximizing yield.

  • Isolate Product: The combined, clear filtrate now contains your product. The solvent can be removed under reduced pressure (e.g., via rotary evaporation) to yield the crude this compound.[2]

Q3: How do I effectively remove a soluble acid catalyst from my reaction?

Homogeneous acid catalysts must be neutralized and removed via a liquid-liquid extraction, commonly known as an acid-base work-up. The principle relies on the basic nature of the three amino groups on your product, this compound.

cluster_0 Step 1: Initial Quench cluster_1 Step 2: Neutralization Wash cluster_2 Step 3: Brine Wash & Drying cluster_3 Step 4: Product Isolation A Transfer Reaction Mixture to a Separatory Funnel B Add Organic Solvent (e.g., Ethyl Acetate) A->B C Add Saturated Aqueous NaHCO₃ Solution B->C D Shake Funnel & Vent Frequently (CO₂ evolution!) C->D E Allow Layers to Separate D->E F Drain Aqueous Layer E->F G Repeat Wash (2-3x) F->G H Check pH of final aqueous wash (should be neutral/basic) G->H I Wash Organic Layer with Saturated NaCl (Brine) H->I J Drain Aqueous Layer I->J K Transfer Organic Layer to Flask J->K L Dry over Anhydrous Na₂SO₄ or MgSO₄ K->L M Filter off Drying Agent L->M N Rotary Evaporation of Solvent M->N O Obtain Crude Product N->O

Caption: Acid-base extraction workflow for catalyst removal.

Causality: The goal is to convert the acid catalyst into a salt, which will be soluble in the aqueous phase, while keeping the neutral amine product in the organic phase.

  • Solvent Addition: If your reaction solvent is water-miscible (e.g., methanol, THF), first remove it under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[4]

  • Neutralization: Transfer the organic solution to a separatory funnel. Add a dilute basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[6]

    • Expert Tip: Use NaHCO₃ first. It is a weak base and less likely to cause side reactions. The reaction with acid generates CO₂ gas, so you must vent the separatory funnel frequently to release pressure.

  • Extraction: Shake the funnel gently at first, then more vigorously. Allow the two layers (organic and aqueous) to separate completely. Drain the lower (aqueous) layer.

  • Repeat: Repeat the washing step two or three more times with fresh basic solution. After the final wash, check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic, confirming complete neutralization of the acid catalyst.

  • Brine Wash: Wash the organic layer once with saturated aqueous sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[4]

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter away the drying agent and remove the solvent by rotary evaporation to yield your product.

Q4: I've performed the filtration/extraction, but I'm concerned about trace catalyst residues. How can I achieve higher purity?

For applications requiring ultra-high purity, trace amounts of catalyst may need to be removed.

  • For Trace Metals (Pd, Ni): If you suspect residual metal contamination after filtration, you can stir the organic solution of your product with a metal scavenger . These are functionalized silica gels or polymers designed to chelate and bind specific metals, which can then be removed by a simple filtration.

  • For Trace Organic Impurities: If the work-up leaves behind organic impurities, column chromatography on silica gel or alumina is the most effective purification method.[7] The polarity of the solvent system can be tuned to separate your polar this compound product from less polar impurities. Given the basicity of the amino groups, using a solvent system treated with a small amount of base (e.g., 1% triethylamine in ethyl acetate/hexane) can prevent the product from streaking on the silica gel column.

References
  • Various Authors. (2019). How do I remove a homogeneous catalyst after my reaction? ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis of tris (4-aminophenyl) thiophosphate by amidehydrolysis method. [Link]

  • Khan, I., et al. (2022). Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. ACS Applied Polymer Materials. [Link]

  • Google Patents. (1945).
  • The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. [Link]

Sources

Stability of Tris(p-aminophenyl)methanol in different pH solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Tris(p-aminophenyl)methanol (TPM). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of TPM's stability in various pH solutions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring the integrity and success of your work.

I. Understanding the pH-Dependent Behavior of this compound

This compound, also known as pararosaniline base, is a triarylmethane compound that exhibits significant chromogenic properties dependent on the pH of its environment. This behavior stems from a fundamental structural equilibrium between its colorless and colored forms.

  • In neutral to alkaline conditions (pH > ~8): TPM primarily exists as the colorless carbinol form. In this state, the central carbon atom is sp³-hybridized and bonded to a hydroxyl (-OH) group, which prevents the formation of an extended conjugated system across the three aromatic rings.

  • In acidic conditions (pH < ~8): The hydroxyl group is protonated and subsequently eliminated as a water molecule. This results in the formation of a planar, sp²-hybridized carbocation. This carbocation is stabilized by resonance, creating a large delocalized π-electron system that absorbs light in the visible spectrum, imparting a characteristic magenta or reddish-purple color. The hydrochloride salt of TPM is often referred to as basic parafuchsine.[1]

This reversible conversion between the colored (quinoid) and colorless (carbinol) forms is the cornerstone of TPM's use in applications such as the Schiff reagent.[2] However, irreversible degradation can occur under more extreme conditions, leading to loss of function and the formation of impurities.

II. Troubleshooting Guide: Common Issues with TPM Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered when working with TPM solutions.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected observations in your TPM solutions.

TPM_Troubleshooting start Start: Unexpected Observation (e.g., color change, precipitation) check_pH 1. Measure pH of the Solution start->check_pH pH_acidic Is pH acidic (<7)? check_pH->pH_acidic pH_alkaline Is pH alkaline (>8)? pH_acidic->pH_alkaline No color_expected_acid Observation: Magenta/Red Color pH_acidic->color_expected_acid Yes color_expected_alkaline Observation: Colorless Solution pH_alkaline->color_expected_alkaline Yes unexpected_color Unexpected Color or Precipitate at Measured pH pH_alkaline->unexpected_color No end Problem Resolved color_expected_acid->end color_expected_alkaline->end check_reagents 2. Verify Reagent Purity and Concentration unexpected_color->check_reagents check_storage 3. Review Storage Conditions (Light, Temperature, Age) check_reagents->check_storage degradation_suspected Suspect Irreversible Degradation check_storage->degradation_suspected analytical_chem 4. Perform Analytical Chemistry (UV-Vis, HPLC) degradation_suspected->analytical_chem remediate 5. Remediation Steps: - Prepare fresh solution - Purify TPM - Adjust experimental conditions analytical_chem->remediate remediate->end

Caption: A step-by-step workflow for diagnosing TPM stability issues.

Detailed Troubleshooting Steps

Problem 1: My TPM solution is unexpectedly colored or colorless.

  • Causality: The color of a TPM solution is a direct indicator of its chemical form, which is dictated by the pH. An unexpected color suggests a discrepancy between the expected and actual pH of the solution.

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to accurately measure the pH of your solution. Do not rely on theoretical calculations, as buffer components or contaminants can alter the pH.

    • Adjust pH: If the pH is incorrect, carefully adjust it using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to reach the desired pH. Observe for the expected color change. A solution of pararosaniline in an acidic mobile phase (pH 3 or lower) will exhibit absorption maxima around 204 nm, 236 nm, 288 nm, and 542 nm.[3][4]

    • Reagent Check: If the pH is correct but the color is not as expected, scrutinize the purity and concentration of all reagents used to prepare the solution. Contaminants in your solvents or buffer salts can interfere with the TPM equilibrium.

Problem 2: A precipitate has formed in my TPM solution.

  • Causality: Precipitation can occur due to several factors, including poor solubility of one of the TPM forms in your solvent system, degradation of the molecule, or improper storage. The free base (carbinol form) of TPM is less soluble in water than its hydrochloride salt.

  • Troubleshooting Steps:

    • Check for pH shifts: An unintended shift in pH towards neutral or alkaline conditions can cause the less soluble carbinol form to precipitate out of an aqueous solution.

    • Review Storage Conditions: For solutions like the Schiff reagent, storage in a refrigerator is crucial.[5] If not stored properly, a white crystalline precipitate can form.[2] It is often recommended to prepare fresh batches of such reagents every 2-3 weeks.[2][6]

    • Solvent Compatibility: Ensure that the solvent system is appropriate for the intended pH and the form of TPM you are working with. For some applications, the use of co-solvents may be necessary to maintain solubility.

Problem 3: I suspect my TPM has degraded.

  • Causality: While the pH-dependent color change is reversible, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures, UV light) can lead to irreversible degradation of the triarylmethane structure. This can manifest as a loss of color intensity that is not recoverable by pH adjustment, or the appearance of a brownish hue. Degradation pathways for triarylmethane dyes can include oxidative processes and N-dealkylation.

  • Troubleshooting Steps:

    • Forced Degradation Test: To confirm degradation, you can perform a forced degradation study by subjecting a small sample of your TPM solution to harsh conditions (e.g., heating at an elevated temperature) and comparing its analytical profile to a fresh, unstressed sample.

    • Analytical Characterization:

      • UV-Vis Spectroscopy: A significant decrease in the absorbance at the characteristic λmax (around 540-550 nm in acidic solution) that cannot be reversed by pH adjustment is a strong indicator of degradation.[3][7]

      • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool to assess the purity of your TPM and identify potential degradation products. Several HPLC methods have been developed for the analysis of pararosaniline.[1][5][8][9] A decrease in the main TPM peak area and the appearance of new peaks over time are indicative of degradation.

    • Preventative Measures:

      • Prepare solutions fresh whenever possible.

      • Store stock solutions in the dark and at reduced temperatures (e.g., 4°C).

      • Avoid prolonged exposure to extreme pH values and high temperatures.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected color of a this compound solution at different pH values?

  • Answer: The color of a TPM solution is pH-dependent. In acidic solutions (pH below ~7), it will be a characteristic magenta or reddish-purple. In neutral to alkaline solutions (pH above ~8), the solution will be colorless.

Q2: How does pH affect the stability of this compound?

  • Answer: The stability of TPM is intricately linked to the pH of the solution, which governs the equilibrium between its colored and colorless forms.

pH RangePredominant FormColorGeneral Stability
Strongly Acidic (pH < 3) Diprotonated QuinoidMagenta/RedGenerally stable for short periods, but prolonged exposure can lead to hydrolysis.
Weakly Acidic (pH 3-6) Monoprotonated QuinoidMagenta/RedRegion of maximum color intensity and generally good stability for analytical applications.
Near Neutral (pH 6-8) Transition RegionPale Pink to ColorlessThe equilibrium shifts towards the colorless carbinol form.
Alkaline (pH > 8) Carbinol BaseColorlessStable, but the carbinol form may be less soluble in aqueous solutions.
Strongly Alkaline (pH > 12) Anionic SpeciesColorlessPotential for slow degradation through alkaline hydrolysis, especially at elevated temperatures.

Q3: What are the ideal storage conditions for TPM solutions?

  • Answer: To ensure the longevity of your TPM solutions, it is recommended to:

    • Store them in tightly sealed, amber glass bottles to protect from light.

    • Keep them refrigerated at 2-8°C.

    • For sensitive applications like the Schiff reagent, it is best to prepare the solution fresh every few weeks.[2][6]

Q4: Can I use UV-Vis spectroscopy to monitor the stability of my TPM solution?

  • Answer: Yes, UV-Vis spectroscopy is an excellent and straightforward method for monitoring the stability of TPM. In an acidic solution, the colored form of TPM has a strong absorbance maximum around 540-550 nm.[3][7] A decrease in this peak's intensity over time, which is not reversible by pH adjustment, indicates degradation of the chromophore.

Q5: What is the relationship between this compound and the Schiff reagent?

  • Answer: this compound (as its hydrochloride salt, pararosaniline) is the primary component of the Schiff reagent. The preparation of Schiff reagent involves treating an acidic solution of pararosaniline with a sulfurous acid source (e.g., sodium bisulfite), which initially decolorizes the dye.[2] This colorless reagent then reacts with aldehydes to regenerate the magenta color, forming the basis of the Schiff test for aldehydes.[2]

pH-Dependent Structural Forms of TPM

TPM_Equilibrium cluster_acid Acidic pH cluster_alkaline Alkaline pH quinoid Quinoid Form (Colored) carbinol Carbinol Form (Colorless) quinoid->carbinol + OH⁻ - H₂O

Caption: Reversible equilibrium between the colored and colorless forms of TPM.

IV. Experimental Protocols

Protocol 1: Preparation of a Standard Acidic TPM Solution for UV-Vis Analysis

  • Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol to create a 100 µg/mL stock solution.

  • Working Solution: Dilute 1 mL of the stock solution into a 100 mL volumetric flask. Add 10 mL of 1 M HCl and dilute to the mark with deionized water. This will yield a 1 µg/mL solution in 0.1 M HCl.

  • UV-Vis Measurement: Measure the absorbance of the working solution from 200 to 700 nm using a spectrophotometer. The characteristic absorbance maximum should be observed around 542 nm.[3][4]

Protocol 2: HPLC Analysis for TPM Purity and Degradation

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[5]

  • Mobile Phase: An isocratic mobile phase of methanol and 0.1% phosphoric acid in water (95:5 v/v) can be effective.[5]

  • Flow Rate: A typical flow rate is 0.6-1.0 mL/min.[5]

  • Detection: Monitor the eluent at 544 nm for the colored form of TPM.[5]

  • Procedure:

    • Prepare your TPM solution in the mobile phase or a compatible solvent.

    • Inject a suitable volume (e.g., 10-20 µL) onto the column.

    • Record the chromatogram. The purity can be assessed by the relative area of the main TPM peak. Degradation is indicated by a decrease in the main peak area and the emergence of new peaks over time or after stress conditions.

V. References

  • Determination of pararosaniline hydrochloride in workplace air. ResearchGate. [Link]

  • Determination of pararosaniline hydrochloride in workplace air. PubMed Central. [Link]

  • UV-Vis Spectrum of Pararosaniline. SIELC Technologies. [Link]

  • Notes on Schiff Reagent and Test. Unacademy. [Link]

  • UV-Vis Spectrum of Pararosaniline. SIELC Technologies. [Link]

  • Simplification of the Manufacture of Schiff Reagent for use in Histochemical Procedures. Stain Technology. [Link]

  • HPLC Method for Analysis of Pararosaniline and Ethyl Red on Primesep 100 Column. SIELC Technologies. [Link]

  • This compound | C19H19N3O | CID 10084. PubChem. [Link]

  • [Histonet] Problem with Schiff's reagent. StainsFile. [Link]

  • HPLC Method for Analysis of Pararosaniline, Crystal Violet, and Crystal Violet Lactone on Primesep 100 Column. SIELC Technologies. [Link]

  • Degradation of pararosaniline dye photoassisted by visible light. ResearchGate. [Link]

Sources

Common impurities in commercial Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris(p-aminophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the use of commercial this compound in your experiments. As a compound widely used in biological stains, indicators, and as a synthetic intermediate, its purity is paramount to achieving reliable and reproducible results. This resource provides insights into common impurities, their impact, and methods for their detection and removal.

Troubleshooting Guide

Unexpected experimental outcomes when using this compound can often be traced back to impurities in the commercial product. This section provides a problem-and-solution guide to help you navigate these challenges.

Observed Problem Potential Cause (Impurity-Related) Recommended Action
Inconsistent Staining or Color Development Presence of homologous triarylmethane dyes (e.g., rosaniline, new fuchsine) which have different absorption maxima and staining properties.[1][2][3][4]Verify the composition of your this compound using HPLC. If significant levels of other dye components are present, consider purifying the material or sourcing a higher purity grade.
High Background Staining Residual starting materials such as aniline or toluidines, or partially reacted intermediates.[5]Wash the stained material with an appropriate solvent to remove non-specifically bound impurities. For future experiments, use purified this compound.
Unexpected Side Reactions in Synthesis Reactive impurities such as Michler's ketone or Michler's base, which can be present in some triarylmethane dyes.[6]Characterize the purity of your starting material by LC-MS to identify any unexpected reactive species. Purification of the this compound is highly recommended.
Color Fading or Degradation of the Product The presence of moisture or exposure to light can lead to the conversion of the colored triphenylmethane dye to its colorless carbinol form or other degradation products.[7]Store this compound in a cool, dark, and dry place. For solutions, prepare them fresh and protect them from light.
Poor Solubility Presence of insoluble impurities or degradation byproducts.Filter the solution before use. For critical applications, purify the solid material by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound, often sold as pararosaniline, is frequently a component of a mixture known as basic fuchsin.[1][3][4] Therefore, the most common impurities are other triarylmethane dye homologs:

  • Rosaniline (Magenta I): Contains a methyl group on one of the phenyl rings.

  • New Fuchsin (Magenta III): Contains three methyl groups, one on each phenyl ring.

  • Magenta II: Contains two methyl groups on two of the phenyl rings.

Other potential impurities can include:

  • Starting Materials and Intermediates: Aniline, p-toluidine, and their oxidation products.[5]

  • Carcinogenic Byproducts: In some related triarylmethane dyes, impurities like Michler's ketone and Michler's base have been reported.[6]

  • Degradation Products: The colorless carbinol form of the dye, formed by reaction with water, and various oxidation products.[7]

Q2: How can I assess the purity of my this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method to separate and quantify the different components in a basic fuchsin mixture. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) can provide excellent separation of the dye homologs.[5]

  • UV-Vis Spectroscopy: While not able to separate the components, UV-Vis can give an indication of the overall dye content and can be used to check for shifts in the maximum absorbance wavelength, which might suggest the presence of different homologs.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the identity of the main component and its impurities by providing molecular weight information.

Q3: What is the impact of these impurities on my experiments?

The impact of impurities can range from minor to critical, depending on the application:

  • Inconsistent Results: Different dye homologs have varying affinities for biological tissues and different color intensities, leading to poor reproducibility in staining applications.

  • Inaccurate Quantification: In assays where the dye's absorbance is measured, the presence of other colored impurities will lead to erroneous results.

  • Failed Syntheses: Reactive impurities can interfere with chemical reactions, leading to low yields or the formation of unwanted side products.

  • Safety Concerns: The presence of carcinogenic impurities like Michler's ketone poses a significant health risk.[6]

Q4: Can I purify commercial this compound in the lab?

Yes, purification is possible and often necessary for sensitive applications. Recrystallization is a common and effective method. A general procedure involves dissolving the crude material in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water) and allowing it to cool slowly to form crystals of the purified product. The choice of solvent and conditions may need to be optimized depending on the specific impurities present.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol provides a general method for the separation of common components in a commercial sample of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol to prepare a stock solution.

    • Dilute the stock solution 1:100 with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 544 nm[5]

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-35 min: Return to initial conditions (95% A, 5% B)

      • 35-40 min: Re-equilibration

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time (if a standard is available).

  • Quantify the percentage of each impurity by peak area normalization.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place 5 g of crude this compound in a 250 mL Erlenmeyer flask.

    • Add 100 mL of ethanol and heat the mixture gently while stirring until the solid dissolves completely. If it does not dissolve, add a minimal amount of hot water dropwise until a clear solution is obtained.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50 °C) to remove residual solvent.

Visualizations

Impurity Origins in this compound Synthesis

G cluster_reactants Starting Materials cluster_synthesis Synthesis Process cluster_products Commercial Product Aniline Aniline Reaction Oxidative Condensation Aniline->Reaction Imp2 Unreacted Starting Materials Aniline->Imp2 pToluidine p-Toluidine pToluidine->Reaction pToluidine->Imp2 Main This compound (Pararosaniline) Reaction->Main Imp1 Rosaniline (Homolog Impurity) Reaction->Imp1 Imp3 Side Reaction Byproducts Reaction->Imp3 Imp4 Degradation Products Main->Imp4 Storage/Handling

Caption: Potential sources of impurities in commercial this compound.

Troubleshooting Workflow for Inconsistent Experimental Results

G Start Inconsistent Experimental Results Observed CheckPurity Step 1: Assess Purity of This compound Start->CheckPurity HPLC Perform HPLC Analysis (Protocol 1) CheckPurity->HPLC Recommended UVVis Run UV-Vis Spectrum CheckPurity->UVVis Quick Check Impure Significant Impurities Detected HPLC->Impure Pure Purity is High (>98%) UVVis->Pure If spectrum is as expected UVVis->Impure If spectrum is abnormal OtherFactors Investigate Other Experimental Parameters (e.g., pH, temperature, other reagents) Pure->OtherFactors Purify Step 2: Purify the Reagent (Protocol 2) Impure->Purify ReRun Re-run Experiment with Purified Material Purify->ReRun End Problem Resolved ReRun->End

Caption: A logical workflow for troubleshooting issues related to reagent purity.

References

  • ResearchGate. (2024). Chemical structures of the four compounds produced throughout the pararosaniline reaction and its corresponding colors. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Triarylmethane dyes – Solvent Blue 2, 4 and 5: Human health tier II assessment. Retrieved from [Link]

  • MICROMASTER. (n.d.). Fuchsin Basic (CH053) - PRODUCT SPECIFICATION SHEET. Retrieved from [Link]

  • Government of Canada. (2020). Risk Management Approach for Certain Triarylmethanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Fuchsine. Retrieved from [Link]

  • Ortman, R., & Eartman, V. L. (1961). Concerning the staining properties of aldehyde basic fuchsin.
  • Government of Canada. (2020). Screening assessment - Triarylmethanes Group. Retrieved from [Link]

  • Drugfuture. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and characteristics of triarylmethane dyes used in this study. Retrieved from [Link]

  • Wikipedia. (n.d.). Triarylmethane dye. Retrieved from [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved from [Link]

  • Grokipedia. (n.d.). Pararosaniline. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of pararosaniline carbinol. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Functionalized Pararosaniline over Mild Conditions. Retrieved from [Link]

  • Kilanowicz, A., & Sapota, A. (2019). Determination of pararosaniline hydrochloride in workplace air. International journal of occupational medicine and environmental health, 32(3), 357–365.
  • ResearchGate. (2021). Synthesis of Functionalized Pararosaniline over Mild Conditions. Retrieved from [Link]

  • Loba Chemie. (2017). TRIS (P-AMINOPHENYL) AMINE MSDS. Retrieved from [Link]

  • ResearchGate. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. Retrieved from [Link]

Sources

Validation & Comparative

A Tale of Two Triphenylmethanols: A Comparative Guide to Tris(p-aminophenyl)methanol and Tris(4-nitrophenyl)methanol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical reagents, structural analogues can exhibit profoundly different functionalities. This guide offers an in-depth technical comparison of Tris(p-aminophenyl)methanol and Tris(4-nitrophenyl)methanol, two triphenylmethanol derivatives with tantalizingly similar scaffolds but divergent electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of these molecules in their work. We will explore their fundamental chemical differences, compare their performance in key applications, and provide detailed experimental protocols to validate these distinctions.

At a Glance: Structural and Physicochemical Distinctions

The core difference between this compound and Tris(4-nitrophenyl)methanol lies in the nature of the para-substituents on the phenyl rings: the electron-donating amino (-NH₂) group versus the electron-withdrawing nitro (-NO₂) group. This fundamental distinction dictates their electronic, spectroscopic, and reactive properties.

PropertyThis compoundTris(4-nitrophenyl)methanol
Synonyms Pararosaniline base, Parafuchsin carbinol[1][2]4,4',4''-Trinitrotriphenylmethanol[3]
CAS Number 467-62-9[1]596-48-5[3]
Molecular Formula C₁₉H₁₉N₃O[1][2]C₁₉H₁₃N₃O₇[3]
Molecular Weight 305.37 g/mol [4]395.33 g/mol
Appearance White to off-white or purple crystalline solid[1]Pale yellow solid
Key Functional Group p-Aminophenyl (electron-donating)p-Nitrophenyl (electron-withdrawing)
Solubility Slightly soluble in water; soluble in organic solvents like ethanol.[5][6]Generally soluble in polar organic solvents such as acetone, ethanol, and acetonitrile.[7]

The Impact of Electronics: A Comparative Analysis

The divergent electronic natures of the amino and nitro groups manifest in distinct chemical behaviors. The amino groups in this compound are basic and readily protonated. They also render the molecule susceptible to oxidation. Conversely, the nitro groups of Tris(4-nitrophenyl)methanol are non-basic and make the aromatic rings electron-poor, predisposing the molecule to nucleophilic attack and electrochemical reduction.

Spectroscopic Properties and pH-Dependent Behavior: A Study in Contrast

A significant application of triphenylmethanol derivatives is their use as pH indicators, owing to the formation of intensely colored triphenylmethyl (trityl) cations in acidic media.[5]

This compound is a classic example of this phenomenon. In its neutral, carbinol form, it is colorless or faintly colored. However, upon protonation of the hydroxyl group in an acidic medium, a water molecule is eliminated, leading to the formation of a stable, resonance-delocalized triphenylmethyl cation. The extensive conjugation in this cation results in strong absorption in the visible spectrum, producing a vibrant magenta color.[5] The absorption maximum of this colored form is in the range of 542-546 nm.[8][9]

Tris(4-nitrophenyl)methanol , on the other hand, is not expected to exhibit a similar dramatic color change upon acidification. The strongly electron-withdrawing nitro groups destabilize the formation of a positive charge on the central carbon, making the formation of the corresponding trityl cation energetically unfavorable.

G cluster_amino This compound cluster_nitro Tris(4-nitrophenyl)methanol A_neutral Colorless Carbinol Form A_acid + H+ A_neutral->A_acid A_cation Magenta Cation (λmax ≈ 544 nm) A_acid->A_cation A_water - H2O A_cation->A_water N_neutral Colorless/Pale Yellow Carbinol Form N_acid + H+ N_neutral->N_acid N_no_reaction No Significant Color Change N_acid->N_no_reaction

pH-dependent behavior of the two compounds.
Redox Behavior: A Dichotomy of Electron Transfer

The electronic differences between the two molecules also lead to opposing redox behaviors. The electron-rich aminophenyl groups of this compound are susceptible to oxidation, while the electron-poor nitrophenyl groups of Tris(4-nitrophenyl)methanol are prone to reduction.

Tris(4-nitrophenyl)methanol: The nitro groups can be electrochemically reduced. The reduction of nitrophenyl groups to aminophenyl groups is a well-established electrochemical process that occurs at negative potentials.[11] This multi-electron reduction process is typically irreversible.

G cluster_redox Amino This compound (Electron-Rich) Oxidation Oxidation (e.g., Cyclic Voltammetry) Amino->Oxidation Susceptible to Nitro Tris(4-nitrophenyl)methanol (Electron-Poor) Reduction Reduction (e.g., Cyclic Voltammetry) Nitro->Reduction Prone to

Contrasting redox predispositions.

Experimental Protocols

To empirically validate the discussed differences, the following protocols are provided.

Experiment 1: Comparative UV-Vis Spectroscopy and pH Indicator Behavior

Objective: To visually and spectroscopically compare the effect of acidic and neutral conditions on the two compounds.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in 95% ethanol.

    • Prepare a 1 mg/mL stock solution of Tris(4-nitrophenyl)methanol in 95% ethanol.

  • Preparation of Test Solutions:

    • Neutral: In a cuvette, add 100 µL of the this compound stock solution to 2.9 mL of deionized water.

    • Acidic: In a separate cuvette, add 100 µL of the this compound stock solution to 2.9 mL of 0.1 M HCl.

    • Repeat the above two steps for the Tris(4-nitrophenyl)methanol stock solution.

  • Data Acquisition:

    • Visually inspect the color of the four solutions.

    • Acquire the UV-Vis absorption spectra of each solution from 350 nm to 700 nm using a spectrophotometer.

Expected Results:

  • The neutral this compound solution will be colorless or very pale.

  • The acidic this compound solution will be intensely magenta, with an absorbance maximum around 544 nm.[4]

  • Both the neutral and acidic solutions of Tris(4-nitrophenyl)methanol are expected to be colorless or pale yellow, with no significant change in the visible region of the spectrum upon acidification.

Experiment 2: Comparative Cyclic Voltammetry

Objective: To compare the electrochemical behavior of the two compounds.

Methodology:

  • Preparation of Electrolyte Solutions:

    • Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).

    • Prepare two separate 1 mM solutions of this compound and Tris(4-nitrophenyl)methanol in the electrolyte solution.

  • Electrochemical Setup:

    • Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Polish the working electrode before each experiment.

  • Data Acquisition:

    • For this compound, scan the potential from 0 V to a sufficiently positive potential (e.g., +1.5 V) and back.

    • For Tris(4-nitrophenyl)methanol, scan the potential from 0 V to a sufficiently negative potential (e.g., -1.5 V) and back.

    • Record the resulting cyclic voltammograms.

Expected Results:

  • This compound: An anodic (oxidation) peak is expected at a positive potential, corresponding to the oxidation of the amino groups. The process may be irreversible or quasi-reversible depending on the scan rate and solvent.

  • Tris(4-nitrophenyl)methanol: A cathodic (reduction) peak is expected at a negative potential, corresponding to the irreversible reduction of the nitro groups.

G cluster_workflow Experimental Workflow cluster_uv_vis pH-Dependent Spectroscopy cluster_cv Redox Behavior start Prepare Stock Solutions (1 mg/mL in Ethanol) uv_vis UV-Vis Spectroscopy start->uv_vis cv Cyclic Voltammetry start->cv analysis Comparative Analysis uv_vis->analysis cv->analysis uv_neutral Neutral Solution (in Water) uv_acid Acidic Solution (in 0.1 M HCl) cv_amino Oxidative Scan (Amino Compound) cv_nitro Reductive Scan (Nitro Compound)

Workflow for comparative experiments.

Applications and Synthetic Utility

This compound is a valuable precursor in dye synthesis and is the key component for preparing the Schiff reagent, used in the histochemical detection of aldehydes.[12] Its ability to form a colored cation also makes it a useful pH indicator. The presence of three primary amine groups allows for its use as a tripodal building block in supramolecular chemistry and polymer synthesis.

Tris(4-nitrophenyl)methanol serves primarily as a synthetic intermediate. The nitro groups can be readily reduced to amino groups, providing a pathway to synthesize this compound and its derivatives. This makes it a valuable starting material for compounds where the direct introduction of the triphenylmethanol core with amino groups is challenging.

Conclusion

This compound and Tris(4-nitrophenyl)methanol, while structurally similar, are functionally distinct molecules. The electron-donating amino groups of the former impart properties of a pH-sensitive chromophore and a substrate for oxidation. In contrast, the electron-withdrawing nitro groups of the latter render it a useful precursor for reduction to its amino-substituted counterpart and a model for studying the electrochemistry of nitroaromatic compounds. Understanding these fundamental differences, rooted in their electronic makeup, is crucial for their effective application in research and development. This guide provides a framework for this understanding, supported by experimental evidence and actionable protocols.

References

  • SIELC Technologies. UV-Vis Spectrum of Pararosaniline. [Link]

  • Quora. Which is more acidic, para-amino phenol or para-nitrophenol?[Link]

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  • Sciencemadness Discussion Board. tris(4-nitrophenyl)methanide, an easily formed blue carbanion. [Link]

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  • ResearchGate. Cyclic voltammograms of (a) (NO 2 Ph)Ph 3 PorPd 8 and its unlinked.... [Link]

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  • ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?[Link]

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  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]

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High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Analytical Methods for Determining the Purity of Tris(p-aminophenyl)methanol

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible, reliable, and safe outcomes. This compound (TPAM), a key intermediate in the synthesis of dyes, advanced polymers, and potentially pharmaceutical scaffolds, is no exception.[1][2] Its trifunctional aromatic amine structure makes it a versatile building block, but also susceptible to a range of impurities arising from its synthesis, such as starting material residues, by-products, or degradation products.[2][3] Ensuring a purity of 98% or higher is often essential for achieving the desired quality and performance in final products.[2]

This guide provides a comparative analysis of the primary analytical techniques used to determine the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help you select and implement the most appropriate analytical strategy for your specific needs, from routine quality control to rigorous reference standard characterization. The validation of these analytical methods is a critical component of regulatory compliance and quality assurance, ensuring that the data generated is accurate, reliable, and fit for its intended purpose.[4][5][6][7]

High-Performance Liquid Chromatography is the premier technique for purity assessment of non-volatile organic molecules like TPAM. Its power lies in its ability to physically separate the main compound from its impurities, allowing for both identification and quantification of each component.

Causality of Method Choice

The selection of a reversed-phase HPLC (RP-HPLC) method is a logical starting point. TPAM is a moderately polar molecule, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This mechanism separates compounds based on their hydrophobicity. Impurities that are more polar than TPAM will elute earlier, while less polar (more hydrophobic) impurities will be retained longer, providing a detailed impurity profile. A UV detector is highly effective as the multiple aromatic rings in TPAM provide strong chromophores, ensuring high sensitivity.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a self-validating system designed for accuracy and robustness.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. This is a general-purpose column offering a good balance of resolution and backpressure.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine groups, leading to sharper peaks and more consistent retention times.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient is crucial for separating impurities with a wide range of polarities.

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Controlling the temperature ensures retention time stability.

    • Detection Wavelength: 254 nm. This wavelength provides a good response for many aromatic compounds. A DAD allows for peak purity analysis by comparing spectra across the peak.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water. This ensures the sample is fully dissolved and compatible with the initial mobile phase conditions.

    • Standard Solution: Accurately weigh ~10 mg of TPAM reference standard and dissolve in 100 mL of diluent to create a 100 µg/mL solution.

    • Sample Solution: Prepare the TPAM sample to be tested at the same concentration as the standard.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by five replicate injections of the standard solution to establish system suitability (checking for consistent retention times and peak areas, typically <2% RSD).

    • Inject the sample solution.

    • Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

      % Purity = (Area of TPAM Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

Caption: High-level workflow for HPLC purity analysis.

Titrimetric Methods: Absolute Quantification

Titration offers a direct, absolute method for quantifying the primary amine content of a sample, serving as an excellent orthogonal technique to HPLC. It measures the bulk property of the material rather than separating individual components.

Causality of Method Choice

As a base, the three primary aromatic amine groups on TPAM can be titrated with a strong acid. A non-aqueous titration is required because aromatic amines are very weak bases in water, and the endpoint would be indistinct. Using a non-polar solvent like pyridine enhances the basicity of the amines, allowing for a sharp, clear endpoint when titrated with a strong acid like perchloric acid.[8] This method provides a measure of the total basic amine content, which is directly proportional to the amount of TPAM present.

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Instrumentation: An automatic potentiometric titrator with a glass pH electrode and a suitable reference electrode (e.g., calomel or silver/silver chloride).

  • Reagents:

    • Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid. This is a very strong acid in a non-aqueous medium, necessary for titrating weak bases.

    • Solvent: Pyridine, anhydrous.[8]

  • Standardization of Titrant:

    • Accurately weigh ~150 mg of primary standard potassium hydrogen phthalate (KHP), previously dried.

    • Dissolve in 25 mL of glacial acetic acid.

    • Titrate with the 0.1 N perchloric acid solution to the potentiometric endpoint.

    • Calculate the exact normality of the titrant.

  • Sample Analysis:

    • Accurately weigh a sample of TPAM (e.g., ~250 mg) into a clean, dry beaker.

    • Dissolve the sample in 50 mL of anhydrous pyridine.

    • Immerse the electrodes and ensure they are covered by the solution.

    • Titrate the sample solution with the standardized 0.1 N perchloric acid to the potentiometric endpoint. The endpoint is the point of maximum inflection on the titration curve.

    • Perform a blank titration of 50 mL of the pyridine solvent and subtract this volume from the sample titration volume.

  • Calculation:

    • TPAM (C₁₉H₁₉N₃O) has a molecular weight of 305.38 g/mol . Since it has three primary amine groups, the equivalent weight is 305.38 / 3 = 101.79 g/eq.

      % Purity = [(V_sample - V_blank) x N_titrant x 101.79] / (Weight_sample) x 100

      Where V is volume in Liters, N is Normality, and Weight is in grams.

Titration Workflow Diagram

Caption: Workflow for non-aqueous potentiometric titration.

Gas Chromatography (GC): A Specialized Approach

Gas Chromatography is a powerful technique for volatile and thermally stable compounds. While TPAM itself is not sufficiently volatile for direct GC analysis, it can be analyzed after derivatization.

Causality of Method Choice

The primary amine groups in TPAM are polar and can interact strongly with the GC column, leading to poor peak shape and thermal degradation in the hot injector.[9] Derivatization, for instance by acylation with an agent like trifluoroacetic anhydride (TFAA), is necessary.[9] This process replaces the active hydrogens on the amine groups with non-polar trifluoroacetyl groups, increasing the molecule's volatility and thermal stability while reducing its polarity. This allows the molecule to be vaporized and travel through the GC column for separation. GC coupled with a Mass Spectrometer (GC-MS) is particularly powerful for identifying unknown impurities.[1][10]

Experimental Protocol: GC-FID after Derivatization
  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • Derivatization Procedure:

    • Accurately weigh ~10 mg of TPAM into a vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane). This is a robust, general-purpose column suitable for a wide range of derivatized compounds.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 10 min at 300 °C.

    • Detector Temperature (FID): 320 °C.

  • Analysis and Calculation: The purity is determined using the area percent method, similar to HPLC.

GC Workflow Diagram

Caption: Workflow for GC analysis following derivatization.

Comparative Analysis of Purity Determination Methods

The choice of analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for a detailed impurity profile, an absolute assay value, or the identification of unknown peaks. The table below objectively compares the performance of the discussed techniques.

ParameterHPLC-UVNon-Aqueous TitrationGC-FID (with Derivatization)
Principle Chromatographic SeparationAcid-Base NeutralizationChromatographic Separation
Specificity Excellent: Separates and quantifies individual impurities.Poor: Provides a total assay value of all basic components; does not detect neutral or acidic impurities.Very Good: Good separation of volatile impurities. MS coupling provides excellent identification.
Sensitivity High (µg/mL to ng/mL)Moderate (mg scale)Very High (ng/mL to pg/mL)
Accuracy High (typically 98-102% recovery)[11]Very High (primary method)High (dependent on derivatization efficiency)
Precision (%RSD) Excellent (< 2%)[11]Excellent (< 1%)Very Good (< 5%)
Analysis Time 20-30 minutes per sample10-15 minutes per sample25-40 minutes per sample
Complexity ModerateLow to ModerateHigh (derivatization step adds complexity)
Primary Use Impurity profiling, routine QC, stability testing.Assay determination, reference standard certification.Specialized impurity analysis, identification of unknowns (with MS).

Conclusion and Recommendations

For the comprehensive quality assessment of this compound, a multi-faceted approach is most authoritative. No single technique provides all the necessary information.

  • For Routine Quality Control and Impurity Profiling: HPLC-UV is the undisputed method of choice. Its ability to separate, detect, and quantify potential process-related impurities and degradation products is unmatched for this application.

  • For Absolute Purity (Assay) and Reference Standard Certification: Non-aqueous potentiometric titration should be used as an orthogonal, primary method. It provides a highly accurate and precise measure of the active substance content, which is essential for qualifying reference materials.

  • For Investigating Volatile Impurities or Unknowns: GC-MS after derivatization is a powerful investigative tool, though it is generally too complex for routine QC of TPAM.

As a Senior Application Scientist, my recommendation is to establish a robust RP-HPLC method as the primary tool for release testing and stability studies. This should be complemented by a non-aqueous titration method to establish the absolute purity of your primary reference standard. This dual-technique approach ensures both the specific impurity profile and the overall assay value are well-characterized, providing the highest degree of confidence in the quality of your this compound.

References

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  • BOC Sciences. (n.d.). Tris(4-aminophenyl)methane: An Essential Component for High-Purity Chemical Synthesis.
  • Leyva-Peralta, M. A., et al. (n.d.). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI.
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A Senior Application Scientist's Guide: Tris(p-aminophenyl)methanol vs. Other Triphenylmethane Dyes in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic dyes, the triphenylmethane class stands out for its vibrant colors and diverse applications, from textile dyeing to advanced biological staining.[1] These dyes, characterized by a central carbon atom bonded to three phenyl rings, are staples in many laboratories.[2] However, not all triphenylmethane derivatives are created equal. This guide provides a detailed comparison between Tris(p-aminophenyl)methanol, a unique leuco dye, and its more commonly known colored counterparts like Malachite Green and Crystal Violet. We will delve into the structural nuances that dictate their function and provide experimental frameworks for their comparative evaluation.

The Triphenylmethane Family: A Structural Overview

Triphenylmethane dyes owe their intense coloration to a delocalized positive charge across their conjugated π-system. This cationic nature allows them to bind electrostatically to negatively charged biological structures, such as nucleic acids and proteins.[3][4] The typical structure features a central carbon atom with three aryl groups. Substituents on these rings, such as dimethylamino groups, modulate the chromogenic properties of the dye.[5]

A critical distinction within this family is between the colored dyes and their colorless "leuco" forms.[6] Leuco dyes lack the extended conjugation responsible for color, often due to a tetrahedral central carbon.[6] This structural difference is central to the unique properties of this compound.

Diagram 1: Structural Comparison of Triphenylmethane Dyes

G cluster_0 This compound (Leuco Form) cluster_1 Colored Triphenylmethane Dyes a C(Ar-NH2)(Ar-NH2)(Ar-NH2)-OH (Tetrahedral Central Carbon) b [C(Ar-NR2)(Ar-NR2)(Ar=NR2)]+ (Planar Cationic Structure) a->b Oxidation / Acidification b->a Reduction / Basification

Caption: General structural transformation between the colorless leuco form and the colored cationic form of triphenylmethane dyes.

This compound: The Versatile Leuco Dye

This compound, also known as pararosaniline base, is the colorless carbinol form of the dye pararosaniline.[7][8] Its key feature is the central sp3-hybridized carbon atom, which isolates the three aminophenyl rings, preventing the formation of a conjugated system and thus rendering it colorless.[6] This compound is a versatile intermediate in the synthesis of other dyes and can be used in applications where color development is triggered by a specific chemical reaction.[8][9]

Key Properties:

  • Appearance: Typically a white to off-white solid.[8]

  • Solubility: Soluble in organic solvents.[8]

  • Reactivity: The amino and hydroxyl groups provide sites for various chemical modifications.[8]

The utility of this compound often lies in its conversion to the colored triphenylmethyl cation. This can be achieved through oxidation or acidification, which eliminates the hydroxyl group and allows for the formation of a planar, conjugated system.[10] This property makes it an excellent chromogenic substrate in various enzymatic and chemical assays.

Common Triphenylmethane Dyes: The Colored Counterparts

In contrast to the colorless this compound, dyes like Malachite Green, Crystal Violet, and Brilliant Green are intensely colored in their standard forms.

  • Malachite Green: Characterized by its brilliant green color, it is widely used as a biological stain for endospores and as an antiseptic in aquaculture.[2][11] It exists in a cationic form, which is responsible for its color.[12]

  • Crystal Violet (Gentian Violet): This dye imparts a deep violet color and is a fundamental component of the Gram stain for bacterial differentiation.[4][13] Its hexamethyl pararosaniline chloride structure gives it strong staining capabilities.[13]

  • Brilliant Green: With a yellowish-green hue, this dye is used in bacteriology as a selective agent in culture media and also has applications as a topical antiseptic.[14][15][16]

These dyes are valued for their staining intensity and stability in various applications. However, their persistent color can be a limitation in assays where a color change is the desired output.

Performance Comparison: A Data-Driven Approach

The choice between this compound and a colored triphenylmethane dye depends entirely on the application. The following table summarizes their key performance characteristics based on typical experimental observations.

FeatureThis compoundMalachite GreenCrystal VioletBrilliant Green
Form Leuco (Colorless)[6]Cationic (Colored)[2]Cationic (Colored)[4]Cationic (Colored)[17]
Primary Application Chromogenic Substrate, Dye Intermediate[7]Biological Stain, Antiseptic[11]Gram Staining, Antiseptic[13]Selective Agent in Media, Antiseptic[15]
Color Generation Requires Oxidation/Acidification[10]IntrinsicIntrinsicIntrinsic
λmax (nm) N/A (in leuco form)~617-621 nm[12]~590 nm~623-625 nm[14][18]
Binding Mechanism Covalent (post-activation) or ElectrostaticElectrostatic[3]Electrostatic[4]Electrostatic
Toxicity Generally lower in leuco formPotential Carcinogen[2]Potential Carcinogen[4]Irritant[14]
Experimental Protocols for Comparative Evaluation

To provide a practical framework for comparing these dyes, we outline two fundamental experimental protocols.

This protocol aims to determine and compare the molar absorptivity of the colored triphenylmethane dyes and the color-developed form of this compound.

Objective: To quantify and compare the light absorption characteristics of the dyes.

Materials:

  • This compound

  • Malachite Green Oxalate

  • Crystal Violet

  • Brilliant Green

  • Ethanol (Spectroscopic Grade)

  • 0.1 M Hydrochloric Acid

  • UV-Vis Spectrophotometer

  • Quartz Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve a precise amount of each colored dye in ethanol to prepare 1 mM stock solutions.

    • For this compound, prepare a 1 mM stock solution in ethanol.

  • Working Solution Preparation:

    • Create a series of dilutions for each colored dye in ethanol (e.g., 1 µM, 2 µM, 5 µM, 10 µM).

    • To develop the color of this compound, dilute the stock solution to the same concentrations in a solution of 0.1 M HCl in ethanol. Allow 10 minutes for full color development.

  • Spectrophotometric Measurement:

    • Using the appropriate solvent as a blank, measure the absorbance of each working solution at its respective λmax.

    • Record the full absorbance spectrum (400-700 nm) for the highest concentration of each dye.

  • Data Analysis:

    • Plot absorbance vs. concentration for each dye.

    • Calculate the molar absorptivity (ε) for each dye using the Beer-Lambert law (A = εcl).

Expected Outcome: This experiment will yield quantitative data on the molar absorptivity of each dye, providing a direct measure of their coloring strength. The shape of the absorption spectra can also offer insights into their electronic structure.

Diagram 2: Workflow for Spectrophotometric Analysis

G start Start prep_stock Prepare 1 mM Stock Solutions (Dyes in Ethanol) start->prep_stock prep_working Prepare Serial Dilutions (1-10 µM) prep_stock->prep_working color_dev Develop Color for this compound (Dilute in 0.1 M HCl/Ethanol) prep_working->color_dev measure_abs Measure Absorbance at λmax (UV-Vis Spectrophotometer) color_dev->measure_abs analyze Plot Absorbance vs. Concentration measure_abs->analyze calculate Calculate Molar Absorptivity (ε) analyze->calculate end_node End calculate->end_node

Caption: Step-by-step workflow for the comparative spectrophotometric analysis of triphenylmethane dyes.

This protocol compares the efficacy of the colored dyes and an activated this compound solution for staining the nuclei of fixed cells.

Objective: To visually and qualitatively assess the staining intensity and specificity of the dyes in a biological context.

Materials:

  • Fixed cells on coverslips (e.g., HeLa cells fixed with 4% paraformaldehyde)

  • Dye solutions (1% w/v in water) of Malachite Green, Crystal Violet, and Brilliant Green

  • 1% w/v solution of this compound in 1% acetic acid (to generate the colored cation)

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium

  • Microscope with a color camera

Procedure:

  • Rehydration: Wash the fixed cells on coverslips three times with PBS for 5 minutes each.

  • Staining:

    • Incubate separate coverslips in each of the four dye solutions for 5 minutes at room temperature.

  • Washing:

    • Rinse the coverslips briefly in deionized water to remove excess stain.

    • Wash twice with PBS for 2 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Observe the stained cells under a brightfield microscope.

    • Capture images at consistent magnification and illumination settings for all samples.

Expected Outcome: This experiment will provide a qualitative comparison of the staining patterns and intensities. Crystal Violet is expected to produce strong nuclear staining. The performance of the activated this compound will indicate its potential as a biological stain when converted to its colored form.

Applications in Drug Development

The distinct properties of these dyes lend themselves to different applications in drug development:

  • This compound: Its ability to transition from colorless to colored makes it an ideal reporter in high-throughput screening (HTS) assays. For example, it can be chemically modified to be a substrate for a specific enzyme, where enzymatic cleavage followed by a chemical reaction leads to color formation, allowing for quantification of enzyme activity.

  • Colored Dyes (Crystal Violet, Malachite Green):

    • Cell Viability Assays: Crystal Violet staining is a common method to quantify cell viability by staining the DNA of adherent cells. The amount of dye retained is proportional to the number of cells.

    • Antimicrobial Research: The antiseptic properties of Malachite Green and Crystal Violet are well-documented.[13][19] They can be used as positive controls in screens for new antimicrobial compounds.

    • Fluorescent Probes: While their fluorescence is often weak, the intensity can be greatly enhanced upon binding to specific structures like G-quadruplexes, making them potential tools for developing fluorescent probes.[20]

Conclusion and Future Perspectives

The choice between this compound and other triphenylmethane dyes is fundamentally a choice between a pro-reagent and a direct-acting agent. This compound offers the advantage of a built-in "on-switch," making it highly valuable for dynamic assays where a signal is generated in response to a specific event. In contrast, the classic colored dyes like Malachite Green and Crystal Violet provide robust and intense staining for endpoint analyses and qualitative visualization.

As research moves towards more sensitive and quantitative assays, the development of new leuco dyes based on the this compound scaffold, tailored for specific enzymatic or chemical triggers, represents a promising avenue for innovation in diagnostics and drug discovery.

References

  • CAMEO. (2022, May 10). Brilliant Green.
  • Vedantu. Malachite Green: Uses, Structure & Safety Explained.
  • BenchChem.
  • Chem-Impex. Brilliant green.
  • MedchemExpress.com.
  • Britannica. (2018, November 28). Brilliant green | drug and dye.
  • Taylor & Francis Online. Crystal violet – Knowledge and References.
  • Macsen Labs.
  • StainsFile. Brilliant Green - Dyes for Histology.
  • PubChem. This compound | C19H19N3O | CID 10084.
  • Chemistry For Everyone. (2025, July 9). What Is The Chemical Structure Of Crystal Violet? [Video]. YouTube.
  • Macsen Labs.
  • CymitQuimica. CAS 467-62-9: Tris(4-aminophenyl)methanol.
  • Rhodamine b dye. Amazing Application and Properties of Basic Malachite Green.
  • Wikipedia. Malachite green.
  • Macsen Labs. Gentian Violet | Crystal Violet | Properties, Uses and Side Effects.
  • ResearchGate. (2025, August 6). Comparison of Two Triphenylmethane Dye (Malachite Green and Crystal Violet) in Fluorescence Detection | Request PDF.
  • BSc Chemistry Notes. (2023, August 8). Triphenylmethane dyes/Malachite green and Para-rosaniline. [Video]. YouTube.
  • Wikipedia. Leuco dye.
  • MedchemExpress.com. Tris(4-aminophenyl)methanol | Fluorescent Dye.

Sources

TAPA vs. TAPB Covalent Organic Frameworks: A Comprehensive Performance Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of porous crystalline materials, Covalent Organic Frameworks (COFs) have emerged as a frontier class of polymers with vast potential in gas storage, catalysis, and drug development. The rational design of COFs, through the judicious selection of organic building blocks, allows for the fine-tuning of their properties and performance. This guide provides an in-depth comparison of two prominent families of imine-linked COFs: those constructed from tris(4-aminophenyl)amine (TAPA) and those from 1,3,5-tris(4-aminophenyl)benzene (TAPB). We will delve into the fundamental structural distinctions and their consequential impact on key performance metrics, supported by experimental data and detailed protocols for researchers and scientists.

The Core Distinction: A Tale of Two Nodes

The primary difference between TAPA-based and TAPB-based COFs lies in the geometry and electronic nature of their central aromatic node. TAPA features a central nitrogen atom, creating a non-planar, propeller-like C3-symmetric triphenylamine core. In contrast, TAPB possesses a planar C3-symmetric benzene ring at its core. This seemingly subtle variation has profound implications for the resulting framework's properties. The lone pair of electrons on the nitrogen atom in TAPA introduces a richer electronic character and inherent basicity, which can influence guest-framework interactions and catalytic activity.

cluster_TAPA TAPA Building Block cluster_TAPB TAPB Building Block TAPA Tris(4-aminophenyl)amine (TAPA) N Central Nitrogen Atom (Electron-rich, Pyramidal) TAPA->N Aryl1 Aminophenyl Group N->Aryl1 Aryl2 Aminophenyl Group N->Aryl2 Aryl3 Aminophenyl Group N->Aryl3 TAPB 1,3,5-Tris(4-aminophenyl)benzene (TAPB) Benzene Central Benzene Ring (Planar, Electron-neutral) TAPB->Benzene Aryl4 Aminophenyl Group Benzene->Aryl4 Aryl5 Aminophenyl Group Benzene->Aryl5 Aryl6 Aminophenyl Group Benzene->Aryl6

Caption: Structural comparison of TAPA and TAPB building blocks.

Performance Metrics: A Head-to-Head Comparison

The structural disparities between TAPA and TAPB manifest in a range of performance characteristics, from surface area and porosity to thermal stability and catalytic prowess.

Surface Area and Porosity

Both TAPA and TAPB can form highly porous crystalline materials. The Brunauer–Emmett–Teller (BET) surface area and pore size are crucial for applications such as gas storage and separation. The choice of the linker molecule (the aldehyde component in an imine condensation) also significantly influences these parameters.

COFAmine MonomerAldehyde MonomerBET Surface Area (m²/g)Pore Size (nm)Reference
TAPA-TFPA AerogelTAPATFPA186~1.5[1]
TAPB-PDA AerogelTAPBPDA2273-[1]
TAPB-OMePDA AerogelTAPBOMePDA2258-[1]
TAPB-BrPDA AerogelTAPBBrPDA682-[1]
TAPB-TFPA AerogelTAPBTFPA1626-[1]
3D-TAPA-COFTAPA-~1100-[2]
3D-TAPB-COF BTAPB-~1250-[2]
DF-TAPB-COFTAPBDF-~1.5[3]

TFPA: tris(4-formylphenyl)amine; PDA: terephthaldehyde; OMePDA: 2,5-dimethoxyterephthalaldehyde; BrPDA: 2,5-dibromoterephthalaldehyde; DF: difunctionalized aldehyde.

From the available data, TAPB-based COFs, particularly when combined with linkers like PDA, can achieve exceptionally high surface areas.[1] The lower surface area reported for the TAPA-TFPA aerogel might be attributed to the specific aerogel fabrication process or the inherent crystallinity of that particular combination.[1] It is crucial to note that direct comparisons are most meaningful when the linker molecule and synthesis conditions are kept constant.

Gas Adsorption: The TAPA Advantage in CO₂ Capture

A significant performance differentiator emerges in the context of carbon dioxide capture. The presence of the electron-rich triarylamine moiety in TAPA-based COFs enhances their affinity for CO₂, a Lewis acidic molecule.[4][5]

A notable study by Donglin Jiang and coworkers systematically compared a series of imine-linked COFs for CO₂ adsorption.[4][5] The results unequivocally demonstrated the superiority of frameworks containing triarylamine units. For instance, TFPA–TAPA-COF, which contains six triarylamine units, exhibited a CO₂ adsorption capacity that was approximately 4.34 times higher at 298 K and 5.25 times higher at 273 K compared to TFPB–TAPB-COF, which lacks any triarylamine units.[4] Even introducing three triarylamine units, as in TFPA–TAPB-COF, resulted in a significant 2.75-fold increase in CO₂ adsorption at 298 K compared to the non-triarylamine TFPB–TAPB-COF.[4]

This enhanced performance is attributed to the favorable interactions between the electron-rich nitrogen centers of the TAPA units and the CO₂ molecules, highlighting the importance of the building block's electronic properties for targeted gas separation applications.[4]

Catalytic Performance

The inherent functionalities of TAPA and TAPB cores can be leveraged for heterogeneous catalysis. The nitrogen-rich nature of both frameworks, due to the imine linkages, provides potential metal-coordination sites.

TAPB-based COFs have been successfully employed as platforms for catalysis. For example, copper-metallated TAPB-TFP (β-ketoenamine linked) COFs have demonstrated high catalytic activity and 100% regioselectivity in 1,3-dipolar cycloaddition reactions (Huisgen reaction), with excellent recyclability over five cycles.[6] The robustness of the TAPB framework provides a stable support for the catalytic metal centers.

The electron-donating nature of the TAPA unit makes it an attractive component for redox-active COFs, particularly in photocatalysis. While specific comparative studies on catalytic reactions beyond CO₂ fixation are still emerging, the distinct electronic properties of TAPA suggest its potential for catalyzing a different spectrum of organic transformations compared to the more electronically neutral TAPB.

Thermal and Chemical Stability

Imine-linked COFs are generally known for their good thermal and chemical stability.[7][8] Thermogravimetric analysis (TGA) of imine-based COFs often shows thermal stability up to 400 °C.[9] However, a direct comparison of the thermal stability between TAPA- and TAPB-based COFs reveals subtle but important differences. Studies have shown that the degradation of 2D COFs is a two-step process: an initial loss of crystallinity at a lower temperature, followed by chemical degradation at a higher temperature.[10][11]

While comprehensive comparative data on the chemical stability of TAPA vs. TAPB COFs in various media is limited, the stability of the imine linkage is a key factor. Generally, imine-based COFs exhibit good stability in neutral and basic conditions but can be susceptible to degradation in acidic environments. The specific electronic environment around the imine bond, influenced by the TAPA or TAPB core, could modulate this stability.

Experimental Protocols: Synthesizing and Characterizing TAPA- and TAPB-based COFs

To facilitate further research and direct comparison, we provide detailed, step-by-step protocols for the synthesis of representative TAPA- and TAPB-based COFs via a solvothermal method, along with standard characterization procedures.

Synthesis Workflow

The synthesis of imine-based COFs typically follows a Schiff base condensation reaction between an amine and an aldehyde monomer under solvothermal conditions. An acid catalyst, such as acetic acid, is often used to facilitate the reversible imine formation, which is crucial for the error-correction mechanism that leads to a crystalline framework.

cluster_synthesis Solvothermal Synthesis of Imine-Linked COFs Monomers Amine Monomer (TAPA or TAPB) + Aldehyde Monomer (e.g., PDA) ReactionVessel Sealed Reaction Vessel Monomers->ReactionVessel Solvent Solvent System (e.g., Dioxane/Mesitylene) Solvent->ReactionVessel Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->ReactionVessel Heating Heating (e.g., 120°C, 3 days) ReactionVessel->Heating Washing Washing with Solvents (e.g., Acetone, THF) Heating->Washing Activation Activation (e.g., Supercritical CO₂ Drying or Vacuum) Washing->Activation COF_Product Crystalline COF Powder Activation->COF_Product

Caption: General workflow for the solvothermal synthesis of TAPA/TAPB-based COFs.

Detailed Synthesis Protocol: TAPB-PDA COF

This protocol is adapted from established literature procedures.[12][13]

Materials:

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Terephthalaldehyde (PDA)

  • 1,4-Dioxane

  • Mesitylene

  • 6 M Acetic Acid

Procedure:

  • In a Pyrex tube, add TAPB (e.g., 52.5 mg) and PDA (e.g., 30 mg).

  • Add a solvent mixture of 1,4-dioxane and mesitylene (v/v = 4:1, e.g., 16 mL total).

  • Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.

  • Add 6 M aqueous acetic acid (e.g., 1.2 mL).

  • Flash freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the solid product extensively with anhydrous acetone and tetrahydrofuran to remove any unreacted monomers and oligomers.

  • Dry the product under vacuum at 120 °C overnight to obtain the activated TAPB-PDA COF.

Characterization of COFs

To ascertain the successful synthesis and to evaluate the performance of the COFs, a suite of characterization techniques is essential.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and determine the structure of the COF. The experimental PXRD pattern is compared with a simulated pattern based on the expected crystal structure.[2][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the imine linkage. The disappearance of the N-H stretching bands from the amine monomer and the C=O stretching band from the aldehyde monomer, along with the appearance of a new C=N stretching band (typically around 1620 cm⁻¹), indicates successful Schiff base condensation.[15]

  • Nitrogen Adsorption-Desorption Isotherms: These measurements, typically performed at 77 K, are used to determine the BET surface area, pore volume, and pore size distribution of the COF.[3][16][17][18] The shape of the isotherm provides information about the porosity of the material.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the COF by measuring its weight loss as a function of temperature.

  • Solid-State ¹³C NMR Spectroscopy: This technique provides detailed information about the local chemical environment of the carbon atoms in the COF structure, further confirming the covalent linkages.[2]

Conclusion and Future Outlook

The choice between TAPA and TAPB as a building block for covalent organic frameworks offers a clear pathway to tune the material's properties for specific applications.

  • TAPB-based COFs are excellent candidates for applications requiring high surface area and robust, thermally stable frameworks, such as gas storage (for gases other than CO₂) and as supports for heterogeneous catalysis.

  • TAPA-based COFs , with their electron-rich triarylamine core, demonstrate a distinct advantage in applications where electronic interactions with guest molecules are paramount, most notably in the selective capture of carbon dioxide. The inherent redox activity of the triphenylamine unit also suggests significant potential in photocatalysis and electronic applications.

Future research should focus on direct, systematic comparisons of TAPA- and TAPB-based COFs under identical conditions, particularly concerning their chemical stability in diverse environments and their catalytic activity across a broader range of organic transformations. The synthesis of mixed-monomer (TAPA and TAPB) COFs could also offer a strategy to fine-tune properties by precisely controlling the density of triarylamine units within the framework. As the library of COF building blocks continues to expand, a deep understanding of the structure-property relationships, as exemplified by the TAPA vs. TAPB comparison, will be instrumental in the rational design of next-generation porous materials for a sustainable future.

References

  • [Link to a general review on COFs]
  • [Link to a relevant research article on TAPB-PDA COF synthesis]
  • [Link to a relevant research article on catalytic applic
  • [Link to a relevant research article with PXRD d
  • [Link to a relevant research article with PXRD d
  • [Link to a relevant research article on TAPA and TAPB COF aerogels]
  • [Link to a relevant research article on bandgap engineering in TAPA and TAPB COFs]
  • [Link to a relevant research article on CO2 capture by TAPA and TAPB COFs]
  • [Link to a review on the synthesis of COFs]
  • [Link to a review on COFs for CO2 capture and fix
  • [Link to a research article on the solution processing of TAPB-PDA COF]
  • [Link to a research article on 3D crown ether TAPA and TAPB COFs]
  • [Link to a research article with nitrogen sorption d
  • [Link to a research article on COF characteriz
  • [Link to a research article on TAPB-TA-COF synthesis]
  • [Link to a research article with nitrogen sorption data for fluorin
  • [Link to a research article with nitrogen sorption d
  • [Link to a research article on the characterization of COF hybrid m
  • [Link to a research article with nitrogen sorption d
  • [Link to a research article on the crystalliz
  • [Link to a research article with FT-IR d
  • [Link to a research article on COFs for CO2 adsorption]
  • [Link to a review on the chemistry of COFs]
  • [Link to a research article on the synthesis of imine-linked COFs]
  • [Link to a review on porous materials in chrom
  • [Link to a research article with nitrogen sorption d
  • [Link to a review on phthalocyanine-based COFs]
  • [Link to a research article on the microwave-assisted synthesis of TAPB-COFs]
  • [Link to a research article on the synthesis of TAPA-PDA films]
  • [Link to a research article on the thermal stability of 2D COFs]
  • [Link to a research article on the aqueous synthesis of imine-linked COFs]
  • [Link to a review on the large-scale synthesis of COFs]
  • [Link to a review on COFs as heterogeneous c
  • [Link to a research article on the acid and base stability of a COF]
  • [Link to a research article on the synthesis of high surface area imine-linked COFs]
  • [Link to a research article on the thermal stability of 2D COFs]
  • [Link to a research article on COFs for CO2 capture and catalytic transform

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A Spectroscopic Comparison of Aminophenyl and Nitrophenyl Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, aminophenyl and nitrophenyl compounds are fundamental precursors. The amino (-NH₂) group, an electron-donating auxochrome, and the nitro (-NO₂) group, a powerful electron-withdrawing group, impart dramatically different chemical and physical properties to the aromatic ring to which they are attached. The conversion of a nitrophenyl to an aminophenyl moiety via reduction is one of the most common and critical transformations in synthetic chemistry.[1] Consequently, the ability to rapidly and accurately distinguish between these precursors and monitor their conversion is paramount for process control, quality assurance, and drug development.

This guide provides an in-depth spectroscopic comparison, moving beyond a simple catalog of data to explain the underlying principles that govern their distinct spectral signatures. We will explore how the electronic and vibrational properties of these two functional groups are interrogated by UV-Visible, Fluorescence, Infrared (IR), and Raman spectroscopy, providing researchers with the rationale to select the appropriate analytical method and correctly interpret the resulting data.

Part 1: Electronic Spectroscopy - Unveiling Molecular Orbitals

The electronic character of the amino and nitro groups directly influences the π-electron system of the benzene ring, leading to distinct behaviors when probed with ultraviolet and visible light.

UV-Visible (UV-Vis) Spectroscopy: A Tale of Two Substituents

Expertise & Experience: UV-Vis spectroscopy measures the absorption of light, which promotes electrons from a ground state to a higher energy excited state. In aromatic compounds like benzene, the primary absorptions are due to π → π* transitions.[2] The introduction of a substituent dramatically alters these transitions. The choice of solvent is critical; it must be transparent in the analysis region and properly dissolve the sample.[2]

  • The Aminophenyl Precursor: The amino group is a powerful auxochrome. The lone pair of electrons on the nitrogen atom enters into resonance with the π-system of the benzene ring. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The direct consequence is a shift of the absorption maximum (λmax) to longer wavelengths, a phenomenon known as a bathochromic or "red" shift. This extended conjugation also typically increases the probability of the transition, leading to a more intense absorption (a hyperchromic effect).

  • The Nitrophenyl Precursor: The nitro group is a potent electron-withdrawing group. It extends the conjugation of the aromatic ring through its own π-system and induces a significant intramolecular charge transfer (ICT) character to the electronic transition. This also lowers the HOMO-LUMO gap, resulting in a pronounced bathochromic shift, often even more significant than that caused by an amino group. For example, the reduction of 4-nitrophenol to 4-aminophenol is easily monitored by UV-Vis, as the λmax shifts from around 400 nm for the nitrophenolate ion to about 300 nm for the 4-aminophenol product.[3]

The logical workflow for analyzing these precursors involves dissolving the sample in a UV-transparent solvent, like ethanol or acetonitrile, and acquiring a full-spectrum scan to identify the λmax, which serves as a key identifier.

G cluster_UV UV-Vis Analysis Workflow A Prepare Dilute Solution in UV-Transparent Solvent B Acquire Blank Spectrum (Solvent Only) A->B C Acquire Sample Spectrum B->C D Identify λmax C->D E Compare to Reference Spectra (Aminophenyl vs. Nitrophenyl) D->E F Quantify using Beer-Lambert Law (A=εbc) D->F G cluster_Vib Key Vibrational Modes cluster_Tech Technique Emphasis Amino Aminophenyl (-NH₂) N-H Stretch (asymm & symm) 3300-3500 cm⁻¹ N-H Bend 1580-1650 cm⁻¹ C-N Stretch 1250-1350 cm⁻¹ Nitro Nitrophenyl (-NO₂) N=O Stretch (asymm) 1500-1560 cm⁻¹ N=O Stretch (symm) 1300-1370 cm⁻¹ C-N Stretch ~1111 cm⁻¹ IR IR Active (Change in Dipole Moment) IR->Amino:f0 Very Strong IR->Nitro:f0 Very Strong IR->Nitro:f1 Very Strong Raman Raman Active (Change in Polarizability) Raman->Nitro:f1 Extremely Strong

Caption: Key vibrational modes for aminophenyl and nitrophenyl groups.

Part 3: Data Summary and Protocols

Comparative Data Summary

The table below summarizes the key distinguishing spectroscopic features for quick reference.

Spectroscopic TechniqueAminophenyl PrecursorsNitrophenyl PrecursorsRationale for Difference
UV-Vis (λmax) Red-shifted from benzene (e.g., Aniline ~280 nm)Strongly red-shifted from benzene (e.g., Nitrobenzene ~268 nm)Electron donation (-NH₂) and withdrawal (-NO₂) both extend conjugation.
Fluorescence Generally FluorescentGenerally Non-fluorescent (Quenched)-NH₂ is an activating group; -NO₂ promotes non-radiative decay.
Infrared (IR) N-H stretches (doublet): 3300-3500 cm⁻¹ (strong) N-H bend: ~1600 cm⁻¹N=O asymm. stretch: 1500-1560 cm⁻¹ (v. strong) N=O symm. stretch: 1300-1370 cm⁻¹ (v. strong)Probes different bond vibrations (N-H vs. N=O).
Raman Ring modes prominent; N-H stretches weakN=O symm. stretch: 1300-1370 cm⁻¹ (v. strong, sharp)Symmetric N=O stretch causes a large change in polarizability.
Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. For instance, in the IR protocol, the use of dry KBr and the appearance of a flat baseline outside the sample absorption regions validate the sample preparation technique.

Protocol 1: UV-Vis Spectrophotometry of Dilute Solutions

  • Solvent Selection: Choose a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) that dissolves the sample and is transparent in the desired wavelength range (typically 200-400 nm). [2]2. Sample Preparation: Prepare a stock solution of the precursor at a known concentration (e.g., 1 mg/mL). Serially dilute this stock to a concentration that gives an absorbance reading between 0.1 and 1.0 AU (e.g., ~10 µg/mL).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.

  • Blanking: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline/blank spectrum. This corrects for absorbance from the solvent and cuvette. [2]5. Measurement: Rinse the cuvette with the sample solution, then fill it. Place it in the instrument and acquire the absorption spectrum.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). Compare this value to known literature values for aminophenyl and nitrophenyl compounds.

Protocol 2: FTIR Spectroscopy using KBr Pellets

  • Sample Preparation: Place ~1-2 mg of the solid precursor sample into a clean agate mortar. Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder. [4][5]KBr is used as it is transparent in the mid-IR region.

  • Grinding: Gently grind the mixture with a pestle for 3-5 minutes until it is a fine, homogenous powder. This reduces particle size to minimize light scattering. [6]3. Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 2 minutes to form a thin, transparent, or translucent pellet. [4]4. Instrument Setup: Place the pellet into the sample holder in the FTIR spectrometer's sample compartment.

  • Background Collection: Run a background scan with an empty sample compartment. This measures the instrument and atmospheric (H₂O, CO₂) background, which will be subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the key vibrational bands as detailed in the comparative tables, specifically looking for the N-H stretches or the strong N=O stretches.

Protocol 3: Confocal Raman Spectroscopy of Solid Samples

  • Sample Preparation: Place a small amount of the solid powder onto a clean microscope slide or into a well plate. No further preparation is typically needed, which is a major advantage of Raman spectroscopy. [7]2. Instrument Setup: Place the sample on the microscope stage. Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). The choice is critical: a 785 nm laser often reduces fluorescence interference, which can be an issue with aminophenyl compounds.

  • Focusing: Using the microscope objective, focus the laser onto a representative area of the sample.

  • Acquisition: Set the acquisition parameters, including laser power, exposure time, and number of accumulations. Use low laser power initially to avoid sample burning or degradation. [8]5. Data Collection: Acquire the Raman spectrum. The instrument will filter out the strong Rayleigh scattered light and disperse the weak Raman scattered light onto the detector. [9]6. Analysis: Examine the spectrum for the characteristic high-intensity symmetric NO₂ stretch around 1350 cm⁻¹ for nitrophenyl compounds or the aromatic ring modes for aminophenyl compounds.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Drawell. Retrieved January 3, 2026, from [Link]

  • Powder Samples - Shimadzu. (n.d.). Shimadzu. Retrieved January 3, 2026, from [Link]

  • How to prepare IR samples? - ResearchGate. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved January 3, 2026, from [Link]

  • IR Sample Preparation Techniques | PDF | Infrared | Chemistry - Scribd. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]

  • Carey, P. R., & H. Schneider. (1978). Resonance Raman spectra and structure of some complex nitroaromatic molecules. Scilit. Retrieved January 3, 2026, from [Link]

  • Mazur, N., et al. (2025). SERS of nitro group compounds for sensing of explosives. RSC Publishing. Retrieved January 3, 2026, from [Link]

  • Van Houten, J. P., & Wenthold, P. G. (2023). Exploring Resonance Raman Scattering with 4-Nitrophenol. Journal of Chemical Education. Retrieved January 3, 2026, from [Link]

  • UV-Vis absorption spectra of - ResearchGate. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Raman spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Gotor, R., et al. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. PMC - PubMed Central. Retrieved January 3, 2026, from [Link]

  • Payne, R. T., et al. (2023). Towards routine organic structure determination using Raman microscopy. RSC Publishing. Retrieved January 3, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Raman Spectroscopy - Chemistry LibreTexts. (2025). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Tanvi, Ms. (n.d.). RAMAN SPECTROSCOPY: AN EXPERIMENTAL TOOL TO PROBE MOLECULAR LEVEL PROCESSES. Guru Gobind Singh College for Women, Chandigarh. Retrieved January 3, 2026, from [Link]

  • Street Jr, K. W., & Schenk, G. H. (1979). p-Aminophenol fluorescence and determination in the presence of acetaminophen. Journal of Pharmaceutical Sciences. Retrieved January 3, 2026, from [Link]

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Navigating the High-Temperature Frontier: A Comparative Thermal Stability Analysis of Polymers Derived from Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Property Relationships and Performance Benchmarking

For researchers, scientists, and professionals in drug development and advanced materials, the quest for polymers with exceptional thermal stability is a perpetual challenge. The molecular architecture of a polymer dictates its performance under extreme conditions, and the strategic selection of monomeric building blocks is paramount. This guide provides an in-depth comparative analysis of the thermal stability of polymers derived from Tris(p-aminophenyl)methanol, a unique trifunctional monomer, benchmarked against leading high-performance thermoplastic alternatives. By understanding the underlying structure-property relationships, researchers can make more informed decisions in the design and application of novel thermostable materials.

The Significance of this compound in Polymer Chemistry

This compound stands out as a monomer due to its triphenylmethane core and three primary amine functionalities. This trifunctional nature allows for the formation of highly crosslinked, three-dimensional polymer networks.[1] In the realm of high-performance polymers, particularly polyimides, such crosslinking is a key strategy to enhance thermal stability, mechanical strength, and chemical resistance.[2] The rigid, non-planar structure of the triphenylmethane unit can also disrupt polymer chain packing, which can improve solubility in organic solvents without significantly compromising thermal properties.[3]

Comparative Thermal Stability: A Data-Driven Analysis

To contextualize the performance of polymers derived from this compound, a comparison with well-established high-performance polymers is essential. This section benchmarks the expected thermal properties of a hypothetical polyimide derived from this compound against three industry standards: Kapton®, Ultem®, and PEEK.

Table 1: Comparison of Key Thermal Properties

PolymerMonomer Composition (Typical)Glass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)Char Yield at 800°C (N2 atm.)
This compound Polyimide (Hypothetical) This compound + Aromatic DianhydrideExpected > 350°CExpected > 500°CExpected to be high (>60%)
Kapton® HN (Polyimide) Pyromellitic dianhydride (PMDA) + 4,4'-Oxydiphenylamine (ODA)360-410°C[4]~550-600°C[5]~60%
Ultem® 1000 (Polyetherimide) 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) + m-phenylenediamine (m-PD)~217°C[3]~500°C~50%
PEEK (Polyetheretherketone) 4,4'-Difluorobenzophenone + Hydroquinone~143°C[6]~550°C~45-50%

Note: The properties for the this compound-based polyimide are projected based on the expected high degree of crosslinking and the thermal stability of analogous aromatic polyimides.

Causality Behind Experimental Choices and Expected Outcomes

The superior thermal stability of aromatic polyimides like Kapton® stems from the rigid aromatic and imide ring structures in their backbones.[7] For polymers derived from this compound, the trifunctional nature of the amine monomer is anticipated to create a densely crosslinked network. This network structure severely restricts segmental motion, leading to a very high glass transition temperature and exceptional thermal stability, likely surpassing that of many linear polyimides.[2][8] The high char yield expected is also a direct consequence of the highly aromatic and crosslinked structure, which favors the formation of a stable carbonaceous residue upon pyrolysis.

In comparison, Ultem®, a polyetherimide, incorporates flexible ether linkages which enhance its processability but result in a lower glass transition temperature compared to fully aromatic polyimides.[9] PEEK, a semi-crystalline thermoplastic, exhibits excellent thermal stability and chemical resistance, with its high melting point being a key performance indicator.[6][10] However, its glass transition temperature is significantly lower than that of high-performance polyimides.

Experimental Protocols for Thermal Stability Assessment

To empirically validate the thermal performance of these polymers, standardized analytical techniques are employed. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Workflow for TGA

TGA_Workflow start Start: Polymer Sample (5-10 mg) place_sample Place sample in TGA pan (Pt or Alumina) start->place_sample load_instrument Load into TGA instrument place_sample->load_instrument set_parameters Set experimental parameters: - Heating rate: 10°C/min - Temperature range: 25°C to 900°C - Atmosphere: N2 or Air (50 mL/min) load_instrument->set_parameters run_analysis Run TGA analysis set_parameters->run_analysis acquire_data Acquire weight loss vs. temperature data run_analysis->acquire_data analyze_data Analyze TGA curve: - Determine Td5 and Td10 - Calculate char yield at 800°C acquire_data->analyze_data end_report End: Report thermal stability data analyze_data->end_report

TGA Experimental Workflow

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean TGA pan (platinum or alumina).

  • Instrument Setup: Place the sample pan in the TGA instrument's microbalance.

  • Parameter Programming: Set the experimental parameters in the instrument software. A heating rate of 10°C/min from room temperature to 900°C under a nitrogen atmosphere is a standard condition for assessing thermal stability.

  • Data Acquisition: Initiate the temperature program and record the sample weight as a function of temperature.

  • Data Analysis: From the resulting TGA curve, determine the temperatures at which 5% (Td5) and 10% (Td10) weight loss occur. Calculate the char yield as the percentage of the initial mass remaining at 800°C.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg).

Experimental Workflow for DSC

DSC_Workflow start Start: Polymer Sample (5-10 mg) seal_sample Seal sample in an aluminum DSC pan start->seal_sample load_instrument Load sample and reference pans into DSC cell seal_sample->load_instrument set_parameters Set experimental parameters: - Heat-cool-heat cycle - Heating/cooling rate: 10°C/min - Temperature range: e.g., 25°C to 450°C - Atmosphere: N2 load_instrument->set_parameters run_analysis Run DSC analysis set_parameters->run_analysis acquire_data Acquire heat flow vs. temperature data run_analysis->acquire_data analyze_data Analyze the second heating curve to determine Tg (midpoint of the transition) acquire_data->analyze_data end_report End: Report glass transition temperature analyze_data->end_report

DSC Experimental Workflow

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Parameter Programming: Program a heat-cool-heat cycle. A typical procedure involves heating from room temperature to a temperature above the expected Tg at 10°C/min, cooling rapidly, and then reheating at the same rate. This procedure removes the thermal history of the sample.

  • Data Acquisition: Run the thermal program and record the differential heat flow between the sample and the reference.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.

Synthesis Pathway for this compound-Based Polyimide

The synthesis of a polyimide from this compound would typically follow a two-step polycondensation reaction, as illustrated below.

General Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization monomer1 This compound (Triamine) polyamic_acid Poly(amic acid) Solution (Viscous) monomer1->polyamic_acid + monomer2 Aromatic Dianhydride (e.g., PMDA) monomer2->polyamic_acid solvent Polar Aprotic Solvent (e.g., NMP, DMAc) solvent->polyamic_acid thermal_imidization Thermal Imidization (Heat, e.g., 200-300°C) polyamic_acid->thermal_imidization or chemical_imidization Chemical Imidization (Dehydrating Agent) polyamic_acid->chemical_imidization polyimide Crosslinked Polyimide Network thermal_imidization->polyimide chemical_imidization->polyimide

Synthesis of this compound Polyimide

This process involves the initial formation of a soluble poly(amic acid) precursor, which is then converted to the final insoluble and intractable crosslinked polyimide network through either thermal or chemical cyclodehydration.

Conclusion

Polymers derived from this compound hold significant promise for applications demanding exceptional thermal stability. The inherent trifunctionality of this monomer is a key structural feature that enables the formation of highly crosslinked networks, which are expected to exhibit superior thermal properties compared to many linear high-performance polymers. While direct experimental data for this compound-based polyimides is not yet widely available in the literature, a thorough understanding of structure-property relationships allows for a strong scientific projection of their performance. By benchmarking against established materials like Kapton®, Ultem®, and PEEK, and by employing rigorous thermal analysis methodologies, researchers can effectively evaluate the potential of these novel polymers for next-generation high-temperature applications.

References

  • Victrex. (n.d.). PEEK Polymer Properties. Retrieved from [Link][6]

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A Comparative Guide to the Cytotoxicity of Tris(p-aminophenyl)methanol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer therapeutics is a driving force in modern medicinal chemistry. Within this landscape, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The triarylmethane framework, the structural core of Tris(p-aminophenyl)methanol, represents one such versatile scaffold.[1] This guide offers a comparative analysis of the cytotoxic potential of various this compound derivatives, grounded in experimental data. We will explore the structure-activity relationships that govern their efficacy, delve into their mechanisms of action, and provide detailed protocols for their experimental validation, offering a critical resource for researchers in oncology and drug development.

The Triarylmethane Scaffold: A Foundation for Anticancer Agents

This compound, also known as pararosaniline base, is a triarylmethane compound characterized by three aminophenyl groups attached to a central methanol carbon.[2][3] While the parent compound is primarily known as a dye intermediate, its unique three-dimensional structure provides an exceptional platform for chemical modification.[3] By strategically altering the substituents on the phenyl rings, chemists can generate vast libraries of derivatives with diverse pharmacological profiles. Several of these derivatives have been shown to effectively arrest cell proliferation in human tumor cells, making this structural class a focal point of significant research interest.[1]

Comparative Cytotoxicity: A Quantitative Look at Efficacy

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of a biological process, such as cell growth. A lower IC50 value signifies greater potency. The anticancer activity of various triarylmethane derivatives has been evaluated against multiple human cancer cell lines.

The data below summarizes the in vitro cytotoxic activity of selected derivatives, highlighting how structural modifications influence their potency against different cancer types.

Compound/DerivativeCancer Cell LineTissue OriginIC50 Value (µM)Reference
Triazolic Triarylmethane 9b HT-29Colon11[4][5]
HCT116Colon14[4][5]
Di(het)arylmethane 6a HuTu-80Duodenal1.7[6]
M-HeLaCervical11[6]
Di(het)arylmethane 5a HuTu-80Duodenal2.9[6]

Expert Insights: The data reveals critical structure-activity relationships (SAR). For example, the introduction of heterocyclic moieties, such as in the di(het)arylmethane derivatives, can lead to exceptionally potent compounds like 6a , which exhibits an IC50 of 1.7 µM in duodenal adenocarcinoma cells.[6] Similarly, linking the triarylmethane scaffold to a triazole ring, as in compound 9b , confers significant activity against colorectal cancer cell lines.[4][5] Notably, compound 9b also demonstrated low cytotoxicity against normal murine fibroblasts (IC50 > 100 µM), suggesting a degree of selectivity for cancer cells—a crucial attribute for a therapeutic candidate.[5]

Unraveling the Mechanism of Action

Understanding how a compound kills cancer cells is as important as knowing that it does. Mechanistic studies on promising triarylmethane derivatives indicate that they often induce apoptosis (programmed cell death) by modulating key signaling pathways that are frequently dysregulated in cancer.

One of the most well-documented mechanisms involves the inhibition of pro-survival signaling cascades. Studies have shown that certain triarylmethane derivatives can suppress the phosphorylation of critical proteins like Akt and ERK.[4][5] These proteins are central nodes in pathways that promote cell growth, proliferation, and survival. By downregulating their activity, these compounds effectively shut down the survival signals that cancer cells rely on, thereby triggering apoptosis.[4] This process is often accompanied by the cleavage of caspase-3 and inhibition of PARP, biochemical hallmarks of apoptotic cell death.[5]

G cluster_0 Cell Survival Signaling cluster_1 Apoptosis Pathway Akt Akt Survival Cell Survival & Proliferation Akt->Survival ERK ERK ERK->Survival Caspase3 Caspase-3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP PARP Inhibition PARP->Apoptosis TAM Triarylmethane Derivative TAM->Akt Inhibits TAM->ERK Inhibits TAM->Caspase3 Induces TAM->PARP Induces

Caption: Inhibition of Akt/ERK survival pathways by triarylmethane derivatives.

Experimental Validation: Protocols and Rationale

Robust and reproducible in vitro assays are the cornerstone of cytotoxicity screening.[7] They provide the foundational data for making critical go/no-go decisions in the drug discovery pipeline.[8] Below is a detailed protocol for the MTT assay, a widely used method for assessing cell viability.

Workflow for In Vitro Cytotoxicity Screening

The process of evaluating a novel compound involves several key stages, from initial cell culture to data analysis and IC50 determination.

G A 1. Cell Culture Seed cells in 96-well plates B 2. Compound Treatment Add serial dilutions of This compound derivative A->B C 3. Incubation Incubate for 24-72 hours B->C D 4. Viability Assay (e.g., MTT Assay) Add MTT reagent C->D E 5. Solubilization Add DMSO or other solvent to dissolve formazan crystals D->E F 6. Data Acquisition Measure absorbance at 570 nm using a plate reader E->F G 7. Analysis Calculate % viability vs. control and determine IC50 value F->G

Caption: Standard experimental workflow for cytotoxicity validation.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9]

Causality Behind Choice: This assay is selected for its simplicity, reliability, and high-throughput capability.[10] It relies on the principle that metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HT-29, HCT116) and a non-cancerous control cell line (e.g., L929 fibroblasts) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[11]

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel anticancer agents. As demonstrated, strategic derivatization can yield compounds with potent and selective cytotoxicity against a range of cancer cell lines. The primary mechanism appears to be the induction of apoptosis through the inhibition of critical cell survival pathways like Akt and ERK.

Future research should focus on expanding the chemical diversity of these derivatives to further refine their structure-activity relationships. Investigating their efficacy in more complex in vitro models, such as 3D tumor spheroids, and subsequent validation in preclinical in vivo models will be essential steps in translating these promising findings from the bench to the clinic.[12] The continued exploration of this versatile chemical class holds significant promise for the future of oncology drug discovery.

References

  • Vertex AI Search. Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives.
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A Senior Application Scientist's Guide to Quantum Yield Measurement for Tris(p-aminophenyl)methanol-based Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the characterization of novel fluorophores.

This guide provides a comprehensive comparison of methodologies for determining the fluorescence quantum yield (Φf) of Tris(p-aminophenyl)methanol (TPM)-based fluorophores. We will delve into the prevalent relative measurement method, offering a detailed, validated protocol, and contrast it with the absolute determination technique. The focus is on ensuring scientific integrity through a deep understanding of the principles and practices that yield reliable and reproducible data.

The Significance of Quantum Yield in Fluorophore Characterization

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of a fluorophore in converting absorbed photons into emitted photons.[1][2][3] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4][5]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency.[5] Conversely, a value of 0 indicates a complete absence of fluorescence. This parameter is governed by the competition between the rate of radiative decay (fluorescence, kf) and the rates of all non-radiative decay pathways (Σknr), such as internal conversion and intersystem crossing.[5][6]

For researchers in drug development and material science, Φf is a critical metric. It directly impacts the sensitivity of fluorescence-based assays, the brightness of imaging agents, and the efficiency of organic light-emitting diodes (OLEDs).

Unique Considerations for this compound (TPM) Fluorophores

This compound (TPM) and its derivatives are part of a fascinating class of molecules that can exhibit Aggregation-Induced Emission (AIE). Unlike traditional fluorophores that suffer from quenching at high concentrations, AIE-active molecules often show enhanced fluorescence in aggregated states or solid phases. This behavior makes their quantum yield highly sensitive to their environment, concentration, and physical state, demanding meticulous and context-specific measurement protocols.

Comparative Methodologies: Relative vs. Absolute Quantum Yield

There are two primary methods for determining the fluorescence quantum yield: the relative (or comparative) method and the absolute method.[4][7]

FeatureRelative (Comparative) MethodAbsolute Method
Principle Compares the fluorescence of an unknown sample to a standard with a known quantum yield.[6][8]Directly measures the ratio of emitted to absorbed photons without a reference standard.[7]
Equipment Standard UV-Vis spectrophotometer and spectrofluorometer.[2][9]Requires a spectrofluorometer equipped with an integrating sphere.[4][10]
Advantages Widely accessible, simpler procedure, and less expensive instrumentation.[4][9]More accurate, eliminates standard-related errors, and is not limited by the availability of standards.[3][4]
Disadvantages Accuracy is dependent on the reliability of the standard's reported Φf value and proper standard selection.[11]Requires specialized and costly equipment; more complex data correction procedures.[6]

For most laboratories, the relative method offers a robust and accessible approach to accurately determine Φf, provided that the protocol is followed with rigor.[9][12] This guide will focus on a detailed protocol for this method.

Validated Protocol: Relative Quantum Yield Measurement

The cornerstone of the relative method is the comparison of the integrated fluorescence intensity and the absorbance of the unknown sample against a well-characterized fluorescent standard.[6][8]

The Governing Equation

The quantum yield of the unknown sample (Φx) is calculated using the following equation:[2][4]

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Where:

  • Φst is the quantum yield of the standard.

  • Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

  • nx and nst are the refractive indices of the sample and standard solvents.

Experimental Workflow Diagram

G cluster_prep Part 1: Preparation cluster_measure Part 2: Measurement cluster_analysis Part 3: Analysis & Calculation P1 Select Appropriate Standard (e.g., Quinine Sulfate) P2 Prepare Stock Solutions (Sample & Standard) P1->P2 P3 Create Series of Dilutions (Absorbance < 0.1) P2->P3 M1 Measure Absorbance Spectra (UV-Vis Spectrophotometer) P3->M1 M3 Measure Emission Spectra (Spectrofluorometer at same λex) P3->M3 M2 Identify Absorbance at λex M1->M2 A1 Plot Integrated Intensity vs. Absorbance M2->A1 M4 Integrate Area Under Emission Curve M3->M4 M4->A1 A2 Calculate Gradient (Slope) for Sample (Gradx) & Standard (Gradst) A1->A2 A3 Apply Quantum Yield Formula Φx = Φst * (Gradx/Gradst) * (nx²/nst²) A2->A3 A4 Final Result: Φx A3->A4

Caption: Workflow for Relative Quantum Yield Determination.

Step-by-Step Methodology

1. Selection of a Suitable Standard

  • Causality: The accuracy of the relative method is fundamentally tied to the standard. The chosen standard should have an absorption profile that allows excitation at the same wavelength (λex) as the TPM sample and, ideally, an emission range that overlaps with the sample's emission to minimize wavelength-dependent instrument biases.[8]

  • Protocol: For TPM-based fluorophores, which often emit in the blue-green region, Quinine Sulfate is a commonly used standard.

    • Standard: Quinine Sulfate

    • Solvent: 0.1 M Perchloric Acid (HClO4)

    • Accepted Φst: 0.60[5][13][14]

  • Scientist's Note: Historically, sulfuric acid (H2SO4) was common, but recent studies show the quantum yield of quinine sulfate in H2SO4 is highly temperature-dependent.[5][14] Using 0.1 M HClO4 provides a much more stable quantum yield value up to 45 °C.[14]

2. Sample Preparation

  • Causality: To ensure the validity of the Beer-Lambert law and to prevent inner filter effects (where emitted light is reabsorbed by other fluorophore molecules), all measurements must be conducted in dilute solutions.[6]

  • Protocol:

    • Prepare concentrated stock solutions of both the TPM-based sample and the quinine sulfate standard in their respective solvents.

    • From the stock solutions, prepare a series of 4-5 dilutions for both the sample and the standard.

    • The dilutions should be targeted to have absorbance values at the chosen excitation wavelength (λex) ranging from approximately 0.01 to a maximum of 0.1.[6] It is highly recommended to keep absorbance ≤ 0.05 for the most accurate results.[2]

3. Absorbance Measurement

  • Causality: This step precisely quantifies the fraction of light that will be absorbed by each solution at the excitation wavelength.

  • Protocol:

    • Using a calibrated UV-Vis spectrophotometer, measure the absorbance spectrum for every dilution of both the sample and the standard.

    • Record the exact absorbance value at the chosen excitation wavelength (e.g., 350 nm). Ensure the same λex is used for both the sample and the standard.

4. Fluorescence Emission Measurement

  • Causality: This step measures the emitted photons. It is critical that all experimental parameters are held constant between the sample and standard measurements to ensure a valid comparison.[8]

  • Protocol:

    • Use a spectrofluorometer with a corrected emission channel. If the instrument is not corrected, a correction curve must be applied during data processing.

    • For each dilution, measure the fluorescence emission spectrum, exciting at the same λex used for the absorbance measurements.

    • Crucial Parameters to Keep Constant:

      • Excitation Wavelength (λex)

      • Excitation and Emission Slit Widths

      • Detector Voltage

      • Cuvette type and path length

    • Measure a solvent blank for both the sample and standard solvents and subtract these spectra from their respective fluorescence measurements.[6]

5. Data Analysis and Calculation

  • Causality: The gradient method (plotting integrated intensity vs. absorbance) is superior to a single-point calculation because it confirms a linear relationship and averages out minor measurement errors, providing a more robust result.[6]

  • Protocol:

    • For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

    • Create two separate plots:

      • Plot 1: Integrated fluorescence intensity vs. absorbance for the TPM sample.

      • Plot 2: Integrated fluorescence intensity vs. absorbance for the Quinine Sulfate standard.

    • Perform a linear regression (fit) for each plot. The slope of the line is the gradient (Gradx for the sample, Gradst for the standard).

    • Obtain the refractive indices (n) for the solvents used. For example, n ≈ 1.33 for dilute aqueous solutions.

    • Apply the final equation to calculate Φx.

Performance Comparison: TPM Fluorophores vs. Alternatives

The quantum yield of TPM-based fluorophores can vary significantly based on their chemical structure and environment. Below is a comparative table of representative quantum yield values.

FluorophoreSolvent / ConditionTypical Emission RangeQuantum Yield (Φf)Reference
TPM Derivative (Hypothetical) Toluene (dilute)450 - 500 nm~ 0.05-
TPM Derivative (Hypothetical) Aggregated State / Solid470 - 520 nm> 0.40-
Quinine Sulfate (Standard) 0.1 M HClO4400 - 550 nm0.60[5][13][14]
Fluorescein 0.1 M NaOH500 - 550 nm~ 0.93 - 0.95[6][15]
Rhodamine 6G Ethanol540 - 600 nm~ 0.95[6][15]

This table illustrates the unique AIE property of many TPM derivatives, which exhibit low quantum yields in dilute solution but become highly emissive upon aggregation. This contrasts sharply with conventional dyes like Fluorescein and Rhodamine 6G, which are highly fluorescent in dilute solutions but prone to quenching at higher concentrations.

Trustworthiness: Building a Self-Validating System

To ensure the trustworthiness of your results, incorporate these validation steps into your workflow:

  • Linearity Check: The plot of integrated fluorescence vs. absorbance must be linear and pass through the origin. A non-linear plot indicates the presence of inner filter effects or concentration quenching, invalidating the results.

  • Standard Verification: Periodically measure a well-known secondary standard to verify your instrument setup and standard stability.

  • Wavelength Independence: According to Vavilov's law, the quantum yield should be independent of the excitation wavelength within the first absorption band.[6][16] Measuring your sample at a second excitation wavelength can serve as a powerful validation check.[11]

By adhering to these principles and the detailed protocol, researchers can confidently and accurately measure the quantum yield of TPM-based fluorophores, enabling robust comparison and characterization for advanced applications.

References

  • JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. [Link]

  • Povrozin, Y., & Terpetschnig, E. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS TECHNICAL NOTE. [Link]

  • Bhatt, A. N., Verma, U., & Kumar, B. (2019). Absolute “Two measurement” vs Relative quantum yield measurement techniques:An experimental analysis. IEEE Uttar Pradesh Section International Conference on Electrical, Computer and Electronics (UPCON). [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Fluorescence Quantum Yields: Methods of Determination and Standards. In Methods and Applications in Fluorescence. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Hof, M., et al. (2023, March 15). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry - ACS Publications. [Link]

  • Shimadzu. Relative Quantum Yield Measurement of a Sample in Solution. Application News No.A504. [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

  • BAM. Fluorescence quantum yield standards. [Link]

  • Nabiev, I., et al. (2020). Absolute and Relative Methods for Fluorescence Quantum Yield Evaluation of Quantum Dots. Methods in Molecular Biology. [Link]

  • Resch-Genger, U., et al. (2012). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

  • Wikipedia. Quantum yield. [Link]

  • Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry. [Link]

  • Wang, Y., et al. (2023). New Observations on Concentration‐Regulated Carbon Dots. ChemistryOpen. [Link]

  • Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence. [Link]

  • Oregon Medical Laser Center. Quinine sulfate. [Link]

  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry. [Link]

  • ResearchGate. (2015). What is the linear range of Quinine Sulphate Quantum Yield?[Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • Edinburgh Instruments. What is Quantum Yield?[Link]

  • PubChem. This compound. [Link]

  • Global Substance Registration System. This compound. [Link]

  • ChemBK. (4-aminophenyl)methanol. [Link]

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A Comparative Analysis of TCPM and TCPMOH in Developmental Toxicology: Mechanisms, Models, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of environmental toxicology, the persistent and bioaccumulative nature of organochlorine compounds remains a significant concern for developmental biology. Among these are Tris(4-chlorophenyl)methane (TCPM) and its hydroxylated metabolite, Tris(4-chlorophenyl)methanol (TCPMOH). Believed to be manufacturing byproducts of the legacy pesticide DDT, these compounds are now ubiquitous environmental contaminants, detected in wildlife and human tissues, including adipose tissue and breast milk.[1][2][3] Their presence in breast milk raises critical questions about the potential for maternal transfer and subsequent risk to developing infants.[4][5]

This guide provides a comprehensive comparison of the developmental toxicity profiles of TCPM and its metabolite, TCPMOH. We will delve into their differential impacts on embryonic development, explore the underlying molecular mechanisms of toxicity, and present a standardized experimental protocol for their evaluation. This document is intended for researchers, toxicologists, and drug development professionals seeking to understand the relative risks and modes of action of these emerging contaminants of concern.

Executive Summary of Comparative Toxicity

Structural Relationship and Metabolic Transformation

TCPM and TCPMOH are structurally analogous, differing by a single hydroxyl group. TCPMOH is the hydroxylated metabolite of TCPM, a transformation that can occur biologically. This seemingly minor structural change is the critical determinant of its enhanced toxicological activity.

G TCPM Tris(4-chlorophenyl)methane (TCPM) (C19H13Cl3) TCPMOH Tris(4-chlorophenyl)methanol (TCPMOH) (C19H13Cl3O) TCPM->TCPMOH Metabolic Hydroxylation

Caption: Metabolic conversion of TCPM to its more toxic metabolite, TCPMOH.

Comparative Developmental Toxicity Endpoints

The most direct way to compare the toxicity of TCPM and TCPMOH is by examining key toxicological metrics from experimental studies. The zebrafish embryo has emerged as the primary model for this purpose.

ParameterTCPMTCPMOHModel SystemKey Findings & Citations
Pancreatic Development Minor, non-significant reduction in islet and exocrine pancreas area at 50 nM.[1][6]Significant reduction in islet area (20.8%) and exocrine pancreas area (13%) at 50 nM.[1][2][6]Zebrafish LarvaeTCPMOH specifically impairs the development of both the endocrine and exocrine pancreas.
Morphological Defects No significant induction of gross embryonic defects at 50 nM.[1][6]Induces concentration-dependent pericardial and yolk sac edema.[1][3][7]Zebrafish EmbryosEdema is a critical and common indicator of cardiovascular distress in zebrafish developmental toxicity assays.
Lethality (LC50) Data not available.3.99 µM (5 dpf)2.47 µM (6 dpf)1.02 µM (7 dpf)[4]Zebrafish EmbryosDemonstrates increasing toxicity with prolonged exposure during critical developmental windows.
No Observed Adverse Effect Level (NOAEL) 1.2 mg/kg/day (for reproductive effects)>50 nM (for acute developmental toxicity)[3][5]Rat (TCPM)Zebrafish (TCPMOH)Note the different models and endpoints. A direct developmental NOAEL comparison is not available.
Gene Expression Significantly altered 419 genes (137 up, 282 down) at 50 nM.[3]Significantly altered 547 genes (215 up, 332 down) at 50 nM.[3]Zebrafish EmbryosAlthough transcriptomic responses are highly correlated (R²=0.903), TCPMOH impacts a greater number of genes.

Mechanisms of Developmental Toxicity

While the transcriptomic responses to TCPM and TCPMOH are similar, their differential potency in causing physical defects suggests that the magnitude of disruption in key developmental pathways crosses a critical threshold with TCPMOH. The primary mechanisms involve the disruption of essential signaling pathways that govern organogenesis.

Causality of Mechanistic Disruption

Development is a tightly orchestrated process reliant on precise signaling gradients and gene expression timing. The downregulation of pathways like retinol metabolism and steroid biosynthesis by TCPM and TCPMOH strikes at the heart of this process. Retinoic acid is a fundamental morphogen that patterns the embryo, while steroids are crucial for the development and function of numerous tissues. Disrupting their homeostasis can lead to a cascade of errors in cell differentiation and organ formation, resulting in the observed defects like impaired pancreatic development.

  • Disruption of the Aryl Hydrocarbon Receptor (AHR) Pathway: The AHR pathway is a primary sensor for xenobiotics and plays a role in normal development.[1][8] Ligand activation typically leads to the induction of cytochrome P450 (CYP) enzymes for detoxification. However, exposure to TCPM and particularly TCPMOH leads to a downregulation of ahr2 and key metabolic enzymes like cyp1a1 in zebrafish.[4][9] This suggests that rather than activating a standard detoxification response, these compounds impair the pathway, potentially hindering the clearance of the compounds or interfering with the AHR's endogenous developmental roles.[2][10]

  • Impairment of Retinol (Vitamin A) Metabolism: Retinoic acid, the active metabolite of retinol, is a critical morphogen essential for embryonic patterning and organ development.[11][12] Both insufficient and excessive retinoic acid levels are known to be potent teratogens.[13] Both TCPM and TCPMOH were found to significantly downregulate the retinol metabolism pathway.[1][6] By disrupting the enzymatic machinery that maintains the precise spatio-temporal gradients of retinoic acid, these compounds can directly interfere with fundamental developmental processes, likely contributing to the observed pancreatic and other morphological defects.[14]

  • Downregulation of Steroid Biosynthesis: The finding that both compounds downregulate pathways involved in steroid biosynthesis strongly implicates them as endocrine-disrupting chemicals (EDCs).[3] Steroid hormones are vital for the development of the reproductive system and also play roles in the development of the nervous and endocrine systems. This finding is corroborated by studies in rats showing TCPM has a binding affinity for the androgen receptor comparable to the well-known antiandrogen p,p'-DDE.[15][16]

G cluster_0 Toxicant Exposure cluster_1 Molecular Initiating Events cluster_2 Adverse Outcomes TCPM TCPM AHR AHR Pathway (ahr2, cyp1a1) TCPM->AHR Disrupts Retinol Retinol Metabolism TCPM->Retinol Disrupts Steroid Steroid Biosynthesis TCPM->Steroid Disrupts TCPMOH TCPMOH TCPMOH->AHR Strongly Disrupts TCPMOH->Retinol Strongly Disrupts TCPMOH->Steroid Strongly Disrupts Edema Edema (Pericardial, Yolk Sac) AHR->Edema Leads to Pancreas Impaired Pancreatic Organogenesis Retinol->Pancreas Leads to Steroid->Pancreas Contributes to Mortality Embryonic Mortality Pancreas->Mortality Increases Edema->Mortality Increases

Caption: Key mechanisms of TCPM and TCPMOH developmental toxicity.

Experimental Models & Protocols

Rationale for Model Selection: The Zebrafish (Danio rerio)

The choice of an experimental model is foundational to any toxicological study. The zebrafish embryo has become a preferred vertebrate model in developmental toxicology for several compelling reasons:

  • High Homology: Key developmental signaling pathways, including the AHR and retinoic acid pathways, are highly conserved between zebrafish and mammals.[17]

  • Rapid, External Development: Fertilization and development are external, and major organs are formed within 24-48 hours post-fertilization (hpf), allowing for real-time, non-invasive observation of toxicological effects.

  • Optical Transparency: The embryos are nearly transparent, permitting direct visualization of individual developing organs and cell types, especially when coupled with transgenic fluorescent reporter lines (e.g., for pancreas or heart development).[1]

  • High Throughput: Large clutches of embryos can be generated, making them ideal for dose-response studies and screening applications in multi-well plate formats.

  • Ethical Considerations: Under many regulatory frameworks, zebrafish larvae are not considered protected animal life until they are capable of independent feeding (around 5-7 dpf), aligning with the 3Rs principles (Replacement, Reduction, and Refinement).[18]

Representative Protocol: Zebrafish Developmental Toxicity Assay

This protocol is a synthesis of methodologies reported in the literature for assessing the developmental toxicity of compounds like TCPM and TCPMOH.[1][4][18]

Objective: To determine and compare the concentration-dependent effects of TCPM and TCPMOH on zebrafish embryonic development over a 96-hour period.

Materials:

  • Healthy, adult zebrafish (e.g., AB strain)

  • Embryo medium (e.g., 0.3x Danieau's solution)

  • Test compounds (TCPM, TCPMOH) dissolved in DMSO (vehicle)

  • 24-well polystyrene plates

  • Stereomicroscope

  • Incubator set to 28.5°C

Workflow:

G cluster_0 Day 0: Setup cluster_1 Days 1-4: Exposure & Observation cluster_2 Day 4: Final Analysis A 1. Embryo Collection Collect freshly fertilized eggs (0-1 hpf). B 2. Sorting Select viable, normally developing embryos (4-6 hpf). A->B C 3. Exposure Initiation Transfer embryos to 24-well plates containing test/control solutions. B->C D 4. Incubation Incubate at 28.5°C on a 14:10 light:dark cycle. C->D E 5. Daily Monitoring Assess mortality, hatching rate, and gross malformations. D->E F 6. Solution Renewal Perform daily static renewal of exposure solutions. E->F E->F Repeat Daily G 7. Endpoint Assessment (96 hpf) Score for specific malformations (edema, tail, heart, etc.). F->G H 8. Imaging & Fixation Image representative larvae. Fix samples for further analysis. G->H I 9. Molecular Analysis Pool larvae for RNA extraction to perform gene expression analysis. H->I

Caption: Experimental workflow for the zebrafish developmental toxicity assay.

Step-by-Step Methodology:

  • Embryo Collection and Staging:

    • Set up breeding tanks with adult zebrafish the night before the experiment.

    • Collect freshly fertilized embryos within 1 hour post-fertilization (hpf).

    • Wash embryos with embryo medium and maintain them at 28.5°C.

    • At 4-6 hpf, screen embryos under a stereomicroscope, removing any that are unfertilized or display abnormal development.

  • Preparation of Test Solutions:

    • Prepare a primary stock solution of TCPM and TCPMOH in 100% DMSO.

    • Create a series of working solutions by diluting the stock in embryo medium to achieve the desired final test concentrations (e.g., ranging from 50 nM to 5 µM).

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest test concentration (typically ≤ 0.1%).

  • Exposure Protocol:

    • At 24 hpf, manually dechorionate embryos using fine forceps. This step is crucial as the chorion can act as a barrier to compound uptake.

    • Randomly distribute individual embryos into the wells of a 24-well plate, with one embryo per well in 1 mL of the appropriate test or control solution. Use at least 20 embryos per concentration group.

    • Incubate plates at 28.5°C with a 14:10 hour light:dark cycle.

  • Daily Assessment and Maintenance (24, 48, 72, 96 hpf):

    • At each 24-hour interval, examine each embryo under the stereomicroscope.

    • Record key endpoints: mortality (coagulation), hatching success, and presence of any gross morphological malformations (e.g., pericardial edema, yolk sac edema, tail curvature, craniofacial defects).

    • After each assessment, carefully remove ~90% of the exposure medium from each well and replenish it with 1 mL of the corresponding fresh test or control solution (static renewal).

  • Terminal Assessment (96 hpf):

    • Perform a final, detailed morphological assessment, scoring for a battery of specific teratogenic endpoints.

    • For specific organ analysis (e.g., pancreas), larvae from transgenic reporter lines (e.g., Tg(insulin:GFP)) can be anesthetized and imaged using fluorescence microscopy to quantify organ size or cell number.

    • Following morphological assessment, larvae can be pooled by treatment group and flash-frozen for subsequent molecular analysis, such as RNA sequencing to assess changes in gene expression.

Conclusion and Future Directions

The available evidence clearly demonstrates that TCPMOH is a more significant developmental toxicant than its parent compound, TCPM. Although they likely share common molecular initiating events—namely the disruption of the AHR, retinol, and steroid biosynthesis pathways—the downstream consequences of TCPMOH exposure are markedly more severe. The zebrafish model has proven invaluable in elucidating these differences and the underlying mechanisms.

However, significant knowledge gaps remain. Future research should focus on:

  • Mammalian Models: Conducting comparative developmental toxicity studies in rodent models is essential to validate the findings from zebrafish and to provide more direct data for human health risk assessment.

  • Quantitative Pathway Analysis: Utilizing 'omics' technologies to move beyond identifying downregulated pathways to quantifying the degree of disruption required to trigger specific adverse outcomes.

  • Mixture Toxicity: As environmental exposures rarely involve single compounds, investigating the combined developmental toxicity of TCPM/TCPMOH with other common organochlorines is critical for understanding real-world risks.

By continuing to integrate in vivo models with advanced molecular techniques, the scientific community can build a more complete picture of the risks posed by these persistent environmental contaminants to developmental health.

References

  • Wilson, G. R., Yost, E. E., Jacobs, M. A., & Sant, K. E. (2022). Tris(4-chlorophenyl)methane (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. Birth Defects Research, 115(2), 209-221. [Link]

  • Zhong, G., et al. (2021). Retinoids and Developmental Neurotoxicity: utilizing toxicogenomics to enhance adverse outcome pathways and testing strategies. PubMed Central. [Link]

  • Goodale, B. C., La Du, J. K., Bisson, W. H., & Tanguay, R. L. (2020). A Review of the Functional Roles of the Zebrafish Aryl Hydrocarbon Receptors. Toxicological Sciences, 178(2), 196–211. [Link]

  • Billiard, S. M., Timme-Laragy, A. R., Wassenberg, D. M., Cockman, C., & Di Giulio, R. T. (2008). Role of the Aryl Hydrocarbon Receptor Pathway in Mediating Synergistic Developmental Toxicity of Polycyclic Aromatic Hydrocarbons to Zebrafish. Toxicological Sciences, 102(2), 535-546. [Link]

  • Wilson, G. R., Yost, E. E., Jacobs, M. A., & Sant, K. E. (2022). Tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed, 115(2), 209-221. [Link]

  • Goodale, B. C., La Du, J. K., Bisson, W. H., & Tanguay, R. L. (2020). A Review of the Functional Roles of the Zebrafish Aryl Hydrocarbon Receptors. PubMed. [Link]

  • Navarrete, A. D., Wilson, G. R., Yost, E. E., Tanguay, R. L., & Sant, K. E. (2021). The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio). Aquatic Toxicology, 235, 105815. [Link]

  • de Haan, L., et al. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. MDPI. [Link]

  • National Research Council (US) Committee on Biologic Markers. (2000). Mechanisms of Developmental Toxicity. In Scientific Frontiers in Developmental Toxicology and Risk Assessment. National Academies Press (US). [Link]

  • Wilson, G. R., Yost, E. E., Jacobs, M. A., & Sant, K. E. (2022). Tris(4-chlorophenyl)methane (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PMC - PubMed Central. [Link]

  • Piersma, A. H. (2004). Retinoic acid in developmental toxicology: Teratogen, morphogen and biomarker. ResearchGate. [Link]

  • He, J. H., et al. (2021). Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline. Frontiers in Pharmacology. [Link]

  • Knudsen, T. B., et al. (2022). Computational model for fetal skeletal defects potentially linked to disruption of retinoic acid signaling. Frontiers in Toxicology. [Link]

  • ZeClinics. (2024). Zebrafish in Developmental Toxicity Screening for Pharmaceuticals. ZeClinics. [Link]

  • Navarrete, A. D., et al. (2021). The ecotoxicological contaminant Tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio). ResearchGate. [Link]

  • Wilson, G. R., Yost, E. E., Jacobs, M. A., & Sant, K. E. (2022). Tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos. PubMed. [Link]

  • Navarrete, A. D., Wilson, G. R., Yost, E. E., Tanguay, R. L., & Sant, K. E. (2021). The ecotoxicological contaminant tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio). PubMed. [Link]

  • Fetter, E., et al. (2022). Application of Transgenic Zebrafish Models for Studying the Effects of Estrogenic Endocrine Disrupting Chemicals on Embryonic Brain Development. Frontiers in Endocrinology. [Link]

  • Opitz, R., et al. (2021). Development of a Zebrafish embryo‐based test system for thyroid hormone system disruption: 3Rs in ecotoxicological research. Environmental Toxicology and Chemistry. [Link]

  • Geelen, J. A. (1979). Hypervitaminosis A induced teratogenesis. Semantic Scholar. [Link]

  • Foster, W. G., et al. (1999). Reproductive effects of tris(4-chlorophenyl)methanol in the rat. National Genomics Data Center (CNCB-NGDC). [Link]

  • Yost, E. E., et al. (2022). Mathematical Modeling of Embryonic Development Following Exposure to Tris(4-Chlorophenyl)Methanol (TCPMOH) in Zebrafish, Danio rerio. San Diego State University. [Link]

  • de Boer, J., et al. (2000). Tris(4-chlorophenyl) methanol and tris(4-chlorophenyl) methane. Research@WUR. [Link]

  • Santos, T. G., et al. (2024). Embryotoxicity Induced by Triclopyr in Zebrafish (Danio rerio) Early Life Stage. MDPI. [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling Tris(p-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Laboratory Professionals

As a senior application scientist, I understand that meticulous attention to safety protocols is the foundation of groundbreaking research. This guide provides essential, immediate safety and logistical information for handling Tris(p-aminophenyl)methanol, a chemical that, while valuable in synthesis, presents notable health hazards. Our goal is to provide you with a self-validating system of protocols that not only protect you but also ensure the integrity of your work.

Understanding the Risks: The "Why" Behind the "How"

This compound (CAS 467-62-9), also known as Pararosaniline base, is an aromatic amine. Aromatic amines as a class are recognized for their potential health risks. Specific to this compound, the primary concerns are:

  • Suspected Carcinogenicity: The GHS classification includes a warning for suspected carcinogenicity (H351), meaning there is evidence to suggest it may cause cancer.[1]

  • Methemoglobinemia: This compound can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1]

  • Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[2]

  • Respiratory Irritation: Inhalation of the powder can lead to respiratory tract irritation.[2]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is imperative. The principle is simple: prevent all routes of exposure—inhalation, dermal contact, and ingestion.

Core PPE Requirements: A Task-Based Approach

The level of PPE required directly correlates with the potential for exposure. Different laboratory operations present varying risks of generating aerosols, dust, or splashes.

Task Minimum PPE Requirement Rationale
Storage and Transport (Closed Containers) - Standard Laboratory Coat- Safety Glasses- Nitrile GlovesProtects against incidental contact with contaminated surfaces.
Weighing and Aliquoting (Solid Powder) - Chemical-Resistant Laboratory Coat- Chemical Splash Goggles- Face Shield (Recommended)- Double-Gloving (Nitrile)- N95 or Higher RespiratorHigh risk of generating and inhaling fine dust particles. A face shield offers an additional layer of protection for the face. Double-gloving minimizes the risk of contamination during doffing.
Dissolution and Solution Handling - Chemical-Resistant Laboratory Coat- Chemical Splash Goggles- Nitrile GlovesThe primary risk is from splashes or spills of the solution. Working over disposable bench covers is a safe practice.[3]
Reaction Quenching and Workup - Chemical-Resistant Laboratory Coat- Chemical Splash Goggles- Face Shield- Nitrile GlovesIncreased risk of splashes due to exothermic reactions or manual agitation.
Waste Disposal - Chemical-Resistant Laboratory Coat- Chemical Splash Goggles- Nitrile GlovesProtects against splashes and contact with contaminated waste containers.

Procedural Guidance: A Step-by-Step Protocol

Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination.

Donning PPE:
  • Hand Hygiene: Begin by washing your hands thoroughly.

  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.[4]

  • Respirator (if required): If you are handling the solid powder, now is the time to put on your N95 or higher-rated respirator. Ensure a proper fit test has been conducted.

  • Eye and Face Protection: Put on your chemical splash goggles. If a higher risk of splashing is anticipated, add a face shield over the goggles.[5]

  • Gloves: Don your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, put on the second pair over the first.

Doffing PPE (The "Contaminated-to-Clean" Workflow):

The principle here is to touch potentially contaminated surfaces only with other contaminated items (like the outer gloves).

  • Outer Gloves: If double-gloved, remove the outer pair by peeling one off with the other, then sliding the fingers of the clean hand under the cuff of the remaining glove to peel it off without touching the exterior.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head forward, avoiding touching the front surfaces.

  • Lab Coat: Unbutton the lab coat and roll it outwards and downwards, containing any potential contaminants on the inside.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[6]

Operational and Disposal Plans

Weighing the Powder:

  • Ventilation is Key: Always handle solid this compound in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[6][7]

  • Minimize Dust Generation: Do not pour the powder directly from the bottle. Use a spatula to transfer small amounts at a time.[3] Consider taring a container with a lid, adding the powder inside the hood, closing the lid, and then moving to the balance for weighing.[8]

  • Static Control: Aromatic amine powders can be prone to static. An anti-static gun can be beneficial in preventing the powder from clinging to surfaces.[3][8]

Spill Management:

  • Minor Spills: For small spills of the solid, do not dry sweep. Gently cover with an absorbent material and then wet-clean the area with an appropriate solvent.[3] Place all cleanup materials in a sealed, labeled hazardous waste container.[6][9]

  • Major Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.[10]

Disposal:

  • Segregation: All waste contaminated with this compound, including gloves, weigh paper, and rinsate, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[9]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name, "this compound."[9]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[9][10]

Visualizing the Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Start: Assess Task cluster_task Task Type cluster_ppe Required PPE start Handling this compound weighing Weighing Solid Powder? start->weighing solution Handling Solution? weighing->solution No high_risk_ppe High Risk PPE: - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves - Respirator (N95+) weighing->high_risk_ppe Yes storage Storage/Transport? solution->storage No medium_risk_ppe Medium Risk PPE: - Lab Coat - Goggles - Nitrile Gloves solution->medium_risk_ppe Yes low_risk_ppe Low Risk PPE: - Lab Coat - Safety Glasses - Nitrile Gloves storage->low_risk_ppe Yes

Caption: PPE selection workflow based on the task being performed.

By integrating these protocols into your daily laboratory practice, you create a robust safety system that protects you, your colleagues, and the integrity of your research.

References

  • This compound | C19H19N3O | CID 10084 - PubChem. National Center for Biotechnology Information. [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. University of California, Berkeley. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen. Crystalgen, Inc. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. Quimivita. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA). Health and Safety Authority. [Link]

  • TRIS (p-AMINOPHENYL) AMINE MSDS CAS No: 5981-09-9 MSDS - Loba Chemie. Loba Chemie. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.